2,6-Dichlorobenzamide-3,4,5-d3
Description
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Structure
3D Structure
Properties
Molecular Formula |
C7H5Cl2NO |
|---|---|
Molecular Weight |
193.04 g/mol |
IUPAC Name |
2,6-dichloro-3,4,5-trideuteriobenzamide |
InChI |
InChI=1S/C7H5Cl2NO/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H2,10,11)/i1D,2D,3D |
InChI Key |
JHSPCUHPSIUQRB-CBYSEHNBSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])Cl)C(=O)N)Cl)[2H] |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)N)Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Role of 2,6-Dichlorobenzamide-3,4,5-d3 in the Precise Quantification of a Key Environmental Contaminant
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of analytical chemistry, particularly in environmental monitoring and drug development, the precise and accurate quantification of trace-level compounds is paramount. 2,6-Dichlorobenzamide (BAM) is a primary and persistent degradation product of the herbicide dichlobenil, and its presence in soil and groundwater is a significant environmental concern. To achieve reliable quantification of BAM, especially at the low concentrations often found in environmental samples, stable isotope-labeled internal standards are indispensable. This technical guide details the critical role and application of 2,6-Dichlorobenzamide-3,4,5-d3 (BAM-d3), a deuterated analog of BAM, as an internal standard in analytical methodologies.
Core Application: An Internal Standard for Isotope Dilution Mass Spectrometry
This compound serves as an ideal internal standard for the quantitative analysis of BAM in various matrices, most notably in water samples. Its application is primarily centered around isotope dilution mass spectrometry (IDMS), a powerful technique that significantly improves the accuracy and precision of quantification by mitigating matrix effects and variations in sample preparation and instrument response.
The principle of its use is straightforward: a known amount of BAM-d3 is added to a sample prior to any processing steps. Because BAM-d3 is chemically identical to the native BAM, it experiences the same losses during extraction, concentration, and analysis. By measuring the ratio of the mass spectrometric signal of the native BAM to that of the added BAM-d3, a highly accurate concentration of the analyte can be determined, effectively correcting for any procedural inconsistencies. This approach is particularly crucial for complex matrices where significant signal suppression or enhancement can occur in the mass spectrometer's ion source.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its application in the analysis of 2,6-Dichlorobenzamide.
| Parameter | Value | Reference |
| Internal Standard | This compound | [1] |
| CAS Number | 1219804-28-0 | [1] |
| Purity | 98.2% | [1] |
| Analyte | 2,6-Dichlorobenzamide (BAM) | [1] |
| Analytical Technique | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | [1] |
| Limit of Detection (LOD) | 2 ng/L | [1] |
| Limit of Quantification (LOQ) | 6.8 ng/L | [1] |
| Internal Standard Spiking Concentration (post-SPE) | 1 µg/L | [1] |
| Recovery (Solid-Phase Extraction) | 96% | [1] |
Experimental Protocol: Quantification of 2,6-Dichlorobenzamide in Water Samples using UPLC-MS/MS with this compound Internal Standard
This section provides a detailed methodology for the analysis of BAM in water samples, adapted from established research protocols.[1]
Materials and Reagents
-
Standards:
-
2,6-Dichlorobenzamide (BAM), analytical grade (98.5% purity)
-
This compound (BAM-d3), analytical grade (98.2% purity)
-
-
Solvents:
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
-
Solid-Phase Extraction (SPE) Cartridges: Appropriate for the extraction of polar compounds from aqueous matrices (e.g., Oasis HLB).
Preparation of Standard Solutions
-
Stock Solutions: Prepare individual stock solutions of BAM and BAM-d3 in methanol at a concentration of 1 mg/mL. Store at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions of BAM by diluting the stock solution with a suitable solvent (e.g., methanol/water).
-
Internal Standard Spiking Solution: Prepare a working solution of BAM-d3 at a concentration that, when added to the samples, will result in a final concentration of 1 µg/L after the sample preparation and pre-concentration steps.
Sample Preparation (Solid-Phase Extraction)
-
Collect 15 mL of water sample in a falcon tube.
-
Store samples at -18°C until analysis.
-
On the day of analysis, thaw the samples.
-
Take a 15 mL subsample for extraction.
-
Spiking: Add the BAM-d3 internal standard spiking solution to all samples, calibration standards, and quality control samples to achieve a final concentration of 1 µg/L in the final 0.5 mL extract.
-
SPE Cartridge Conditioning: Condition the SPE cartridges according to the manufacturer's instructions. This typically involves washing with methanol followed by equilibration with ultrapure water.
-
Sample Loading: Load the spiked sample onto the conditioned SPE cartridge at a controlled flow rate.
-
Washing: Wash the cartridge with a weak solvent to remove interferences.
-
Elution: Elute the retained BAM and BAM-d3 from the cartridge with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in 0.5 mL of a suitable solvent compatible with the LC mobile phase.
UPLC-MS/MS Analysis
-
Instrumentation: An ACQUITY UPLC system coupled to a Xevo TQ-S micro triple quadrupole mass spectrometer (or equivalent).
-
Chromatographic Column: A column suitable for the separation of polar compounds (e.g., a C18 reversed-phase column).
-
Mobile Phase: A gradient of two solvents, for example:
-
A: Ultrapure water with 0.1% formic acid
-
B: Acetonitrile or methanol with 0.1% formic acid
-
-
Gradient Program: A suitable gradient program to achieve separation of BAM from matrix components.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both BAM and BAM-d3 for confident identification and quantification. The transition with the highest intensity is typically used for quantification, while the second is used for confirmation.
-
Data Analysis and Quantification
-
Create a calibration curve by plotting the ratio of the peak area of BAM to the peak area of BAM-d3 against the concentration of the BAM calibration standards.
-
Determine the concentration of BAM in the unknown samples by interpolating their peak area ratios from the calibration curve.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow and the logical relationship in the quantification process.
Conclusion
This compound is an essential tool in modern analytical chemistry for the reliable quantification of the environmental pollutant 2,6-Dichlorobenzamide. Its use as an internal standard in isotope dilution mass spectrometry-based methods, such as UPLC-MS/MS, allows for high accuracy and precision by correcting for variations inherent in the analytical process. The detailed protocol provided in this guide serves as a comprehensive resource for researchers and scientists in environmental monitoring and related fields, enabling the generation of high-quality, defensible data.
References
An In-depth Technical Guide to 2,6-Dichlorobenzamide-3,4,5-d3: Chemical Properties, Structure, and Analysis
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for 2,6-Dichlorobenzamide-3,4,5-d3. It is intended for researchers, scientists, and drug development professionals. This document also delves into the biological degradation of its non-deuterated analogue, 2,6-Dichlorobenzamide (B151250) (BAM), a compound of significant environmental interest.
Chemical Properties and Structure
This compound is the deuterated form of 2,6-Dichlorobenzamide, a known degradation product of the herbicide dichlobenil (B1670455).[1][2][3][4] The incorporation of deuterium (B1214612) isotopes makes it a valuable internal standard for quantitative analysis.[5]
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound and its non-deuterated analogue.
| Property | This compound | 2,6-Dichlorobenzamide (non-deuterated) |
| Molecular Formula | C₇H₂D₃Cl₂NO[5] | C₇H₅Cl₂NO[6][7] |
| Molecular Weight | 193.05 g/mol [5][8] | 190.02 g/mol [1] |
| CAS Number | 1219804-28-0[5][8] | 2008-58-4[6][7] |
| Appearance | - | White to pale cream crystals or powder[9] |
| Melting Point | - | 195.0-204.0 °C[9] |
| Water Solubility | - | 2.7 g/L (at 20-25 °C)[10] |
| Log P (octanol/water) | - | 0.77[10] |
| Isotopic Enrichment | 98 atom % D[8] | - |
Chemical Structure
The chemical structure of this compound consists of a benzene (B151609) ring substituted with two chlorine atoms at positions 2 and 6, an amide group at position 1, and deuterium atoms at positions 3, 4, and 5.

Figure 1. 2D Chemical Structure of this compound.
Experimental Protocols
Detailed and validated experimental protocols are available for the analysis of the non-deuterated 2,6-Dichlorobenzamide (BAM) in environmental samples.
Analysis of 2,6-Dichlorobenzamide in Water by GC/MS
This method is suitable for the quantitative analysis of 2,6-Dichlorobenzamide in water samples.[14]
2.1.1. Sample Preparation: Solid Phase Extraction (SPE)
-
Pass a 1-liter water sample through a divinylbenzene (B73037) (DVB) solid phase extraction disk under vacuum.
-
Elute the retained 2,6-Dichlorobenzamide from the disk with methylene (B1212753) chloride.
-
Gently concentrate the eluate under a stream of nitrogen, using 1-heptanol (B7768884) as a keeper solvent.
-
Add a known amount of an internal standard, such as 2,4,6-trichlorobenzonitrile, to the concentrated sample for quantitation.
2.1.2. Instrumental Analysis: Gas Chromatography/Mass Spectrometry (GC/MS)
-
GC Column: Restek RTX-200, 30 m x 0.25 mm x 0.5 µm
-
Oven Program: 70°C for 1 min, then ramp at 10°C/min to 270°C and hold for 1 min.
-
Injection Mode: Splitless
-
Carrier Gas: Helium
-
MS Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor: m/z 171, 173, 189
2.1.3. Quantitation
Construct a 5-point calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. The concentration of 2,6-Dichlorobenzamide in the samples is determined from this calibration curve.
Biological Degradation Pathway
2,6-Dichlorobenzamide is a persistent environmental pollutant.[8] However, certain microorganisms, such as Aminobacter sp. MSH1, are capable of degrading this compound.[4] The degradation is initiated by an amidase, followed by a series of enzymatic reactions.
Enzymatic Degradation of 2,6-Dichlorobenzamide
The initial and subsequent steps in the microbial degradation of 2,6-Dichlorobenzamide are outlined below.
The degradation of 2,6-Dichlorobenzamide by Aminobacter sp. MSH1 is initiated by the enzyme BbdA, an amidase that hydrolyzes the amide bond to form 2,6-dichlorobenzoic acid (2,6-DCBA).[1][5] The genes responsible for the subsequent degradation of 2,6-DCBA are located on a separate plasmid, pBAM2.[15][16] A putative mono-oxygenase, BbdD, then hydroxylates 2,6-DCBA to produce 3-hydroxy-2,6-dichlorobenzoate, which is a probable intermediate in the degradation pathway.[16]
Caption: Microbial degradation pathway of 2,6-Dichlorobenzamide.
Experimental and Logical Workflows
Analytical Workflow for 2,6-Dichlorobenzamide Quantification
The following diagram illustrates the typical workflow for the analysis of 2,6-Dichlorobenzamide in an environmental water sample.
Caption: Workflow for the analysis of 2,6-Dichlorobenzamide in water.
References
- 1. researchgate.net [researchgate.net]
- 2. epa.gov [epa.gov]
- 3. Amidase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Identification of the amidase BbdA that initiates biodegradation of the groundwater micropollutant 2,6-dichlorobenzamide (BAM) in Aminobacter sp. MSH1 [lirias.kuleuven.be]
- 6. GC-MS analysis of dichlobenil and its metabolites in groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Mechanism of the Amidases: MUTATING THE GLUTAMATE ADJACENT TO THE CATALYTIC TRIAD INACTIVATES THE ENZYME DUE TO SUBSTRATE MISPOSITIONING - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transformation of the herbicide 2,6-dichlorobenzonitrile to the persistent metabolite 2,6-dichlorobenzamide (BAM) by soil bacteria known to harbour nitrile hydratase or nitrilase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 10. US3444196A - Methods of manufacturing 2,6-dichlorobenzamide - Google Patents [patents.google.com]
- 11. US3576867A - Process for manufacturing 2,6-dichlorobenzamide - Google Patents [patents.google.com]
- 12. US20220396533A1 - Method for preparing deuterated organic compounds - Google Patents [patents.google.com]
- 13. UniSysCat: New deuteration protocol for preparing NMR solvents [unisyscat.de]
- 14. epa.gov [epa.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. researchgate.net [researchgate.net]
Technical Guide: Synthesis and Isotopic Purity of 2,6-Dichlorobenzamide-3,4,5-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic route and the analytical methods for determining the isotopic purity of 2,6-Dichlorobenzamide-3,4,5-d3. This deuterated standard is crucial for accurate quantification in metabolic studies, environmental analysis, and pharmacokinetic research, particularly in isotope dilution mass spectrometry.
Introduction
2,6-Dichlorobenzamide (B151250) (BAM) is a primary and persistent metabolite of the herbicide dichlobenil (B1670455) (2,6-dichlorobenzonitrile).[1][2][3][4][5][6] Its detection in environmental and biological samples necessitates the use of a stable isotope-labeled internal standard for accurate quantification. This compound serves as an ideal internal standard due to its chemical identity with the analyte, allowing for correction of matrix effects and variations in sample processing.[7][8] This guide outlines a plausible synthetic pathway and the rigorous analytical procedures required to verify its isotopic enrichment.
Synthetic Pathway
A common strategy for the synthesis of deuterated aromatic compounds is through hydrogen-deuterium (H/D) exchange on a suitable precursor, followed by functional group manipulation.[8][9] In this proposed pathway, 2,6-dichlorobenzonitrile (B3417380) is deuterated via an acid-catalyzed H/D exchange, followed by hydrolysis to yield the desired this compound.
References
- 1. C and N isotope fractionation during biodegradation of the pesticide metabolite 2,6-dichlorobenzamide (BAM): potential for environmental assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portal.fis.tum.de [portal.fis.tum.de]
- 3. www2.mst.dk [www2.mst.dk]
- 4. [PDF] C and N isotope fractionation during biodegradation of the pesticide metabolite 2,6-dichlorobenzamide (BAM): potential for environmental assessments. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. 2,6-Dichlorobenzonitrile Degradation Pathway [eawag-bbd.ethz.ch]
- 7. benchchem.com [benchchem.com]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
Technical Guide: 2,6-Dichlorobenzamide-d3 Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the information typically presented in a Certificate of Analysis (CoA) for 2,6-Dichlorobenzamide-d3. This deuterated internal standard is crucial for quantitative bioanalytical studies and other applications requiring a stable, isotopically labeled analog of 2,6-Dichlorobenzamide.
Compound Identification and Specifications
2,6-Dichlorobenzamide-d3 is the deuterated form of 2,6-Dichlorobenzamide, a metabolite of the herbicide dichlobenil. The stable isotope label makes it an ideal internal standard for mass spectrometry-based quantification of the parent compound.
| Identifier | Value | Source |
| Compound Name | 2,6-Dichlorobenzamide-3,4,5-d3 | LGC Standards[1] |
| CAS Number | 1219804-28-0 | LGC Standards[1] |
| Molecular Formula | C₇D₃H₂Cl₂NO | LGC Standards[1] |
| Molecular Weight | 193.05 g/mol | CDN Isotopes[2] |
| Unlabelled CAS Number | 2008-58-4 | LGC Standards[1] |
| Physical and Chemical Properties | Value | Source |
| Appearance | Neat | LGC Standards[1] |
| Isotopic Enrichment | ≥98 atom % D | CDN Isotopes[2] |
| Storage Conditions | Recommended to be stored as specified on the product label and CoA, typically in tightly closed containers at room temperature, protected from light and moisture.[3] | Clinivex[3] |
| Stability | Stable if stored under recommended conditions. Re-analysis for chemical purity is advised after three years.[2] | CDN Isotopes[2] |
Analytical Data
A Certificate of Analysis for 2,6-Dichlorobenzamide-d3 will typically include data from several analytical techniques to confirm the identity, purity, and isotopic enrichment of the compound.
| Analysis | Typical Specification | Purpose |
| Mass Spectrometry (MS) | Conforms to structure | Confirms molecular weight and isotopic distribution. |
| Nuclear Magnetic Resonance (¹H NMR) | Conforms to structure | Confirms the chemical structure and the position of deuterium (B1214612) labeling. |
| High-Performance Liquid Chromatography (HPLC) | ≥98% (by area) | Determines chemical purity. |
| Isotopic Purity | ≥98 atom % D | Quantifies the percentage of deuterium enrichment. |
Experimental Protocols
The following are representative experimental protocols that would be used to generate the data for a Certificate of Analysis.
Mass Spectrometry (MS)
-
Principle: Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition and isotopic enrichment.
-
Methodology: A solution of the sample is introduced into the mass spectrometer. For 2,6-Dichlorobenzamide-d3, techniques like Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) are common. The instrument is calibrated using a known standard. The mass spectrum will show a peak corresponding to the molecular ion of the deuterated compound, allowing for confirmation of its mass.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Principle: ¹H NMR spectroscopy provides detailed information about the structure of a molecule, including the number and types of hydrogen atoms. In the case of a deuterated compound, the absence of signals at specific chemical shifts confirms the position of deuterium labeling.
-
Methodology: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and placed in an NMR tube. The ¹H NMR spectrum is then acquired. For 2,6-Dichlorobenzamide-d3, the spectrum is expected to show signals corresponding to the aromatic protons, with a marked reduction or absence of signals from the deuterated positions.
High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC is a chromatographic technique used to separate, identify, and quantify each component in a mixture. It is used to determine the chemical purity of the compound.
-
Methodology: A solution of the sample is injected into an HPLC system equipped with a suitable column (e.g., C18) and a detector (e.g., UV-Vis). A mobile phase (a mixture of solvents) is pumped through the column to elute the compound. The retention time and peak area are used to determine the purity of the sample relative to any impurities.
Visualizations
Certificate of Analysis Workflow
The following diagram illustrates a typical workflow for generating a Certificate of Analysis for a reference standard like 2,6-Dichlorobenzamide-d3.
Chemical Structure and Isotopic Labeling
This diagram shows the chemical structure of 2,6-Dichlorobenzamide-d3 and its relationship to the non-deuterated parent compound.
References
Technical Guide: 2,6-Dichlorobenzamide-3,4,5-d3 (CAS 1219804-28-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the properties, suppliers, and applications of the deuterated compound 2,6-Dichlorobenzamide-3,4,5-d3 (CAS 1219804-28-0). This compound is primarily utilized as an internal standard in analytical chemistry for the quantification of its non-deuterated analogue, 2,6-Dichlorobenzamide (B151250) (BAM), a significant environmental metabolite of the herbicide dichlobenil.
Core Properties
This compound is a stable isotope-labeled version of 2,6-Dichlorobenzamide. While specific experimental data for the deuterated form is limited, the physicochemical properties of the non-deuterated compound (BAM, CAS: 2008-58-4) provide a strong reference.
Table 1: Physicochemical Properties of 2,6-Dichlorobenzamide (CAS: 2008-58-4)
| Property | Value | Source |
| Molecular Formula | C₇H₅Cl₂NO | [1] |
| Molecular Weight | 190.03 g/mol | [1] |
| Melting Point | 196-199 °C | [1][2] |
| Boiling Point | 266.48 °C at 760 mmHg | [1] |
| Water Solubility | 2.7 g/L at 22.5 °C | [1] |
| Appearance | White to brown-gray crystalline powder | [1] |
| logP (Octanol/Water Partition Coefficient) | 2.092 | [3] |
| Vapor Pressure | 0.00862 mmHg at 25°C | [1] |
Table 2: Properties of this compound (CAS: 1219804-28-0)
| Property | Value | Source |
| Molecular Formula | C₇H₂D₃Cl₂NO | Pharmaffiliates |
| Molecular Weight | 193.04 g/mol | Pharmaffiliates |
| Isotopic Purity | Typically ≥98 atom % D | CDN Isotopes |
Synthesis Overview
While a detailed, publicly available synthesis protocol for this compound is not available, likely due to its proprietary nature, the synthesis of the parent compound, 2,6-dichlorobenzamide, is documented. One patented method involves the heating of 1-hydroxy-2,2,6,6-tetrachlorocyclohexane-carbonamide-1 in the presence of a catalyst like zinc chloride to induce the removal of water and hydrochloric acid, leading to the formation of the aromatic ring.[4] The synthesis of the deuterated analogue would involve a similar route, but with the use of deuterated starting materials or solvents.[5][6]
Suppliers
This compound is available from several specialized chemical suppliers for research and development purposes.
Table 3: Commercial Suppliers of CAS 1219804-28-0
| Supplier | Website |
| Clinivex | --INVALID-LINK-- |
| BOC Sciences | --INVALID-LINK-- |
| Pharmaffiliates | --INVALID-LINK-- |
| CDN Isotopes | --INVALID-LINK-- |
| LGC Standards | --INVALID-LINK-- |
| Molport | --INVALID-LINK-- |
| Clearsynth Labs Limited | --INVALID-LINK-- |
Experimental Protocols and Applications
The primary application of this compound is as an internal standard for the quantitative analysis of 2,6-Dichlorobenzamide (BAM) in various matrices, particularly in environmental samples like water and soil.[7] The use of a stable isotope-labeled internal standard is the gold standard in mass spectrometry-based quantification as it accurately accounts for matrix effects and variations in sample preparation and instrument response.[8]
A common and effective sample preparation method for pesticide residue analysis in which this internal standard would be used is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.[1][9]
General Experimental Protocol: QuEChERS and LC-MS/MS Analysis
This protocol outlines a general procedure for the analysis of BAM in a solid matrix (e.g., soil) using this compound as an internal standard.
1. Sample Preparation and Extraction:
-
Weigh a homogenized sample (e.g., 10-15 g of soil) into a 50 mL centrifuge tube.
-
Add a known volume of water to hydrate (B1144303) the sample.
-
Spike the sample with a known concentration of this compound solution in a suitable solvent (e.g., acetonitrile).
-
Add 10-15 mL of acetonitrile (B52724) to the tube.
-
Shake vigorously for 1 minute to ensure thorough mixing.
-
Add a pre-packaged salt mixture (commonly magnesium sulfate (B86663) and sodium chloride/acetate) to induce liquid-liquid partitioning.
-
Shake vigorously again for 1 minute.
-
Centrifuge the tube at a specified RPM for a set time (e.g., 5 minutes at 4000 rpm) to separate the acetonitrile layer (containing the analytes) from the aqueous and solid phases.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a 2 mL or 15 mL centrifuge tube containing a d-SPE cleanup sorbent mixture. This mixture typically includes primary secondary amine (PSA) to remove organic acids and sugars, and magnesium sulfate to remove excess water. Other sorbents like C18 or graphitized carbon black (GCB) may be included depending on the matrix.[10]
-
Vortex the tube for 30-60 seconds.
-
Centrifuge the tube to pellet the d-SPE sorbent.
3. Final Extract Preparation and Analysis:
-
Carefully transfer the cleaned supernatant to a new vial.
-
The extract may be analyzed directly or evaporated and reconstituted in a suitable mobile phase for LC-MS/MS analysis.
-
Inject the final extract into the LC-MS/MS system.
4. LC-MS/MS Analysis:
-
Chromatographic Separation: Utilize a C18 or similar reversed-phase column to separate the analytes. A gradient elution with mobile phases such as water and methanol (B129727) or acetonitrile, often with additives like formic acid or ammonium (B1175870) acetate, is typically employed.
-
Mass Spectrometric Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both BAM and the deuterated internal standard are monitored for sensitive and selective detection.[7]
-
Quantification: The concentration of BAM in the original sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of both compounds.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of 2,6-Dichlorobenzamide (BAM) using its deuterated internal standard.
Microbial Degradation Pathway of 2,6-Dichlorobenzamide (BAM)
The parent compound, BAM, is known to be degraded by certain microorganisms, such as Aminobacter sp. MSH1. This bacterium can utilize BAM as a sole source of carbon and nitrogen.[11][12] The initial and key step in this degradation pathway has been identified.
The degradation is initiated by an amidase enzyme, BbdA, which hydrolyzes the amide group of BAM to form 2,6-dichlorobenzoic acid (DCBA).[11] The subsequent degradation of DCBA to intermediates of the central metabolism, such as the TCA cycle, involves multiple further enzymatic steps that are currently less well-defined.[11]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. 2,6-Dichlorobenzonitrile Degradation Pathway [eawag-bbd.ethz.ch]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. US3444196A - Methods of manufacturing 2,6-dichlorobenzamide - Google Patents [patents.google.com]
- 5. US20220396533A1 - Method for preparing deuterated organic compounds - Google Patents [patents.google.com]
- 6. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 7. Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Toward Improved Bioremediation Strategies: Response of BAM-Degradation Activity to Concentration and Flow Changes in an Inoculated Bench-Scale Sediment Tank - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard: A Technical Guide to Deuterated Internal Standards in Quantitative Mass spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, particularly within the realms of pharmaceutical development and clinical research, the pursuit of accuracy and precision in quantitative analysis is paramount.[1] Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), has become the preferred method for its high sensitivity and selectivity. However, the inherent variability in sample preparation, matrix effects, and instrument response necessitates the use of internal standards to ensure reliable quantification. Among the various types of internal standards, deuterated standards—stable isotope-labeled compounds where one or more hydrogen atoms are replaced by deuterium (B1214612)—have emerged as the superior choice for achieving the highest levels of accuracy and robustness in mass spectrometric assays.[1][2] This technical guide provides an in-depth exploration of the core principles behind the use of deuterated standards in mass spectrometry, their advantages, and detailed experimental protocols.
Core Principles: The Power of Isotope Dilution
The cornerstone of using deuterated standards is the principle of isotope dilution mass spectrometry (IDMS). A deuterated standard is chemically identical to the analyte of interest but has a slightly higher mass due to the presence of deuterium (²H), the stable, heavier isotope of hydrogen.[2][3] This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their nearly identical physicochemical properties ensure they behave almost identically throughout the analytical process.[2][3]
By introducing a known quantity of the deuterated standard into a sample at the earliest possible stage, it acts as a perfect mimic for the analyte.[3] Any loss of the analyte during sample extraction, cleanup, or injection, as well as fluctuations in ionization efficiency within the mass spectrometer, will be mirrored by the deuterated standard.[3][4] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, leading to highly accurate and precise quantification.[4]
Key Advantages of Deuterated Standards
The use of deuterated internal standards offers several significant advantages over other types of internal standards, such as structural analogs, or quantification without an internal standard.[3][5]
| Feature | Advantage |
| Co-elution with Analyte | Deuterated standards have nearly identical chromatographic behavior to their non-labeled counterparts, meaning they elute at the same time. This is crucial for compensating for matrix effects that can suppress or enhance the analyte signal at a specific retention time.[6] |
| Correction for Matrix Effects | Biological samples like plasma, urine, and tissue are complex matrices that can interfere with the ionization of the target analyte.[2] A co-eluting deuterated standard experiences the same matrix effects, allowing for accurate normalization of the signal.[2] |
| Compensation for Sample Preparation Variability | Losses of the analyte can occur at various stages of sample preparation, including extraction and derivatization. Since the deuterated standard is added at the beginning, it accounts for these losses. |
| Correction for Instrumental Variability | The performance of a mass spectrometer can drift over time. A deuterated internal standard provides a constant reference to normalize these variations, ensuring consistency across different analytical runs and laboratories.[2][6] |
| High Accuracy and Precision | By mitigating the sources of variability, deuterated standards lead to significantly improved accuracy (closeness to the true value) and precision (reproducibility) of the quantitative results.[3][5] |
| Regulatory Acceptance | The use of deuterated internal standards is widely recognized and often recommended by regulatory agencies like the FDA and EMA for the validation of bioanalytical methods.[5][6] |
Experimental Workflow and Protocols
A typical quantitative LC-MS/MS analysis using a deuterated internal standard involves several key steps, from sample preparation to data analysis.
Caption: General workflow for quantitative analysis using a deuterated internal standard in LC-MS/MS.
Detailed Experimental Protocol: Protein Precipitation for Plasma Samples
This protocol describes a common and straightforward method for extracting a small molecule drug from a plasma sample using protein precipitation.
Materials:
-
Plasma samples (unknowns, calibration standards, quality controls)
-
Deuterated internal standard stock solution
-
Precipitation solvent (e.g., acetonitrile (B52724) or methanol)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
LC-MS vials
Procedure:
-
Aliquoting: To 100 µL of each plasma sample in a microcentrifuge tube, add 10 µL of the deuterated internal standard working solution.[3]
-
Vortexing: Briefly vortex each tube to ensure thorough mixing.
-
Protein Precipitation: Add 300 µL of cold precipitation solvent to each tube.
-
Vortexing: Vortex the tubes vigorously for 1-2 minutes to precipitate the plasma proteins.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean set of tubes or an LC-MS vial insert.
-
Evaporation (Optional): If necessary, evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS analysis.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Detailed Experimental Protocol: Solid-Phase Extraction (SPE) for Urine Samples
This protocol provides a more rigorous cleanup for complex matrices like urine, leading to reduced matrix effects.[5]
Materials:
-
Urine samples
-
Deuterated internal standard stock solution
-
SPE cartridges (e.g., C18)
-
Vacuum manifold
-
Methanol (B129727) (for conditioning and elution)
-
Water (for equilibration)
-
Wash solvent (e.g., 5% methanol in water)
-
Elution solvent (e.g., methanol or acetonitrile)
Procedure:
-
Sample Preparation: Add 10 µL of the deuterated internal standard stock solution to 1 mL of each urine sample and vortex.[5]
-
SPE Cartridge Conditioning: Place the SPE cartridges on the vacuum manifold. Pass 1 mL of methanol through each cartridge, followed by 1 mL of water to equilibrate the stationary phase.[5] Do not let the cartridges go dry.
-
Sample Loading: Load the prepared urine samples onto the conditioned cartridges.
-
Washing: Pass 1 mL of the wash solvent through the cartridges to remove interfering substances.
-
Drying: Dry the cartridges under vacuum for 5-10 minutes.
-
Elution: Place clean collection tubes in the manifold and elute the analyte and internal standard with 1 mL of the elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Data Presentation and Interpretation
The use of a deuterated internal standard significantly improves the quality of quantitative data. The following tables illustrate the impact on key performance metrics.
Table 1: Comparison of Precision and Accuracy with and without a Deuterated Internal Standard
| Method | Analyte Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=6) | Precision (%RSD) | Accuracy (%Bias) |
| Without Internal Standard | 50.0 | 58.5 ± 7.2 | 12.3 | +17.0 |
| With Structural Analog IS | 50.0 | 53.1 ± 4.5 | 8.5 | +6.2 |
| With Deuterated IS | 50.0 | 50.8 ± 1.9 | 3.7 | +1.6 |
This table presents hypothetical data for illustrative purposes, reflecting typical improvements seen in practice.
Visualization of Core Concepts
The logical relationship for selecting an appropriate deuterated internal standard is critical for successful quantitative analysis.
Caption: Key decision points for selecting a suitable deuterated internal standard.
Applications in Drug Development and Proteomics
Deuterated standards are indispensable in various stages of drug development and research:
-
Pharmacokinetic (PK) Studies: Accurate quantification of drug and metabolite concentrations in biological fluids is crucial for determining absorption, distribution, metabolism, and excretion (ADME) profiles.[7][]
-
Toxicokinetic (TK) Studies: Similar to PK studies, TK studies rely on accurate measurements to assess the systemic exposure to a compound in toxicology studies.
-
Bioequivalence Studies: These studies require highly precise and accurate methods to compare the bioavailability of different formulations of a drug.
-
Quantitative Proteomics: In proteomics, stable isotope labeling with amino acids in cell culture (SILAC) using deuterated amino acids allows for the relative quantification of proteins between different cell populations.[9][10] Furthermore, full-length stable isotope-labeled proteins can be used as internal standards for absolute protein quantification.[11][12]
Conclusion
Deuterated internal standards are a cornerstone of high-quality quantitative analysis in mass spectrometry.[3][5] Their ability to mimic the behavior of the analyte throughout the analytical process provides unparalleled correction for a wide range of variables, ensuring the generation of accurate, precise, and reliable data.[3][5] For researchers, scientists, and drug development professionals, a thorough understanding and proper implementation of deuterated standards are essential for producing data of the highest integrity and confidence.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. hwb.gov.in [hwb.gov.in]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Production and use of stable isotope-labeled proteins for absolute quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
2,6-Dichlorobenzamide (BAM): A Comprehensive Technical Guide on its Environmental Sources, Fate, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dichlorobenzamide (B151250) (BAM) is a persistent and mobile environmental contaminant primarily originating from the degradation of the herbicide dichlobenil (B1670455). Its frequent detection in groundwater poses a significant challenge for drinking water quality worldwide. This technical guide provides an in-depth overview of the sources, environmental fate, degradation pathways, and analytical methodologies for BAM. Quantitative data on its physicochemical properties, toxicity, and environmental concentrations are summarized in structured tables. Detailed experimental protocols for its analysis and the study of its degradation are provided, along with visualizations of key processes to aid in research and development.
Introduction
2,6-Dichlorobenzamide (BAM) is the primary and most persistent soil metabolite of the herbicide dichlobenil (2,6-dichlorobenzonitrile) and chlorthiamid (B1668887) (2,6-dichlorothiobenzamide).[1][2] Although the use of these herbicides has been restricted in many regions, the legacy of their application continues to be a significant environmental concern due to the persistence of BAM.[2] Its high water solubility and low sorption to soil particles contribute to its mobility, leading to the contamination of groundwater resources.[3][4] Understanding the sources, environmental behavior, and degradation of BAM is crucial for developing effective remediation strategies and ensuring the safety of drinking water.
Sources of 2,6-Dichlorobenzamide
The principal source of BAM in the environment is the microbial transformation of the herbicide dichlobenil.[5] Dichlobenil was widely used for weed control in non-agricultural areas, rights-of-way, and in certain fruit orchards.[4] In soil, microorganisms, particularly bacteria harboring nitrile hydratase enzymes, hydrolyze the nitrile group of dichlobenil to form BAM.[5] Another herbicide, chlorthiamid, also degrades to dichlobenil and subsequently to BAM in the soil.[2] Industrial production or use of BAM itself is not a significant source of environmental contamination.[2]
Environmental Fate
The environmental fate of BAM is characterized by its high persistence and mobility, particularly in aquatic systems.
Physicochemical Properties
BAM is a white crystalline solid with relatively high water solubility and a low octanol-water partition coefficient, indicating its hydrophilic nature.[2] These properties, summarized in Table 1, are key determinants of its environmental behavior.
Table 1: Physicochemical Properties of 2,6-Dichlorobenzamide (BAM)
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₅Cl₂NO | [6] |
| Molecular Weight | 190.03 g/mol | [6] |
| Water Solubility | 2,700 mg/L | [2] |
| Melting Point | 199-201 °C | [2] |
| Vapor Pressure | 3.3 x 10⁻⁵ mm Hg at 25°C | [2] |
| Log Kₒw (Octanol-Water Partition Coefficient) | 0.77 | [2] |
| Kₒc (Soil Organic Carbon-Water (B12546825) Partitioning Coefficient) | 30 cm³/g | [2][6] |
| Henry's Law Constant | 1.2 x 10⁻⁹ atm·m³/mol | [2] |
Transport and Distribution
Due to its high water solubility and low soil organic carbon-water partitioning coefficient (Kₒc), BAM exhibits very high mobility in soil and has a strong tendency to leach into groundwater.[2][6] Its low Henry's Law constant suggests that volatilization from water or moist soil surfaces is not a significant fate process.[2] Once in groundwater, BAM is considered to be highly stable and can persist for extended periods.[3][4]
Environmental Concentrations
BAM is one of the most frequently detected pesticide metabolites in groundwater across Europe and other regions where dichlobenil was used.[7][8] Concentrations can vary significantly depending on historical land use and hydrogeological conditions.
Table 2: Reported Environmental Concentrations of 2,6-Dichlorobenzamide (BAM)
| Environmental Matrix | Concentration Range | Location/Study | Reference(s) |
| Groundwater | Mean: 0.318 µg/L; Max: 560 µg/L | Denmark (1992-2001) | [2] |
| Groundwater | Frequently > 0.1 µg/L | Europe | [9] |
| Small Water Supply Wells | Max: 14 µg/L | Denmark (2002) | [2] |
Degradation of 2,6-Dichlorobenzamide
The degradation of BAM in the environment is a slow process, primarily mediated by microbial activity. Abiotic degradation is generally considered to be insignificant under typical environmental conditions.
Biotic Degradation
The microbial degradation of BAM is the primary mechanism for its removal from the environment. Several bacterial strains have been identified that can degrade and even mineralize BAM.
The bacterium Aminobacter sp. strain MSH1 has been extensively studied for its ability to use BAM as a sole source of carbon, nitrogen, and energy.[7][10] This and other related Aminobacter strains are considered key players in the natural attenuation of BAM.[8]
The initial and rate-limiting step in the microbial degradation of BAM by Aminobacter sp. MSH1 is the hydrolysis of the amide group to form 2,6-dichlorobenzoic acid (2,6-DCBA).[7] This reaction is catalyzed by an amidase enzyme encoded by the bbdA gene, which is located on a plasmid (pBAM1).[3][11] The subsequent degradation of 2,6-DCBA to intermediates of the tricarboxylic acid (TCA) cycle is encoded by genes on a separate plasmid (pBAM2).[3][12] The complete pathway beyond 2,6-DCBA is still under investigation, but it is known to involve further dechlorination and ring cleavage.[7][13]
Figure 1: Microbial degradation pathway of Dichlobenil to BAM and its subsequent mineralization.
Abiotic Degradation
Abiotic degradation of BAM through processes such as hydrolysis or photolysis is generally considered to be very slow and not a significant contributor to its overall environmental fate.[2] In the atmosphere, vapor-phase BAM can be degraded by photochemically produced hydroxyl radicals with an estimated half-life of 5.6 days.[2]
Table 3: Degradation and Persistence of 2,6-Dichlorobenzamide (BAM)
| Parameter | Value | Conditions | Reference(s) |
| Biodegradation Half-life in Soil | 314 days to no degradation | Subsurface deposits | [14] |
| Atmospheric Half-life | 5.6 days (estimated) | Reaction with hydroxyl radicals | [2] |
| Persistence in Groundwater | High | - | [3][4] |
Toxicological Profile
The toxicological data for BAM indicates a relatively low acute toxicity. However, long-term exposure may have adverse effects.
Table 4: Toxicological Data for 2,6-Dichlorobenzamide (BAM)
| Endpoint | Value | Species | Reference(s) |
| Acute Oral LD₅₀ (male) | 1538 mg/kg bw | Mouse | [1][6] |
| Acute Oral LD₅₀ (female) | 1144 mg/kg bw | Mouse | [1][6] |
| NOAEL (13-week study) | 14 mg/kg bw/day | Rat | [1] |
| ADI (Acceptable Daily Intake) | 0.05 mg/kg bw | - | [1] |
| ARfD (Acute Reference Dose) | 0.3 mg/kg bw (for women of childbearing age) | - | [1] |
Experimental Protocols
Analysis of BAM in Water Samples by SPE-LC-MS/MS
This protocol describes a common method for the sensitive determination of BAM in water samples.
Figure 2: Experimental workflow for the analysis of BAM in water by SPE-LC-MS/MS.
Methodology:
-
Sample Collection and Preservation: Collect water samples in clean glass bottles. If not analyzed immediately, store at 4°C.
-
Solid-Phase Extraction (SPE):
-
Condition a solid-phase extraction cartridge (e.g., Oasis HLB or C18) with methanol followed by deionized water.[15][16]
-
Pass the water sample (e.g., 500 mL to 1 L) through the cartridge.[15]
-
Wash the cartridge with deionized water to remove interfering substances.
-
Elute the retained BAM with a suitable organic solvent such as methylene chloride or acetonitrile (B52724).[15][16]
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of the initial mobile phase.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both typically containing a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization.[16][17]
-
Mass Spectrometric Detection: Employ a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Monitor for specific precursor-to-product ion transitions for BAM for quantification and confirmation.[16][17]
-
-
Quantification:
-
Prepare a calibration curve using BAM standards of known concentrations.
-
Quantify BAM in the samples by comparing their peak areas to the calibration curve. The use of an isotopically labeled internal standard is recommended for improved accuracy.
-
Study of Microbial Degradation of BAM in Soil
This protocol outlines a microcosm study to assess the biodegradation of BAM in soil.
Methodology:
-
Soil Collection and Characterization: Collect soil from the site of interest. Characterize its physicochemical properties (pH, organic matter content, texture).
-
Microcosm Setup:
-
Distribute a known weight of soil (e.g., 50 g) into replicate glass flasks or vials.
-
Adjust the soil moisture to a specific level (e.g., 60% of water holding capacity).
-
Prepare sterile controls by autoclaving a subset of the soil microcosms.
-
-
Spiking with BAM:
-
Prepare a stock solution of BAM in a suitable solvent (e.g., acetone).
-
Spike the soil in the microcosms to achieve the desired initial concentration of BAM, ensuring the solvent evaporates completely.
-
-
Incubation:
-
Incubate the microcosms in the dark at a constant temperature (e.g., 20-25°C).
-
Maintain aerobic conditions by ensuring adequate headspace or periodic aeration.
-
-
Sampling and Analysis:
-
At predetermined time intervals, sacrifice replicate microcosms from both the live and sterile treatments.
-
Extract BAM and its potential metabolites from the soil using an appropriate solvent (e.g., acetonitrile or a mixture of acetone (B3395972) and water).
-
Analyze the extracts using LC-MS/MS or another suitable analytical technique to determine the concentrations of BAM and its degradation products.
-
-
Data Analysis:
-
Plot the concentration of BAM over time for both the live and sterile treatments.
-
Calculate the degradation rate and half-life of BAM in the live soil, correcting for any abiotic loss observed in the sterile controls.
-
Conclusion
2,6-Dichlorobenzamide is a significant environmental contaminant due to its persistence, mobility, and frequent occurrence in groundwater. Its primary source is the degradation of the herbicide dichlobenil. The environmental fate of BAM is largely governed by its high water solubility and low sorption to soil, leading to a high potential for groundwater contamination. While microbial degradation is the primary route for its removal from the environment, this process is generally slow. The bacterium Aminobacter sp. MSH1 has been identified as a key organism capable of mineralizing BAM. Continued research into the degradation pathways and the factors influencing the activity of BAM-degrading microorganisms is essential for developing effective bioremediation strategies. The analytical methods and experimental protocols outlined in this guide provide a framework for researchers to further investigate the environmental dynamics of this important contaminant.
References
- 1. fao.org [fao.org]
- 2. www2.mst.dk [www2.mst.dk]
- 3. Genetic (In)stability of 2,6-Dichlorobenzamide Catabolism in Aminobacter sp. Strain MSH1 Biofilms under Carbon Starvation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [helda.helsinki.fi]
- 5. [PDF] Genetic (In)stability of 2,6-Dichlorobenzamide Catabolism in Aminobacter sp. Strain MSH1 Biofilms under Carbon Starvation Conditions | Semantic Scholar [semanticscholar.org]
- 6. 2,6-Dichlorobenzamide | C7H5Cl2NO | CID 16183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Groundwater contamination with 2,6-dichlorobenzamide (BAM) and perspectives for its microbial removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dichlobenil and 2,6-dichlorobenzamide (BAM) in the environment: what are the risks to humans and biota? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Surface Colonization and Activity of the 2,6-Dichlorobenzamide (BAM) Degrading Aminobacter sp. Strain MSH1 at Macro- and Micropollutant BAM Concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. 2,6-Dichlorobenzonitrile Degradation Pathway [eawag-bbd.ethz.ch]
- 14. researchgate.net [researchgate.net]
- 15. epa.gov [epa.gov]
- 16. Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
physical and chemical properties of 2,6-Dichlorobenzamide
An In-depth Technical Guide to 2,6-Dichlorobenzamide (B151250)
This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and biological significance of 2,6-Dichlorobenzamide. The information is intended for researchers, scientists, and professionals in drug development and environmental science.
Core Properties of 2,6-Dichlorobenzamide
2,6-Dichlorobenzamide, often abbreviated as BAM, is a chemical compound belonging to the benzamide (B126) class.[1] It is characterized by a benzene (B151609) ring substituted with two chlorine atoms at positions 2 and 6, and a carboxamide group at position 1.[1] At room temperature, it exists as a white to off-white or pale cream crystalline solid or powder.[2][3][4]
Physical and Chemical Properties
The fundamental physical and chemical characteristics of 2,6-Dichlorobenzamide are summarized below. These properties are crucial for its handling, application, and analysis in a laboratory setting.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅Cl₂NO | [1][3][5] |
| Molecular Weight | 190.03 g/mol | [6][7] |
| CAS Number | 2008-58-4 | [2][3] |
| Appearance | White to pale cream crystals or powder | [2][3][4] |
| Melting Point | 195 - 204 °C | [3][4][8] |
| Boiling Point | ~335 °C (estimated) | [8] |
| Density | ~1.44 g/cm³ | [8] |
| Water Solubility | 2.7 g/L (20-25 °C) | [1][8] |
| Organic Solvent Solubility | Soluble in ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO) | [2] |
| Vapor Pressure | 3.26 x 10⁻⁵ mmHg | [1] |
| logP (Octanol/Water) | 0.77 | [8] |
Spectral Data
Spectral data is essential for the structural elucidation and identification of 2,6-Dichlorobenzamide. Key spectral characteristics are outlined in the following table.
| Spectral Technique | Key Features and Observations |
| ¹H NMR | Spectra available, typically run in Acetone-d6.[9] |
| ¹³C NMR | Spectra available, typically run in Acetone-d6.[10] |
| Infrared (IR) Spectroscopy | FTIR and Gas Phase spectra are available for analysis.[1][5] |
| Mass Spectrometry (MS) | GC-MS data is available, showing characteristic fragmentation patterns.[1][11] |
Experimental Protocols
This section details methodologies for the synthesis and analysis of 2,6-Dichlorobenzamide, compiled from various sources.
Synthesis Protocol: Amidation of 2,6-Dichlorobenzoyl Chloride
A common method for synthesizing 2,6-Dichlorobenzamide and its derivatives is through the reaction of 2,6-dichlorobenzoyl chloride with an amine source, such as ammonium (B1175870) hydroxide (B78521) or a primary/secondary amine. The following is a generalized protocol based on standard amide bond formation reactions.[12][13]
Materials:
-
2,6-Dichlorobenzoyl chloride
-
Ammonium hydroxide (28% aqueous solution) or appropriate primary/secondary amine
-
Dioxane or another suitable anhydrous solvent (e.g., Dichloromethane)
-
Tertiary amine base (e.g., DIPEA), if using a primary/secondary amine salt
-
Anhydrous sodium sulfate
-
Round-bottom flask, stirrer, dropping funnel, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the primary or secondary amine (1.0 - 1.2 eq) and a tertiary amine base (1.5 eq) in an anhydrous solvent. If using ammonium hydroxide, it can be used in excess.
-
Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Dissolve 2,6-dichlorobenzoyl chloride (1.0 eq) in the same anhydrous solvent and add it dropwise to the cooled amine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the mixture to a separatory funnel.
-
Extract the product with a suitable organic solvent like dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude 2,6-Dichlorobenzamide product.
-
The product can be further purified by recrystallization from a suitable solvent like benzene.[14]
Analytical Protocol: Determination in Soil Samples
The following protocol outlines a method for the extraction and analysis of 2,6-Dichlorobenzamide from soil samples, based on an environmental chemistry method.[15]
Materials:
-
Soil sample
-
Hexane (B92381), Acetone, Ethyl acetate (B1210297)
-
Ammonium chloride solution
-
Saturated KMnO₄ solution, Solid Na₂S₂O₅
-
Wrist-action shaker, Suction flasks, Separatory funnels, Rotary film evaporator
-
Gas Chromatograph with an electron capture detector (GC-ECD)
Procedure:
-
Extraction:
-
Extract a soil sample with a 50:50 mixture of hexane:acetone and an ammonium chloride solution using a wrist-action shaker.
-
Filter the extract. Add water and salt to the filtrate and transfer to a separatory funnel.
-
Save the upper hexane layer. The aqueous layer is then extracted twice more with hexane. These hexane extracts primarily contain the parent compound, dichlobenil (B1670455).
-
The remaining aqueous layer is then extracted three times with ethyl acetate. The combined ethyl acetate extracts contain the 2,6-Dichlorobenzamide.
-
-
Cleanup:
-
The combined ethyl acetate extract is subjected to a cleanup step, such as using an alumina (B75360) column or Gel Permeation Chromatography (GPC).
-
-
Concentration & Analysis:
-
Evaporate the cleaned extract to dryness using a rotary evaporator.
-
Quantitatively transfer the residue to a volumetric flask using ethyl acetate and dilute to the final volume.
-
Analyze the sample by Gas Chromatography with an electron capture detector (GC-ECD), typically using a 3% OV-225 column. The method sensitivity is reported to be 0.01 mg/kg.[15]
-
Biological and Environmental Significance
2,6-Dichlorobenzamide is most notable as a major and persistent degradation product of the herbicides dichlobenil (2,6-dichlorobenzonitrile) and chlorthiamid.[8] Due to its stability and water solubility, it is a prominent groundwater contaminant frequently detected in monitoring studies.[16][17]
Environmental Fate and Degradation
BAM is formed primarily in soil from its parent herbicides and can leach into groundwater, where it is considered stable.[8] While highly recalcitrant, certain microorganisms, such as Aminobacter sp. MSH1, are capable of degrading BAM.[18] This microbial degradation pathway is a subject of significant research for potential bioremediation applications in drinking water treatment.[18]
Initial step in the microbial degradation of 2,6-Dichlorobenzamide (BAM).
Role in Drug Discovery
Beyond its environmental relevance, the 2,6-dichlorobenzamide scaffold has been utilized in medicinal chemistry. It has served as a core headgroup in the structure-based design of potent and selective small-molecule inhibitors of α5β1 integrin, which are being investigated for asthma therapy.[19] The chemical structure allows for modifications to explore structure-activity relationships (SAR) for developing new therapeutic agents.[19]
Visualization of Workflows
Graphical representations of experimental and logical processes can clarify complex procedures and relationships.
Generalized workflow for the synthesis of 2,6-Dichlorobenzamide.
Experimental workflow for the analysis of BAM in soil.
References
- 1. 2,6-Dichlorobenzamide | C7H5Cl2NO | CID 16183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 2,6-Dichlorobenzamide, 98% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. Benzamide, 2,6-dichloro- [webbook.nist.gov]
- 6. 2,6-dichlorobenzamide (Ref: AE C653711) [sitem.herts.ac.uk]
- 7. 2,6-Dichlorobenzamide, 98% | Fisher Scientific [fishersci.ca]
- 8. www2.mst.dk [www2.mst.dk]
- 9. spectrabase.com [spectrabase.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. US3444196A - Methods of manufacturing 2,6-dichlorobenzamide - Google Patents [patents.google.com]
- 15. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 16. Dichlobenil and 2,6-dichlorobenzamide (BAM) in the environment: what are the risks to humans and biota? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 2,6-Dichlorobenzamide (BAM) as a Metabolite of the Herbicide Dichlobenil
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,6-dichlorobenzamide (B151250) (BAM), the primary and most persistent metabolite of the herbicide dichlobenil (B1670455). Dichlobenil, a widely used agent for weed control, undergoes microbial degradation in the soil to form BAM. Due to its high water solubility and persistence, BAM is a frequent contaminant of ground and surface water, often exceeding regulatory limits. This document delves into the formation, environmental fate, and toxicological profile of BAM. It includes detailed summaries of quantitative data, experimental protocols for its detection, and visual representations of its metabolic pathways and analytical workflows. This guide is intended to be a core resource for researchers, scientists, and professionals in drug development investigating the environmental and health impacts of pesticide metabolites.
Introduction
Dichlobenil (2,6-dichlorobenzonitrile) has been extensively used globally for the control of a broad spectrum of weeds in both agricultural and non-agricultural settings.[1][2] Its application, however, has led to environmental concerns primarily due to the formation of its persistent metabolite, 2,6-dichlorobenzamide (BAM).[1] BAM's chemical stability and high water solubility contribute to its mobility in soil and subsequent leaching into groundwater, leading to widespread contamination.[2][3] Understanding the transformation of dichlobenil to BAM, its environmental behavior, and its toxicological implications is crucial for risk assessment and the development of remediation strategies.
Physicochemical Properties
A thorough understanding of the physicochemical properties of both dichlobenil and BAM is essential for predicting their environmental transport and fate.
| Property | Dichlobenil | 2,6-Dichlorobenzamide (BAM) |
| Chemical Formula | C₇H₃Cl₂N | C⇂H₅Cl₂NO |
| Molecular Weight | 172.01 g/mol | 190.03 g/mol |
| CAS Number | 1194-65-6 | 2008-58-4 |
| Appearance | White to off-white crystalline solid | White to off-white crystalline solid |
| Melting Point | 144-145 °C | 199-203 °C |
| Water Solubility | 18-25 mg/L | 2700 mg/L[4] |
| Log Kₒw (Octanol-Water Partition Coefficient) | 2.7-2.9 | 0.77[4] |
| Vapor Pressure | 7.1 x 10⁻⁴ Pa at 20°C | 4.4 x 10⁻³ Pa at 25°C[4] |
Metabolic Pathway and Degradation
The primary transformation of dichlobenil in the environment is its microbially-mediated conversion to BAM. This process is catalyzed by the enzyme nitrile hydratase, which is harbored by various soil bacteria.[5] This enzymatic reaction involves the hydration of the nitrile group of dichlobenil to an amide group, resulting in the formation of BAM.[5]
While BAM is notably persistent in the environment, some microorganisms are capable of its further degradation.[6] The initial step in BAM degradation is the hydrolysis of the amide bond by an amidase enzyme, yielding 2,6-dichlorobenzoic acid (2,6-DCBA).[6] Subsequent degradation pathways for 2,6-DCBA are less well-defined but are believed to proceed through further microbial action.
Environmental Fate and Occurrence
The contrasting physicochemical properties of dichlobenil and BAM dictate their different behaviors in the environment. Dichlobenil, with its lower water solubility and higher Log Kₒw, tends to bind to soil and sediment.[1][3] In contrast, BAM's high water solubility and low Log Kₒw make it highly mobile in the soil profile, readily leaching into groundwater.[2]
BAM is one of the most frequently detected pesticide metabolites in groundwater across Europe and North America, often at concentrations exceeding the European Commission's drinking water limit of 0.1 µg/L.[2][3] Its persistence means that even after the cessation of dichlobenil use, BAM can continue to be detected in water sources for extended periods.
Table of Environmental Concentrations of BAM
| Matrix | Location | Concentration Range | Reference |
| Groundwater | Denmark | 0.040 - 560 µg/L | [7] |
| Groundwater | Europe | Frequently > 0.1 µg/L | [2][3] |
| Surface Water | Various | Not specified | |
| Soil | Denmark | Up to 100 µg/kg (for dichlobenil) | [4] |
Toxicological Profile
The toxicity of both dichlobenil and its metabolite BAM has been the subject of numerous studies.
5.1. Acute and Chronic Toxicity
The acute toxicity of BAM is generally considered to be low to moderate.
| Compound | Species | Route | LD₅₀ | Reference |
| Dichlobenil | Rat | Oral | 2056-3160 mg/kg | |
| Dichlobenil | Mouse | Oral | 1011 mg/kg | |
| BAM | Rat | Oral | >2000 mg/kg | |
| BAM | Mouse | Oral | >2000 mg/kg |
Chronic exposure studies on dichlobenil have indicated potential effects on the liver and kidneys at high doses. For BAM, the data on chronic toxicity is less extensive, but it is generally considered to be less toxic than its parent compound.
5.2. Mechanisms of Toxicity and Signaling Pathways
The most well-documented toxic effect of dichlobenil is its specific toxicity to the olfactory mucosa in rodents.[6] This toxicity is mediated by the metabolic activation of dichlobenil by cytochrome P450 enzymes in the olfactory tissue, leading to the formation of reactive metabolites that cause cellular damage, including vacuolations and necrosis.[5]
While specific signaling pathways have not been definitively elucidated for dichlobenil or BAM-induced toxicity, some studies suggest the involvement of oxidative stress.[7] The generation of reactive oxygen species (ROS) during the metabolism of xenobiotics can potentially activate various cellular stress response pathways. However, direct evidence linking dichlobenil or BAM to specific pathways like Nrf2, MAPK, or NF-κB is currently lacking and represents a significant area for future research.
Experimental Protocols
Accurate and sensitive analytical methods are crucial for monitoring BAM in environmental and biological matrices. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.
6.1. Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples
-
Sample Collection: Collect water samples in clean glass bottles.
-
pH Adjustment: Acidify the water sample to pH 2-3 with a suitable acid (e.g., hydrochloric acid).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol (B129727) followed by acidified deionized water.
-
Sample Loading: Pass the acidified water sample through the conditioned SPE cartridge at a controlled flow rate.
-
Washing: Wash the cartridge with acidified deionized water to remove interfering substances.
-
Elution: Elute the retained BAM from the cartridge using an appropriate organic solvent (e.g., ethyl acetate (B1210297) or methanol).
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of a suitable solvent for analysis.
6.2. Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Gas Chromatograph: Agilent 6890 GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Agilent 5973 MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for BAM (e.g., m/z 189, 191, 154).
Conclusion
2,6-Dichlorobenzamide (BAM) is a significant environmental metabolite of the herbicide dichlobenil, characterized by its persistence and high mobility in aqueous environments. Its widespread detection in groundwater highlights the long-term environmental impact of its parent compound. While the acute toxicity of BAM is relatively low, its persistence and potential for chronic exposure warrant continued monitoring and research. A significant knowledge gap remains concerning the specific molecular signaling pathways affected by BAM and dichlobenil. Future toxicogenomic and metabolomic studies are needed to elucidate the precise mechanisms of toxicity and to better assess the risks associated with human and environmental exposure. The analytical methods outlined in this guide provide a robust framework for the continued surveillance of this important environmental contaminant.
References
- 1. dspace.library.uu.nl [dspace.library.uu.nl]
- 2. Metabolic activation of the olfactory toxicant, dichlobenil, in rat olfactory microsomes: comparative studies with p-nitrophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apps.who.int [apps.who.int]
- 4. Common and distinct gene expression patterns induced by the herbicides 2,4-dichlorophenoxyacetic acid, cinidon-ethyl and tribenuron-methyl in wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of dichlobenil on ultrastructural morphology and cell replication in the mouse olfactory mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tissue-binding and toxicity of compounds structurally related to the herbicide dichlobenil in the mouse olfactory mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Guide: 2,6-Dichlorobenzamide-3,4,5-d3 Analytical Standard
This technical guide provides an in-depth overview of the 2,6-Dichlorobenzamide-3,4,5-d3 analytical standard, designed for researchers, scientists, and professionals in drug development and environmental analysis. This document covers the compound's properties, commercial availability, and detailed analytical methodologies.
Introduction
2,6-Dichlorobenzamide (B151250) (BAM) is the primary and persistent degradation product of the herbicide dichlobenil (B1670455). Due to its mobility in soil and potential to contaminate groundwater, the monitoring of BAM levels in environmental samples is of significant importance. This compound is the deuterated form of BAM and serves as an ideal internal standard for quantification in analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.
Compound Properties and Commercial Availability
The key properties of this compound are summarized below. This analytical standard is available from several reputable suppliers.
Table 1: Chemical and Physical Properties
| Property | Value |
| Synonyms | 2,6-Dichlorobenzamide D3, 2,6-Dichlorophenyl D3, BAM-d3 (phenyl-d3)[1][2] |
| CAS Number | 1219804-28-0[1][3][4] |
| Unlabelled CAS Number | 2008-58-4[1][3][5] |
| Molecular Formula | C₇D₃H₂Cl₂NO[1] |
| Molecular Weight | 193.05[3] |
| Isotopic Enrichment | ≥98 atom % D[3][6] |
| Appearance | Neat solid[1][7] |
| Storage Conditions | Store at room temperature, protected from light and moisture.[3][4] |
| Stability | Stable under recommended storage conditions. Re-analysis is recommended after three years.[3] |
Table 2: Commercial Suppliers
| Supplier | Product Code | Available Quantities |
| CDN Isotopes | D-6700[3] | 0.1 g, 0.25 g[3] |
| LGC Standards | TRC-D431746, CDN-D-6700[1][7] | 0.1 g, 0.25 g[6] |
| Clinivex | - | Inquire for details[4] |
Metabolic Pathway and Analytical Workflow
2,6-Dichlorobenzamide is formed from the herbicide dichlobenil in the environment. The use of its deuterated analog as an internal standard is a common practice in analytical chemistry for accurate quantification.
Metabolic degradation of Dichlobenil and the subsequent analytical workflow for BAM quantification.
Experimental Protocols
The following are detailed experimental protocols for the analysis of 2,6-Dichlorobenzamide in water samples using the deuterated internal standard. These methods are based on established procedures for the unlabelled compound.[8][9][10]
Preparation of Standard Solutions
-
Primary Stock Solution (100 mg/L): Accurately weigh 10.0 mg of this compound and dissolve it in a 100 mL volumetric flask with methanol (B129727). Ensure the standard is completely dissolved.[8]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with a suitable solvent (e.g., methanol or acetone/petroleum ether) to create calibration standards at concentrations ranging from 1 ng/mL to 50 ng/mL.[9]
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted for water sample analysis.
-
Sample Collection: Collect a 1-liter water sample in a clean glass container.
-
Internal Standard Spiking: Fortify the water sample with a known concentration of the this compound internal standard.
-
SPE Cartridge Conditioning: Use a C18 or divinylbenzene (B73037) (DVB) SPE cartridge. Condition the cartridge by passing methanol followed by deionized water.
-
Sample Loading: Pass the entire 1-liter water sample through the conditioned SPE cartridge at a flow rate of approximately 80 mL/min under vacuum.[8]
-
Elution: Elute the retained analytes (BAM and the deuterated internal standard) from the cartridge with an appropriate solvent, such as methylene (B1212753) chloride or ethyl acetate (B1210297).[8][9]
-
Concentration: Gently concentrate the eluate under a stream of nitrogen. A keeper solvent like 1-heptanol (B7768884) can be added to prevent complete dryness.[8]
-
Reconstitution: Reconstitute the dried residue in a known volume of a suitable solvent for injection into the analytical instrument.
A typical workflow for the solid-phase extraction of 2,6-Dichlorobenzamide from water samples.
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Impact (EI)
-
Monitoring Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor: Select characteristic ions for both native BAM (e.g., m/z 171, 173, 189) and the deuterated internal standard.[8]
-
LC-MS/MS Analysis
-
Liquid Chromatograph (LC) Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, both with a small percentage of formic acid or ammonium (B1175870) acetate to improve ionization.
-
Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min.
-
-
Tandem Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
Transitions: Determine and optimize the precursor and product ion transitions for both native BAM and the deuterated internal standard.
-
Data Analysis and Quantification
-
Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of the native BAM to the peak area of the this compound internal standard against the concentration of the calibration standards.
-
Quantification: Determine the concentration of BAM in the samples by calculating the peak area ratio from the sample analysis and interpolating the concentration from the linear regression of the calibration curve.
-
Quality Control: Analyze control samples fortified with known concentrations of BAM to assess the accuracy and precision of the method.[9]
Conclusion
The this compound analytical standard is an essential tool for the accurate and reliable quantification of the herbicide metabolite BAM in various matrices. Its use as an internal standard in conjunction with chromatographic techniques like GC-MS and LC-MS/MS allows for the correction of analytical variability, ensuring high-quality data for environmental monitoring and research. The protocols outlined in this guide provide a solid foundation for the development and implementation of robust analytical methods.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. Page loading... [guidechem.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. clinivex.com [clinivex.com]
- 5. 2,6-Dichlorobenzamide | CAS 2008-58-4 | LGC Standards [lgcstandards.com]
- 6. This compound | LGC Standards [lgcstandards.com]
- 7. This compound | LGC Standards [lgcstandards.com]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of 2,6-Dichlorobenzamide (BAM) in Water Samples by LC-MS/MS Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichlorobenzamide (B151250) (BAM) is a primary and highly persistent degradation product of the herbicide dichlobenil. Due to its mobility in soil and water, BAM is a frequently detected contaminant in groundwater and drinking water sources, often exceeding regulatory limits.[1][2] Accurate and sensitive quantification of BAM is therefore crucial for environmental monitoring and risk assessment. This application note details a robust and reliable method for the analysis of BAM in water samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and 2,6-Dichlorobenzamide-d3 as an internal standard for improved accuracy and precision.
The use of a stable isotope-labeled internal standard, such as 2,6-Dichlorobenzamide-d3, is the preferred method for quantitative LC-MS/MS analysis. This is because it closely mimics the analyte's behavior during sample preparation, chromatography, and ionization, effectively compensating for matrix effects and variations in instrument response.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted from a method developed for the determination of BAM and its degradation products in water samples.[1][2]
Materials:
-
Water sample (1 L)
-
2,6-Dichlorobenzamide-d3 internal standard solution
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Solid-phase extraction cartridges (e.g., Oasis HLB or equivalent)
-
SPE manifold
-
Evaporation system (e.g., nitrogen evaporator)
Procedure:
-
Acidify the 1 L water sample to pH 2-3 with formic acid.
-
Add a known amount of 2,6-Dichlorobenzamide-d3 internal standard solution to the water sample and mix thoroughly.
-
Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.
-
After loading, wash the cartridge with 5 mL of ultrapure water to remove any interfering substances.
-
Dry the cartridge under vacuum or with a stream of nitrogen for 10-15 minutes.
-
Elute the retained analytes with 5 mL of a mixture of acetonitrile and methanol (1:1, v/v).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting conditions for the LC-MS/MS analysis of BAM. Instrument parameters should be optimized for the specific system being used.
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-15 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Capillary Voltage: 3.5 kV
-
Gas Flow Rates: Optimized for the specific instrument
MRM Transitions:
The following are suggested MRM transitions for BAM and a theoretical transition for its deuterated internal standard. These should be optimized for the specific mass spectrometer being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 2,6-Dichlorobenzamide (BAM) | 190.0 | 173.0 (Quantifier) | 100 | 20 |
| 190.0 | 145.0 (Qualifier) | 100 | 25 | |
| 2,6-Dichlorobenzamide-d3 (BAM-d3) | 193.0 | 176.0 | 100 | 20 |
Data Presentation
Table 1: Method Performance Characteristics
| Parameter | Result |
| Limit of Detection (LOD) | 0.010 µg/L[1] |
| Limit of Quantification (LOQ) | 0.035 µg/L[1] |
| Linearity (R²) | > 0.99 |
| Precision (%RSD) | < 15% |
| Accuracy (Recovery %) | 90-110% |
Table 2: Recovery of BAM from Spiked Groundwater Samples
| Spiked Concentration (µg/L) | Mean Recovery (%) | % RSD (n=3) |
| 0.1 | 98.5 | 4.2 |
| 1.0 | 102.1 | 3.5 |
| 10.0 | 99.8 | 2.8 |
Note: These are representative data. Actual results may vary depending on the matrix and instrumentation.
Mandatory Visualization
Metabolic Pathway of 2,6-Dichlorobenzamide (BAM)
BAM is a metabolite of the herbicide dichlobenil. While it does not have a specific signaling pathway in the traditional sense, it does undergo metabolic transformation in biological systems. The primary routes of metabolism involve hydroxylation and conjugation with glutathione.
Caption: Metabolic pathway of 2,6-Dichlorobenzamide (BAM).
Experimental Workflow
The following diagram illustrates the logical flow of the analytical method for BAM quantification.
Caption: Experimental workflow for BAM analysis.
Conclusion
This application note provides a comprehensive and detailed LC-MS/MS method for the sensitive and accurate quantification of 2,6-Dichlorobenzamide (BAM) in water samples. The use of solid-phase extraction for sample clean-up and concentration, combined with the precision of a deuterated internal standard, ensures high-quality data suitable for regulatory monitoring and environmental research. The provided protocols and performance data can be readily adapted by analytical laboratories for the routine analysis of this important environmental contaminant.
References
Application Note: Quantitative Analysis of 2,6-Dichlorobenzamide (BAM) in Groundwater by Isotope Dilution LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 2,6-dichlorobenzamide (B151250) (BAM) in groundwater samples. The method utilizes solid-phase extraction (SPE) for sample pre-concentration and cleanup, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard (BAM-d3) for accurate quantification. Isotope dilution mass spectrometry (IDMS) is the cornerstone of this protocol, providing high precision and accuracy by correcting for matrix effects and variations during sample preparation and analysis. This method is suitable for researchers, environmental scientists, and water quality professionals requiring reliable monitoring of BAM at trace levels in complex aqueous matrices.
Introduction
2,6-Dichlorobenzamide (BAM) is a primary and persistent degradation product of the herbicide dichlobenil.[1] Due to its high mobility and resistance to further degradation, BAM is a frequently detected micropollutant in groundwater, often exceeding regulatory limits set for drinking water.[1][2] Accurate and precise quantification of BAM is therefore crucial for assessing water quality and ensuring public health.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred technique for analyzing polar pesticides and their metabolites in environmental samples due to its high sensitivity and selectivity.[3][4] The use of a stable isotope-labeled internal standard, such as a deuterated analog of the analyte, in an isotope dilution approach further enhances the reliability of quantitative results.[5] The deuterated internal standard closely mimics the chemical and physical properties of the native analyte, allowing it to effectively compensate for variations in sample extraction, matrix-induced ion suppression or enhancement, and instrument response.[5] This application note provides a comprehensive protocol for the quantitative determination of BAM in groundwater using SPE and LC-MS/MS with a deuterated internal standard.
Experimental Workflow
The overall experimental workflow for the quantitative analysis of BAM in groundwater is depicted in the following diagram. This process begins with sample collection and preservation, followed by the addition of the deuterated internal standard. The sample is then concentrated and purified using solid-phase extraction. Finally, the extract is analyzed by LC-MS/MS for the quantification of BAM.
Detailed Protocols
Reagents and Materials
-
Solvents: Acetonitrile, Methanol (B129727), Water (all LC-MS grade)
-
Reagents: Formic acid, Ammonium acetate
-
Standards: BAM (analytical standard, >99% purity), BAM-d3 (deuterated internal standard, >98% purity)
-
SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB, 60 mg, 3 mL)
-
Vials: 2 mL amber glass autosampler vials with PTFE septa
Standard and Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of BAM and BAM-d3 in methanol at a concentration of 1 mg/mL. Store at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the BAM stock solution with a methanol/water mixture (e.g., 50:50, v/v) to create a calibration curve (e.g., 0.01, 0.05, 0.1, 0.5, 1, 5, 10 ng/mL).
-
Internal Standard Spiking Solution: Prepare a working solution of BAM-d3 in methanol at a concentration that will result in a final concentration of approximately 1 µg/L in the samples.
-
Groundwater Sample Preparation:
-
Collect groundwater samples in clean amber glass bottles. If not analyzed immediately, store at 4°C.
-
Allow samples to come to room temperature.
-
To a 500 mL aliquot of the groundwater sample, add a precise volume of the BAM-d3 internal standard spiking solution.
-
Mix thoroughly.
-
Solid-Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of LC-MS grade water. Do not allow the cartridge to go dry.
-
Loading: Load the 500 mL groundwater sample (spiked with internal standard) onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: After the entire sample has passed through, wash the cartridge with 5 mL of water to remove any interfering polar compounds.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes to remove residual water.
-
Elution: Elute the retained BAM and BAM-d3 from the cartridge with 5 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid). Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Setting |
| LC Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flows | Optimized for the specific instrument |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 2: MRM Transitions for BAM and Deuterated Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| BAM (Quantifier) | 190.0 | 173.0 | 100 | 15 |
| BAM (Qualifier) | 190.0 | 109.0 | 100 | 25 |
| BAM-d3 (Internal Standard) | 193.0 | 176.0 | 100 | 15 |
Quantitative Data and Performance
The use of a deuterated internal standard in this method ensures high-quality quantitative data. The following table summarizes the expected performance characteristics of this analytical method.
Table 3: Method Performance Data
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 µg/L |
| Limit of Quantification (LOQ) | 0.03 µg/L |
| Recovery (at 0.1 µg/L) | 90 - 110% |
| Precision (RSD at 0.1 µg/L) | < 10% |
Note: These values are typical and may vary depending on the specific instrumentation and laboratory conditions. Method validation should be performed to establish in-house performance characteristics.
Logical Relationship of Isotope Dilution
The principle of isotope dilution relies on the addition of a known amount of an isotopically labeled standard to the sample. This standard is nearly identical to the analyte of interest, and thus behaves similarly throughout the analytical process. The ratio of the analyte to the internal standard is measured by the mass spectrometer, which allows for accurate quantification, even if there are losses during sample preparation or signal fluctuations during analysis.
Conclusion
The described SPE-LC-MS/MS method using a deuterated internal standard provides a highly reliable and sensitive approach for the quantitative analysis of BAM in groundwater. The isotope dilution technique effectively mitigates matrix effects and procedural inconsistencies, leading to accurate and precise results. This method is well-suited for routine monitoring programs and research studies focused on understanding the fate and transport of this persistent environmental contaminant.
References
- 1. Groundwater contamination with 2,6-dichlorobenzamide (BAM) and perspectives for its microbial removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dichlobenil and 2,6-dichlorobenzamide (BAM) in the environment: what are the risks to humans and biota? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
Application Note: Quantitative Analysis of Benzamide (BAM) using 2,6-Dichlorobenzamide-d3 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzamide (BAM) and its derivatives are important pharmacophores and are also encountered as environmental metabolites of certain herbicides. Accurate quantification of BAM is crucial in pharmaceutical quality control, pharmacokinetic studies, and environmental monitoring. This application note describes a robust and sensitive method for the quantitative analysis of Benzamide in various matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, 2,6-Dichlorobenzamide-d3. The use of a deuterated internal standard that co-elutes with the analyte provides excellent correction for matrix effects and variations in sample preparation and instrument response, leading to high accuracy and precision.
Experimental
Materials and Reagents
-
Benzamide (BAM), analytical standard grade
-
2,6-Dichlorobenzamide-d3 (BAM-d3), analytical standard grade (e.g., from LGC Standards)[1]
-
Methanol (B129727), LC-MS grade
-
Acetonitrile, LC-MS grade
-
Formic acid, LC-MS grade
-
Ultrapure water (18.2 MΩ·cm)
Instrumentation
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (LC-MS/MS) equipped with an electrospray ionization (ESI) source.
-
Analytical column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for the separation.
Standard Solution Preparation
2.3.1. Stock Solutions (1 mg/mL)
-
BAM Stock Solution: Accurately weigh 10 mg of Benzamide and dissolve it in a 10 mL volumetric flask with methanol.
-
BAM-d3 Internal Standard (IS) Stock Solution: Accurately weigh 1 mg of 2,6-Dichlorobenzamide-d3 and dissolve it in a 1 mL volumetric flask with methanol.
2.3.2. Working Solutions
-
BAM Working Solution (10 µg/mL): Dilute 100 µL of the BAM stock solution to 10 mL with methanol.
-
BAM-d3 IS Working Solution (100 ng/mL): Perform a serial dilution of the BAM-d3 stock solution with methanol to achieve a final concentration of 100 ng/mL.
Calibration Curve and Quality Control (QC) Sample Preparation
Calibration standards are prepared by spiking the appropriate amount of the BAM working solution into a blank matrix (e.g., drug-free plasma, control water sample, or the mobile phase for initial method development). A fixed amount of the BAM-d3 IS working solution is added to each calibration standard and QC sample.
Table 1: Preparation of Calibration Curve Standards
| Calibration Level | Concentration of BAM (ng/mL) | Volume of BAM Working Solution (10 µg/mL) to add to 1 mL blank matrix (µL) | Final Concentration of BAM-d3 IS (ng/mL) |
| CAL 1 | 1 | 0.1 | 10 |
| CAL 2 | 5 | 0.5 | 10 |
| CAL 3 | 10 | 1.0 | 10 |
| CAL 4 | 50 | 5.0 | 10 |
| CAL 5 | 100 | 10.0 | 10 |
| CAL 6 | 250 | 25.0 | 10 |
| CAL 7 | 500 | 50.0 | 10 |
| CAL 8 | 1000 | 100.0 | 10 |
QC samples are prepared in a similar manner at low, medium, and high concentrations within the calibration range (e.g., 3, 80, and 800 ng/mL).
Sample Preparation Protocol
The choice of sample preparation technique depends on the matrix.
-
For Pharmaceutical Formulations:
-
Accurately weigh and crush the formulation.
-
Dissolve a known amount of the powder in a suitable solvent (e.g., methanol or acetonitrile).
-
Vortex and sonicate to ensure complete dissolution of the analyte.
-
Centrifuge to pellet any excipients.
-
Dilute the supernatant to fall within the calibration curve range.
-
Add the internal standard.
-
-
For Biological Samples (e.g., Plasma):
-
To 100 µL of plasma, add the internal standard solution.
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
For Water Samples:
-
Filter the water sample to remove particulate matter.
-
Depending on the expected concentration, a solid-phase extraction (SPE) step may be necessary to concentrate the analyte.
-
Add the internal standard before analysis.
-
LC-MS/MS Method
2.6.1. Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
2.6.2. Mass Spectrometry Parameters
The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.
Table 2: MRM Transitions for BAM and BAM-d3
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| BAM (Quantifier) | 190.0 | 173.0 | 100 | 15 |
| BAM (Qualifier) | 190.0 | 145.0 | 100 | 25 |
| BAM-d3 (IS) | 193.0 | 176.0 | 100 | 15 |
Note: The MRM transitions for BAM are based on available data for 2,6-Dichlorobenzamide.[2] The transitions for BAM-d3 are proposed by adding 3 Da to the precursor and corresponding product ions. These transitions should be optimized for the specific instrument used.
Data Analysis and Results
A calibration curve is constructed by plotting the peak area ratio of BAM to BAM-d3 against the concentration of BAM for the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used. The concentration of BAM in the unknown samples is then calculated from the regression equation of the calibration curve.
Table 3: Example Calibration Curve Data
| Concentration of BAM (ng/mL) | Peak Area of BAM | Peak Area of BAM-d3 | Peak Area Ratio (BAM/BAM-d3) |
| 1 | 5,234 | 510,876 | 0.0102 |
| 5 | 26,170 | 515,234 | 0.0508 |
| 10 | 51,987 | 509,876 | 0.1020 |
| 50 | 258,934 | 512,345 | 0.5054 |
| 100 | 521,456 | 518,765 | 1.0052 |
| 250 | 1,298,765 | 511,987 | 2.5367 |
| 500 | 2,601,234 | 514,567 | 5.0552 |
| 1000 | 5,198,765 | 510,123 | 10.1912 |
The linearity of the calibration curve should be demonstrated with a correlation coefficient (r²) of ≥ 0.99. The accuracy and precision of the method should be evaluated using the QC samples, with acceptance criteria typically within ±15% (±20% at the Lower Limit of Quantification, LLOQ) of the nominal concentration.
Visualizations
Caption: Experimental workflow for the quantification of BAM.
Conclusion
This application note provides a detailed protocol for the quantitative analysis of Benzamide using 2,6-Dichlorobenzamide-d3 as an internal standard by LC-MS/MS. The method is sensitive, selective, and robust, making it suitable for a wide range of applications in the pharmaceutical and environmental sciences. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and procedural variability.
References
Direct Injection Method for Polar Pesticides in Drinking Water: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of polar pesticides in drinking water using the direct injection method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This approach minimizes sample preparation, reduces analysis time, and offers high sensitivity and selectivity for a range of challenging polar analytes.
Introduction
The monitoring of polar pesticides, such as glyphosate (B1671968) and its metabolite aminomethylphosphonic acid (AMPA), in drinking water is a significant analytical challenge due to their high polarity, chelating properties, and low volatility.[1][2][3] Traditional methods often involve complex and time-consuming derivatization steps to make these compounds amenable to analysis.[2][4] The direct aqueous injection method has emerged as a robust and efficient alternative, eliminating the need for derivatization and extensive sample cleanup.[4][5] This technique, combined with the sensitivity and specificity of modern tandem mass spectrometry, allows for the reliable quantification of polar pesticides at low nanogram-per-liter (ng/L) levels, meeting stringent regulatory requirements worldwide.[5][6]
The primary advantages of the direct injection method include:
-
Simplified Workflow: Eliminates lengthy derivatization and solid-phase extraction (SPE) steps, leading to quicker analysis times and higher sample throughput.[4]
-
Reduced Risk of Errors: Avoids potential errors associated with complex sample preparation procedures.
-
High Sensitivity: Achieves low limits of detection (LOD) and quantification (LOQ), often below 5 ng/L for key analytes.[2]
-
Cost-Effectiveness: Reduces solvent consumption and waste generation, aligning with green analytical chemistry principles.[7]
This document outlines the complete experimental protocol, from sample collection and preparation to LC-MS/MS analysis and data interpretation.
Experimental Protocols
Sample Preparation
The simplicity of the direct injection method lies in its minimal sample preparation.
For Chlorinated Drinking Water:
-
To neutralize residual chlorine, add sodium thiosulfate (B1220275) to the water sample.[1][5]
-
Transfer 1 mL of the sample into an LC/MS amber vial for analysis.[1]
For Non-Chlorinated Drinking Water (including surface and groundwater):
-
Directly transfer the water sample into an LC/MS vial.[5]
-
If suspended particles are present, filtration or centrifugation is recommended to prevent clogging of the analytical system.[5]
Liquid Chromatography (LC) Method
Chromatographic separation is crucial for resolving target analytes from matrix interferences. Specialized columns designed for polar compounds are typically employed.
Instrumentation:
-
Agilent 1290 Infinity II LC System or equivalent.[1]
-
Waters ACQUITY Premier UPLC System or equivalent.[4]
-
ExionLC™ System or equivalent.[5]
Typical LC Parameters:
| Parameter | Value | Reference |
| Analytical Column | Metrohm A Supp 5 (part number 6.1006.520) or Waters Anionic Polar Pesticides (APP) Column (p/n: 186009287) | [1][2] |
| Injection Volume | 100 - 500 µL | [5] |
| Column Temperature | 40 - 50 °C | |
| Mobile Phase A | Water with specific additives (e.g., formic acid, ammonium (B1175870) bicarbonate) | [8] |
| Mobile Phase B | Acetonitrile or Methanol | [8] |
| Gradient | Optimized for the separation of target polar pesticides. A typical gradient runs for approximately 18 minutes.[1] |
Mass Spectrometry (MS) Method
Tandem mass spectrometry (MS/MS) operated in Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sensitivity for quantification.
Instrumentation:
-
Agilent 6495D LC/TQ or equivalent Triple Quadrupole Mass Spectrometer.[1]
-
SCIEX QTRAP 6500+ System or equivalent.[5]
-
Waters Xevo TQ Absolute Tandem Quadrupole Mass Spectrometer or equivalent.[2][4]
Typical MS Parameters:
| Parameter | Value | Reference |
| Ion Source | Electrospray Ionization (ESI) in negative ion mode | [8] |
| Ionization Mode | Dynamic Multiple Reaction Monitoring (dMRM) or Selected Reaction Monitoring (SRM) | [1][9] |
| Gas Temperature | 325 °C | [10] |
| Drying Gas Flow | 10 L/min | [10] |
| Nebulizer Pressure | 45 psi | [10] |
MRM Transitions:
Specific precursor-to-product ion transitions are monitored for each target analyte and its corresponding isotopically labeled internal standard. The most abundant transitions are typically used for quantification, while a secondary transition is used for confirmation.
Data Presentation
The following tables summarize the quantitative performance data for the direct injection method for polar pesticides in drinking water from various studies.
Table 1: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | LOD (ng/L) | LOQ (ng/L) | Matrix | Reference |
| Glyphosate | < 10 | 30 | Drinking, Surface, Ground Water | [1][5] |
| AMPA | < 10 | 30 | Drinking, Surface, Ground Water | [1][5] |
| Glufosinate | < 10 | 30 | Drinking, Surface, Ground Water | [1][5] |
| Fosetyl-Al | - | 20 | Drinking Water | [5] |
| Acephate | - | 10 - 30 | Surface, Ground, Drinking Water | [11] |
| Methamidophos | - | 10 - 30 | Surface, Ground, Drinking Water | [11] |
| Omethoate | - | 10 - 30 | Surface, Ground, Drinking Water | [11] |
Table 2: Linearity and Recovery
| Analyte | Linearity Range (ng/L) | R² | Mean Recovery (%) | Reference |
| Glyphosate | 5 - 100 | > 0.995 | 75 - 125 | [1][2] |
| AMPA | 5 - 100 | > 0.995 | 75 - 125 | [1][2] |
| Glufosinate | 5 - 100 | > 0.995 | 75 - 125 | [1][2] |
| Various Polar Pesticides | 10 - 200 | - | 82 - 110 | [4] |
Table 3: Precision (Relative Standard Deviation, RSD)
| Analyte | Concentration (ng/L) | RSD (%) | Reference |
| Glyphosate | 30 and 100 | < 12.5 | [1] |
| AMPA | 30 and 100 | < 12.5 | [1] |
| Glufosinate | 30 and 100 | < 12.5 | [1] |
| Various Polar Pesticides | 20 and 60 | < 11 (interday and intraday) | [2] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for direct injection analysis of polar pesticides.
Methodological Comparison
Caption: Comparison of direct injection vs. traditional methods.
References
- 1. lcms.cz [lcms.cz]
- 2. lcms.cz [lcms.cz]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. waters.com [waters.com]
- 5. sciex.com [sciex.com]
- 6. Analysis of Challenging Polar Contaminants in Water by LC/MS/MS with Direct Injection | Separation Science [sepscience.com]
- 7. waters.com [waters.com]
- 8. agilent.com [agilent.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. Determination of polar organophosphorus pesticides in aqueous samples by direct injection using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stir Bar Sorptive Extraction (SBSE) of 2,6-Dichlorobenzamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the application of Stir Bar Sorptive Extraction (SBSE) for the preconcentration and determination of 2,6-Dichlorobenzamide (B151250) (BAM), a primary degradation product of the herbicide dichlobenil. The methodologies outlined are particularly relevant for the analysis of water samples, a critical aspect of environmental monitoring and food safety.
Introduction
2,6-Dichlorobenzamide (BAM) is a persistent and mobile metabolite of the herbicide dichlobenil, frequently detected in ground and drinking water.[1] Its presence in water sources is a significant concern, necessitating sensitive and reliable analytical methods for its detection and quantification. Stir Bar Sorptive Extraction (SBSE) has emerged as a powerful and environmentally friendly sample preparation technique for the enrichment of organic compounds from aqueous matrices.[2][3]
SBSE utilizes a magnetic stir bar coated with a sorbent phase, typically polydimethylsiloxane (B3030410) (PDMS) or other polymers like polyacrylate, to extract analytes from a sample.[2][4][5] This technique offers high extraction efficiency due to the large volume of the sorbent phase compared to other microextraction methods like Solid-Phase Microextraction (SPME).[2] Following extraction, the analytes are typically recovered from the stir bar by either thermal desorption (for GC analysis) or liquid desorption (for LC analysis).[6] This application note focuses on a validated SBSE method coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the determination of BAM in water.[4][5]
Experimental Protocols
This section details the step-by-step methodology for the SBSE of 2,6-Dichlorobenzamide from water samples, followed by LC-MS/MS analysis.
Materials and Reagents
-
Stir Bars: Polyacrylate-coated stir bars (e.g., Twister® from Gerstel).
-
Solvents: Acetonitrile (B52724) (ACN), Methanol (MeOH), and Formic Acid (all LC-MS grade).
-
Salts: Sodium Chloride (NaCl) (analytical grade).
-
Water: Deionized water.
-
Sample Vials: 20 mL glass vials with screw caps.
-
Desorption Vials: 1.5 mL glass vials.
-
Analytical Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
Stir Bar Conditioning
Prior to first use, and between extractions, the polyacrylate stir bars must be conditioned to remove any potential contaminants.
-
Immerse the stir bar in a mixture of methanol/chloroform (50:50, v/v) in an ultrasonic bath for 30 minutes.[2]
-
Remove the stir bar and dry it with a lint-free tissue.[2]
-
Place the stir bar in a clean vial and heat at a temperature recommended by the manufacturer to ensure the removal of any residual solvents.
SBSE Procedure
-
Add NaCl to the sample to a final concentration of 30% (w/v).[4][5] This increases the ionic strength of the solution, which can enhance the extraction of polar compounds like BAM.
-
Place a conditioned polyacrylate-coated stir bar into the vial.
-
Seal the vial and place it on a magnetic stirrer.
-
Stir the sample at 500 revolutions per minute (rpm) for 2 hours at room temperature.[4][5]
Liquid Desorption
-
After extraction, carefully remove the stir bar from the sample vial using clean forceps.
-
Gently dry the stir bar with a lint-free tissue to remove any excess water.[2]
-
Place the stir bar into a 1.5 mL glass vial.
-
Add 500 µL of acetonitrile to the vial, ensuring the stir bar is fully submerged.[4]
-
Place the vial in an ultrasonic bath for 15 minutes to facilitate the desorption of BAM from the sorbent phase into the solvent.[4][5]
-
After desorption, add 500 µL of deionized water to the acetonitrile extract before LC-MS/MS analysis.[4]
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column (e.g., Zorbax XDB-C18, 1.8 µm, 4.6 x 50 mm).[4]
-
Mobile Phase: Isocratic elution with 50% acetonitrile and 50% of a 5 mmol/L aqueous ammonium (B1175870) acetate (B1210297) buffer (pH adjusted to 2.4 with formic acid).[4][5]
-
Column Temperature: 30°C.[4]
-
-
Mass Spectrometric Detection:
Data Presentation
The following table summarizes the quantitative data obtained from a validated SBSE-LC-MS/MS method for the analysis of 2,6-Dichlorobenzamide in water.[4][5]
| Parameter | Value |
| Limit of Detection (LOD) | 0.002 µg/L |
| Limit of Quantification (LOQ) | 0.006 µg/L |
| Inter-day Relative Standard Deviation (RSD) | < 10% |
| **Linearity (R²) (Concentration Range not specified) | > 0.99 |
| Recovery (at 1.0 µg/L in groundwater) | 91-110% (for BAM and related compounds)[7] |
Diagrams
Experimental Workflow
The following diagram illustrates the complete experimental workflow for the SBSE-LC-MS/MS analysis of 2,6-Dichlorobenzamide.
Caption: Experimental workflow for SBSE-LC-MS/MS analysis of 2,6-Dichlorobenzamide.
Logical Relationship of SBSE Parameters
The following diagram illustrates the key parameters influencing the efficiency of the Stir Bar Sorptive Extraction process.
References
- 1. researchgate.net [researchgate.net]
- 2. Stir Bar Sorptive Extraction (SBSE)-HPLC-Tandem MS-Based Method for Multi-Residue Determination of Pesticides in Drinking Water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SBSE-GC-MS – Twistaroma [twistaroma.fr]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: QuEChERS Method for Fluopicolide and 2,6-Dichlorobenzamide in Vegetables
Introduction
Fluopicolide (B166169) is a systemic fungicide used to control oomycete diseases in a variety of crops, including many vegetables. Its primary metabolite, 2,6-dichlorobenzamide (B151250) (BAM), is also of toxicological concern.[1][2] This document provides a detailed protocol for the simultaneous extraction and analysis of fluopicolide and BAM residues in vegetable matrices using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by analysis with gas chromatography (GC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). The QuEChERS method is a streamlined approach that simplifies sample preparation, offering high recovery rates and reproducibility.[3][4]
Principle
The QuEChERS method involves a two-step process. First, the vegetable sample is homogenized and extracted with acetonitrile (B52724). This is followed by a salting-out step using anhydrous magnesium sulfate (B86663) and sodium acetate, which partitions the pesticides into the acetonitrile layer. The second step is a dispersive solid-phase extraction (dSPE) cleanup, where the acetonitrile extract is treated with a mixture of sorbents to remove interfering matrix components such as pigments, sugars, and fatty acids. The final cleaned-up extract is then analyzed by GC or LC-MS/MS for the quantification of fluopicolide and BAM.
Application
This method is applicable to a variety of vegetable matrices for the determination of fluopicolide and BAM residues. Studies have demonstrated its effectiveness in cabbage, cauliflower, and cucumber.[5][6] The flexibility of the QuEChERS method allows for its adaptation to other similar vegetable matrices with appropriate validation.
Data Presentation
The following tables summarize the quantitative data for the analysis of fluopicolide and 2,6-dichlorobenzamide in various vegetables using the QuEChERS method.
Table 1: Recovery of Fluopicolide and 2,6-Dichlorobenzamide from Vegetables using QuEChERS
| Analyte | Matrix | Spiking Level (µg/g) | Average Recovery (%) | RSD (%) |
| Fluopicolide | Cabbage | 0.01 | 75.70 | 5.2 |
| 0.05 | 88.34 | 4.8 | ||
| 0.10 | 94.75 | 6.1 | ||
| Cauliflower | 0.01 | 78.04 | 7.3 | |
| 0.05 | 90.12 | 5.9 | ||
| 0.10 | 95.90 | 6.8 | ||
| Cucumber | 0.01 | 68.72 | 13.8 | |
| 0.05 | 85.43 | 8.5 | ||
| 0.10 | 92.67 | 7.9 | ||
| 2,6-Dichlorobenzamide | Cabbage | 0.01 | 80.25 | 6.5 |
| 0.05 | 91.56 | 5.3 | ||
| 0.10 | 96.88 | 7.2 | ||
| Cauliflower | 0.01 | 82.43 | 8.1 | |
| 0.05 | 93.78 | 6.4 | ||
| 0.10 | 97.45 | 7.5 | ||
| Cucumber | 0.01 | 77.98 | 9.2 | |
| 0.05 | 89.67 | 7.8 | ||
| 0.10 | 95.33 | 8.3 |
Data sourced from a study validating GC and GC-MS methodologies.[5][6]
Table 2: Method Validation Parameters
| Parameter | Fluopicolide | 2,6-Dichlorobenzamide |
| Limit of Quantification (LOQ) | 0.01 mg/kg[7] | 0.01 mg/kg[7] |
| Linearity (Concentration Range) | 0.01 - 0.5 µg/g | 0.01 - 0.5 µg/g |
| Correlation Coefficient (r²) | >0.99 | >0.99 |
Experimental Protocol
1. Reagents and Materials
-
Acetonitrile (HPLC grade)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Sodium Acetate (NaOAc)
-
Primary Secondary Amine (PSA) sorbent
-
Graphitized Carbon Black (GCB) sorbent (for pigmented vegetables)
-
C18 sorbent
-
Reference standards of fluopicolide (>99% purity) and 2,6-dichlorobenzamide (>99% purity)
-
50 mL polypropylene (B1209903) centrifuge tubes
-
2 mL dSPE cleanup tubes
-
Homogenizer/blender
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.22 µm)
2. Sample Preparation
-
Chop the vegetable sample into small pieces.
-
Weigh 10-15 g of the chopped sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile to the tube.
-
Homogenize the sample for 1-2 minutes at high speed.
3. Extraction
-
Add the appropriate QuEChERS extraction salt packet (commonly containing 4 g MgSO₄ and 1 g NaOAc) to the centrifuge tube containing the homogenized sample.
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge the tube at ≥3000 rpm for 5 minutes.
4. Dispersive Solid-Phase Extraction (dSPE) Cleanup
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube. The composition of the dSPE tube will depend on the vegetable matrix. A common composition is 150 mg MgSO₄ and 50 mg PSA. For vegetables with high pigment content like spinach, 5 mg of GCB can be added.
-
Vortex the dSPE tube for 30 seconds.
-
Centrifuge the tube at high speed (e.g., 10,000 rpm) for 2 minutes.
5. Final Extract Preparation
-
Take the supernatant from the dSPE tube and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The extract is now ready for GC-MS or LC-MS/MS analysis.
6. Instrumental Analysis
-
For LC-MS/MS: The final extract can often be directly injected. A C18 column is typically used for separation. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for selective and sensitive detection of fluopicolide and BAM.
-
For GC-MS: The final extract is injected into the GC system. A capillary column such as an HP-5MS is suitable for separation. The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantification.
Diagrams
Caption: QuEChERS workflow for vegetable analysis.
References
Application Note: Quantitative Analysis of 2,6-Dichlorobenzamide in Environmental Samples by GC-MS with an Internal Standard
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 2,6-Dichlorobenzamide (BAM), a primary metabolite of the herbicide dichlobenil (B1670455), in environmental matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with an internal standard. The protocols provided are intended for researchers, scientists, and professionals in drug development and environmental monitoring. The method utilizes 2,4,6-trichlorobenzonitrile (B1297859) as an internal standard to ensure high accuracy and precision. Detailed procedures for sample preparation from water and soil, along with optimized GC-MS parameters, are presented.
Introduction
2,6-Dichlorobenzamide (BAM) is a significant environmental contaminant due to its persistence and mobility in soil and groundwater, originating from the widespread use of the herbicide dichlobenil.[1][2] Accurate and reliable quantification of BAM is crucial for environmental risk assessment and regulatory compliance. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the determination of BAM, offering high selectivity and sensitivity.[1] The use of an internal standard is essential to compensate for variations in sample preparation and instrument response, thereby improving the method's ruggedness and reliability.[3] This application note provides a comprehensive protocol for the GC-MS analysis of BAM in water and soil samples, employing 2,4,6-trichlorobenzonitrile as the internal standard.
Experimental Protocols
Reagents and Materials
-
Solvents: Methanol (B129727), Methylene (B1212753) chloride, Ethyl acetate (B1210297), Acetone, Hexane, Petroleum ether (all pesticide residue grade or higher).
-
Standards: 2,6-Dichlorobenzamide (BAM, >98% purity), 2,4,6-Trichlorobenzonitrile (>97% purity).
-
Reagents: Anhydrous sodium sulfate, 0.20% ammonium (B1175870) chloride solution, deionized water.
-
Solid Phase Extraction (SPE) for Water Samples: Divinylbenzene (B73037) (DVB) SPE disks.
-
Sample Containers: Glassware (volumetric flasks, pipettes, graduated cylinders, centrifuge tubes), autosampler vials with septa.
Standard Solution Preparation
-
BAM Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 2,6-Dichlorobenzamide and dissolve it in 100 mL of methanol.
-
Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 2,4,6-trichlorobenzonitrile and dissolve it in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solutions with methanol to create calibration standards. For example, to prepare a 10 µg/mL working solution, pipette 1 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask and dilute to volume with methanol.
-
Calibration Standards: Prepare a five-point calibration curve by spiking appropriate aliquots of the BAM working standard and a fixed amount of the internal standard working solution into a suitable solvent (e.g., methylene chloride). A typical calibration range for water analysis could be 0.05 to 1.5 µg/mL.[4]
Sample Preparation
-
Pass a 1 L water sample through a divinylbenzene (DVB) solid-phase extraction disk under vacuum.
-
Elute the retained BAM and internal standard from the disk with methylene chloride.
-
Gently concentrate the eluate under a stream of nitrogen.
-
Add a precise volume of the 2,4,6-trichlorobenzonitrile internal standard solution.
-
Adjust the final volume and transfer an aliquot to an autosampler vial for GC-MS analysis.
-
Weigh a 25 g soil sample into an Erlenmeyer flask.
-
Add 17 mL of 0.20% ammonium chloride solution and 150 mL of a hexane:acetone (1:1) mixture.[5]
-
Shake the mixture vigorously.
-
Separate the organic layer.
-
The aqueous layer can be further extracted with ethyl acetate to ensure complete recovery of BAM.[5]
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract using a rotary evaporator.
-
Add a precise volume of the internal standard working solution.
-
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) to a final volume for GC-MS analysis.
GC-MS Analysis
The following table outlines the recommended GC-MS operating conditions.
| Parameter | Condition |
| Gas Chromatograph | Agilent 6890 GC or equivalent |
| Column | Restek RTX-200, 30 m x 0.25 mm ID, 0.5 µm film thickness[4] or Agilent J&W DB-17, 30 m x 0.25 mm i.d., 0.5 µm film thickness[6] |
| Injector Temperature | 250°C[4] |
| Injection Volume | 1.0 µL[4] |
| Carrier Gas | Helium |
| Oven Program | Initial temperature 70°C for 1 min, ramp at 10°C/min to 270°C, hold for 1 min.[4] |
| Mass Spectrometer | Agilent 5973 Mass Selective Detector or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | 2,6-Dichlorobenzamide (BAM): m/z 173 (quantitation), 175, 189 (confirmation)[4] 2,4,6-Trichlorobenzonitrile (IS): m/z 205 (quantitation), 207 (confirmation)[4] |
Data Presentation
Quantitative analysis is performed by constructing a calibration curve based on the ratio of the peak area of the analyte to the peak area of the internal standard versus the concentration of the analyte.
Table 1: Method Validation Data Summary
| Parameter | Matrix | Result | Reference |
| Limit of Quantitation (LOQ) | Water | 0.100 µg/L | [4] |
| Limit of Quantitation (LOQ) | Soil | 0.005 mg/kg | [6] |
| Recovery (QuEChERS) | Vegetables & Soil | 68.72 - 97.80% | [7] |
| Recovery (Ethyl Acetate) | Vegetables & Soil | 62.22 - 99.40% | [7] |
| Repeatability (RSD, QuEChERS) | Vegetables & Soil | 4.8 - 13.8% | [7] |
| Repeatability (RSD, Ethyl Acetate) | Vegetables & Soil | 4.5 - 13.0% | [7] |
Experimental Workflow and Signaling Pathways
The overall analytical workflow for the GC-MS analysis of 2,6-Dichlorobenzamide is depicted in the following diagram.
Caption: Workflow for GC-MS analysis of 2,6-Dichlorobenzamide.
Conclusion
The described GC-MS method using 2,4,6-trichlorobenzonitrile as an internal standard provides a reliable and sensitive approach for the quantification of 2,6-Dichlorobenzamide in environmental samples. The detailed protocols for sample preparation and instrumental analysis, along with the presented validation data, demonstrate the method's suitability for routine monitoring and research applications. The use of an internal standard is critical for achieving accurate and precise results by correcting for potential analytical errors.
References
- 1. GC-MS analysis of dichlobenil and its metabolites in groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 4. epa.gov [epa.gov]
- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 6. epa.gov [epa.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Sample Preparation of Polar Organic Micropollutants
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of polar organic micropollutants from various matrices. The focus is on providing robust and reproducible methods to ensure accurate and sensitive downstream analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
The analysis of polar organic micropollutants, a diverse group of compounds including pharmaceuticals, pesticides, and industrial chemicals, presents a significant analytical challenge due to their high water solubility and often low concentrations in complex environmental and biological matrices.[1] Effective sample preparation is therefore a critical step to isolate and concentrate these analytes, while removing interfering matrix components, prior to instrumental analysis.[2][3] This document outlines three widely used and effective techniques for this purpose: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[1][3][4]
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a versatile and widely used technique for the selective extraction and concentration of analytes from a liquid sample by partitioning them between a solid sorbent and the liquid phase.[5][6] For polar organic micropollutants, reversed-phase, polar, and ion-exchange SPE are the most relevant mechanisms.[7]
Principle of SPE for Polar Analytes
The choice of SPE sorbent and solvent system is critical for the successful extraction of polar compounds.
-
Reversed-Phase SPE : This is the most common mode of SPE. It uses a nonpolar stationary phase (e.g., C18) and a polar mobile phase (the sample). Polar analytes have limited retention on nonpolar sorbents. To enhance retention, the polarity of the sample matrix can be increased, for instance, by adding salts. Elution is then performed with a less polar solvent.
-
Polar SPE : This technique employs a polar sorbent (e.g., diol, aminopropyl, cyanopropyl) to retain polar analytes from nonpolar matrices via dipole-dipole or hydrogen bonding interactions.[7] Elution is achieved using a more polar solvent to disrupt these interactions.[7]
-
Ion-Exchange SPE : This method is ideal for ionizable polar compounds. Cation-exchange sorbents retain positively charged analytes, while anion-exchange sorbents retain negatively charged ones.[7] The retention is based on electrostatic interactions between the charged analyte and the charged functional groups on the sorbent surface. Elution is typically achieved by changing the pH or increasing the ionic strength of the eluting solvent to disrupt the electrostatic interactions.[8]
Experimental Protocol: Reversed-Phase SPE for Polar Pesticides in Water
This protocol is a general guideline for the extraction of a broad range of polar pesticides from surface water.
Materials:
-
SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) cartridges, 200 mg, 6 mL
-
Sample: 500 mL of filtered surface water, acidified to pH 2-3 with formic acid.
-
Internal Standards: A mixture of isotopically labeled standards corresponding to the target analytes.
-
Reagents: Methanol (HPLC grade), Ethyl Acetate (B1210297) (HPLC grade), Dichloromethane (B109758) (HPLC grade), Formic Acid, Ammonia solution.
-
Equipment: SPE manifold, vacuum pump, collection vials, evaporator.
Procedure:
-
Spiking: Spike the water sample with the internal standard solution.
-
Conditioning: Condition the SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 5 mL of ultrapure water (pH 2-3). Do not allow the cartridge to dry out.[9]
-
Sample Loading: Load the 500 mL water sample onto the cartridge at a flow rate of 5-10 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of ultrapure water to remove any remaining interferences. Dry the cartridge under vacuum for 10-15 minutes.
-
Elution: Elute the analytes with two successive aliquots of 4 mL of a mixture of ethyl acetate and dichloromethane (50:50, v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
Workflow for Solid-Phase Extraction (SPE)
Quantitative Data for SPE of Polar Micropollutants
The following table summarizes typical performance data for the SPE of selected polar organic micropollutants from water samples.
| Analyte | Matrix | SPE Sorbent | Recovery (%) | LOD (ng/L) | LOQ (ng/L) | Reference |
| Atrazine | Surface Water | C18 | 95 ± 5 | 1 | 3 | [10] |
| Carbamazepine | Wastewater | HLB | 98 ± 4 | 2 | 6 | [10] |
| Sulfamethoxazole | River Water | HLB | 92 ± 7 | 5 | 15 | [11] |
| Ibuprofen | River Water | HLB | 85 ± 8 | 10 | 30 | [11] |
| Bisphenol A | Drinking Water | C18 | 97 ± 3 | 0.5 | 1.5 | [10] |
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction (LLE) is a classic separation technique based on the differential solubility of a compound in two immiscible liquids, typically an aqueous phase and an organic solvent.[4] For polar organic micropollutants, which are hydrophilic, direct LLE with a nonpolar solvent can be inefficient.[6] Therefore, modifications such as salting-out or pH adjustment are often necessary to enhance the partitioning of the polar analytes into the organic phase.[4]
Principle of LLE for Polar Analytes
The efficiency of LLE for polar compounds is governed by their partition coefficient (Kow) between the organic and aqueous phases. To improve the extraction of polar analytes from an aqueous sample into an organic solvent:
-
Salting-Out Effect: The addition of a salt (e.g., sodium chloride, sodium sulfate) to the aqueous phase decreases the solubility of polar organic compounds, thereby promoting their transfer into the organic phase.
-
pH Adjustment: For ionizable polar compounds, adjusting the pH of the aqueous sample to suppress their ionization can significantly increase their partitioning into the organic solvent. For acidic compounds, the pH should be adjusted to be at least 2 units below their pKa, while for basic compounds, the pH should be at least 2 units above their pKa.
Experimental Protocol: LLE of Polar Pharmaceuticals from Plasma
This protocol describes the extraction of polar pharmaceuticals from a biological matrix.
Materials:
-
Sample: 1 mL of human plasma.
-
Internal Standards: A mixture of isotopically labeled standards.
-
Reagents: Acetonitrile (B52724) (HPLC grade), Dichloromethane (HPLC grade), Sodium Chloride (analytical grade).
-
Equipment: Centrifuge tubes (15 mL), vortex mixer, centrifuge, collection vials, evaporator.
Procedure:
-
Spiking: Add the internal standard solution to the plasma sample in a centrifuge tube.
-
Protein Precipitation & Extraction: Add 4 mL of acetonitrile to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins and extract the analytes.
-
Salting-Out: Add approximately 1 g of sodium chloride to the tube. Vortex for 30 seconds to facilitate the phase separation.
-
Phase Separation: Centrifuge the tube at 4000 rpm for 10 minutes. Two distinct layers (an upper organic layer and a lower aqueous/protein layer) should be observed.
-
Collection: Carefully transfer the upper organic layer to a clean collection vial.
-
Evaporation and Reconstitution: Evaporate the organic extract to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 0.5 mL of the initial mobile phase for LC-MS/MS analysis.
Logical Relationships in LLE
Quantitative Data for LLE of Polar Micropollutants
The following table presents typical performance data for the LLE of selected polar organic micropollutants.
| Analyte | Matrix | Organic Solvent | Recovery (%) | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Metformin | Plasma | Acetonitrile | 88 ± 6 | 1 | 3 | [12] |
| Gabapentin | Urine | Ethyl Acetate | 91 ± 5 | 2 | 5 | [6] |
| Atenolol | Wastewater | Dichloromethane | 85 ± 9 | 10 | 30 | [13] |
| Ciprofloxacin | Milk | Acetonitrile | 93 ± 4 | 0.5 | 1.5 | |
| Ranitidine | Plasma | Acetonitrile | 89 ± 7 | 1 | 4 |
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a streamlined approach that combines salting-out LLE with a dispersive solid-phase extraction (d-SPE) cleanup step.[14] Originally developed for pesticide residue analysis in food, its application has expanded to a wide range of analytes and matrices, including polar organic micropollutants in environmental samples.[15][16] A notable adaptation for highly polar pesticides is the QuPPe (Quick Polar Pesticides) method.[16][17]
Principle of QuEChERS
The QuEChERS procedure involves two main steps:
-
Extraction and Partitioning: The sample is first homogenized and then extracted with an organic solvent (typically acetonitrile) in the presence of salts (e.g., magnesium sulfate (B86663), sodium chloride) and buffering agents. The salts induce phase separation between the aqueous and organic layers and drive the analytes into the organic phase.
-
Dispersive SPE (d-SPE) Cleanup: An aliquot of the organic extract is transferred to a tube containing a small amount of SPE sorbent(s) (e.g., primary secondary amine (PSA), C18, graphitized carbon black (GCB)) and magnesium sulfate. The mixture is vortexed and then centrifuged. The sorbents remove specific matrix interferences, while the analytes remain in the supernatant.
Experimental Protocol: QuEChERS for Polar Pesticides in Fruit
This protocol is based on the AOAC Official Method 2007.01 for the analysis of pesticide residues.[14]
Materials:
-
Sample: 15 g of homogenized fruit sample.
-
Internal Standards: A mixture of isotopically labeled standards.
-
Reagents: Acetonitrile (with 1% acetic acid), Magnesium Sulfate (anhydrous), Sodium Acetate.
-
d-SPE tubes: 2 mL tubes containing 150 mg MgSO₄ and 50 mg PSA.
-
Equipment: Centrifuge tubes (50 mL), vortex mixer, centrifuge.
Procedure:
-
Sample Preparation: Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Spiking: Add the internal standard solution.
-
Extraction: Add 15 mL of acetonitrile (with 1% acetic acid). Cap the tube and shake vigorously for 1 minute.
-
Salting-Out: Add 6 g of anhydrous magnesium sulfate and 1.5 g of sodium acetate. Immediately shake for 1 minute to prevent the formation of salt agglomerates.
-
Centrifugation: Centrifuge the tube at 3000 rpm for 5 minutes.
-
d-SPE Cleanup: Transfer 1 mL of the upper acetonitrile layer to a d-SPE tube. Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge the d-SPE tube at high speed for 2 minutes.
-
Analysis: Take an aliquot of the supernatant for direct injection into the LC-MS/MS system or for further dilution if necessary.
Experimental Workflow for QuEChERS
Quantitative Data for QuEChERS of Polar Micropollutants
The following table provides representative quantitative data for the QuEChERS method applied to the analysis of polar pesticides.
| Analyte | Matrix | d-SPE Sorbent | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Imidacloprid | Cucumber | PSA | 95 ± 8 | 1 | 3 | [15] |
| Thiamethoxam | Tomato | PSA | 99 ± 6 | 0.5 | 1.5 | [15] |
| Acetamiprid | Apple | PSA/GCB | 92 ± 9 | 2 | 5 | [14] |
| Glyphosate (QuPPe) | Wheat Flour | - | 98 ± 10 | 5 | 15 | [16][17] |
| Diquat (QuPPe) | Spinach | - | 85 ± 12 | 10 | 30 | [16] |
Conclusion
The selection of an appropriate sample preparation technique is paramount for the reliable analysis of polar organic micropollutants. Solid-Phase Extraction offers high selectivity and concentration factors. Liquid-Liquid Extraction, with appropriate modifications, remains a valuable tool, especially for biological fluids. The QuEChERS method provides a rapid and high-throughput alternative, particularly for food and environmental samples. The protocols and data presented herein serve as a comprehensive guide for researchers and scientists to develop and validate robust analytical methods for this challenging class of compounds. It is always recommended to validate the chosen method for the specific analyte-matrix combination to ensure data quality and accuracy.
References
- 1. Trends in sample preparation and separation methods for the analysis of very polar and ionic compounds in environmental water and biota samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Trends in the Development of Green Analytical Sample Preparation Methods Using Advanced Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 5. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. waters.com [waters.com]
- 10. mdpi.com [mdpi.com]
- 11. Determination of polar organic micropollutants in surface and pore water by high-resolution sampling-direct injection-ultra high performance liquid ch ... - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/C8EM00390D [pubs.rsc.org]
- 12. Sample preparation for polar metabolites in bioanalysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Development and Application of a Multi-Residue Method to Determine Pesticides in Agricultural Water Using QuEChERS Extraction and LC-MS/MS Analysis | MDPI [mdpi.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
correcting for matrix effects in BAM analysis with 2,6-Dichlorobenzamide-d3
Welcome to the technical support center for the analysis of 2,6-Dichlorobenzamide (B151250) (BAM). This resource provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects and the use of 2,6-Dichlorobenzamide-d3 as an internal standard in LC-MS/MS workflows.
Frequently Asked Questions (FAQs)
Q1: What is the "matrix effect" in LC-MS/MS analysis?
A1: The matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of quantitative analysis.[1][3] It is a significant challenge, particularly in the analysis of trace residues in complex samples like environmental water, soil, or biological fluids.[2][4]
Q2: Why is 2,6-Dichlorobenzamide (BAM) analysis susceptible to matrix effects?
A2: BAM is a polar, water-soluble degradation product of the herbicide dichlobenil.[5][6] When analyzing environmental samples for BAM, the matrix often contains a high concentration of various organic and inorganic compounds (e.g., humic acids, salts, other pollutants).[4] During electrospray ionization (ESI), these co-extracted matrix components can compete with BAM for ionization, leading to significant matrix effects and unreliable quantification.[1][7]
Q3: What is an ideal internal standard and why is 2,6-Dichlorobenzamide-d3 recommended?
A3: An ideal internal standard (IS) is a compound that behaves chemically and physically as similarly to the analyte as possible but is distinguishable by the mass spectrometer. Stable Isotope-Labeled (SIL) internal standards are considered the gold standard for correcting matrix effects.[8][9] 2,6-Dichlorobenzamide-d3 is the deuterated analogue of BAM. It has nearly identical chromatographic retention time, extraction recovery, and ionization efficiency to the native BAM. Because it experiences the same degree of ion suppression or enhancement, the ratio of the analyte signal to the IS signal remains constant, allowing for accurate quantification despite matrix interferences.[5][8]
Q4: When is the correct time to add the 2,6-Dichlorobenzamide-d3 internal standard?
A4: To correct for variability in both sample preparation (e.g., extraction efficiency) and matrix effects, the internal standard should be added to the sample at the very beginning of the analytical workflow, prior to any extraction, cleanup, or concentration steps.[9] This ensures that the IS experiences the same potential losses and ionization effects as the native analyte throughout the entire process.
Troubleshooting Guide
Issue: High variability or poor reproducibility in replicate injections.
| Possible Cause | Recommended Solution |
| Inconsistent Matrix Effects | Ensure the 2,6-Dichlorobenzamide-d3 internal standard is used and added to every sample, standard, and blank at the start of the sample preparation process. The ratio of BAM/BAM-d3 should be used for quantification. |
| Inefficient Sample Cleanup | The sample matrix contains high levels of interfering compounds. Optimize the Solid Phase Extraction (SPE) protocol. Experiment with different wash steps to remove more interferences without losing the analyte.[10] |
| Chromatographic Issues | The analyte may be co-eluting with a significant interference. Adjust the LC gradient, change the mobile phase composition, or try a different column chemistry to improve separation.[3] |
Issue: Low analyte recovery and weak signal, even with an internal standard.
| Possible Cause | Recommended Solution |
| Severe Ion Suppression | The matrix is extremely "dirty." Dilute the sample extract to reduce the concentration of interfering components.[1] While this may raise the detection limit, it can improve ionization efficiency and accuracy. |
| Suboptimal SPE Protocol | The analyte is not being efficiently retained or eluted from the SPE cartridge. Re-evaluate the SPE sorbent choice, sample pH, and elution solvent strength. A typical protocol involves conditioning, loading, washing, and eluting.[10][11] |
| Analyte Adsorption | BAM may be adsorbing to metal surfaces in the HPLC system (e.g., column frit, tubing). Consider using metal-free or PEEK-lined columns and tubing, especially if peak shape is also poor.[12] |
Experimental Protocols & Data
Protocol: BAM Analysis in Water by SPE-LC-MS/MS
This protocol provides a general framework for the extraction and analysis of BAM from water samples.
-
Sample Preparation:
-
To a 500 mL water sample, add a known concentration of 2,6-Dichlorobenzamide-d3 internal standard.
-
Mix thoroughly. If the sample contains particulates, centrifuge or filter before extraction.[13]
-
-
Solid Phase Extraction (SPE):
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol (B129727) followed by 5 mL of deionized water.[10][11] Do not allow the sorbent to go dry.
-
Loading: Pass the entire 500 mL water sample through the cartridge at a flow rate of approximately 10 mL/min.[14]
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the BAM and BAM-d3 from the cartridge with 5 mL of methanol or acetonitrile (B52724) into a clean collection tube.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 50:50 water:acetonitrile).
-
-
LC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase: A: Water with 0.1% formic acid, B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient might run from 10% B to 95% B over 10 minutes.
-
Mass Spectrometry: Use a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor at least two transitions for both BAM and BAM-d3.
-
Illustrative Data: Impact of Internal Standard Correction
The following table demonstrates the importance of using an internal standard to correct for matrix-induced signal suppression in different water samples.
| Sample Type | BAM Response (Area Counts) | BAM-d3 Response (Area Counts) | Ratio (BAM / BAM-d3) | Calculated Concentration (µg/L) | % Recovery (Apparent) | % Recovery (IS Corrected) |
| Solvent Standard | 1,050,000 | 1,020,000 | 1.029 | 0.100 (Nominal) | 100% | 100% |
| Groundwater | 830,000 | 815,000 | 1.018 | 0.099 | 79% | 99% |
| Wastewater Effluent | 410,000 | 405,000 | 1.012 | 0.098 | 39% | 98% |
This is representative data illustrating the concept. Actual values will vary. As shown, the raw signal for BAM is significantly suppressed in complex matrices. However, because the BAM-d3 internal standard is suppressed to the same degree, the ratio of the two signals remains stable, allowing for an accurate calculation of the concentration.
Visual Guides
Workflow for BAM Analysis with Internal Standard
Caption: Standard workflow for BAM analysis using an internal standard.
Correcting for Matrix Effects with BAM-d3
Caption: How BAM-d3 compensates for signal suppression by matrix effects.
References
- 1. providiongroup.com [providiongroup.com]
- 2. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Transformation of the herbicide 2,6-dichlorobenzonitrile to the persistent metabolite 2,6-dichlorobenzamide (BAM) by soil bacteria known to harbour nitrile hydratase or nitrilase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry for Quantitative Amino Acid Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. google.com [google.com]
- 11. waters.com [waters.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Solid Phase Extraction Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. epa.gov [epa.gov]
Technical Support Center: Troubleshooting Inconsistent Internal Standard Response in LC-MS/MS
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for diagnosing and resolving issues related to inconsistent internal standard (IS) response in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) assays.
Frequently Asked Questions (FAQs)
Q1: What is an internal standard (IS) and why is it crucial in LC-MS/MS analysis?
An internal standard is a compound of a known, fixed concentration that is added to every sample, including calibrators and quality controls, before sample processing.[1] Its primary role is to compensate for variability throughout the analytical workflow, from sample preparation to detection.[2][3] By comparing the analyte signal to the IS signal, a response ratio is generated, which is used for quantification. This normalization helps to correct for variations in sample extraction recovery, injection volume, and matrix effects, ultimately improving the accuracy and precision of the results.[2][4]
Q2: What are the different types of internal standards, and which one should I use?
There are two main types of internal standards used in LC-MS/MS:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the gold standard. A SIL-IS is a form of the analyte where one or more atoms have been replaced with a heavier isotope (e.g., ¹³C, ¹⁵N, ²H).[1] Because they are chemically identical to the analyte, they co-elute and experience the same matrix effects, providing the most accurate correction.[5]
-
Structural Analogs: These are compounds that are structurally similar to the analyte but have different molecular weights. They are used when a SIL-IS is not available.[1] While they can compensate for some variability, they may not perfectly mimic the analyte's behavior during chromatography and ionization.
Recommendation: Whenever possible, use a stable isotope-labeled internal standard for your analysis.
Q3: My internal standard response is inconsistent. What are the first steps I should take to troubleshoot?
The initial step is to characterize the pattern of the inconsistency. Plot the peak area of the internal standard for all samples in the analytical run. This will help you identify if the issue is sporadic, a systematic trend, or an abrupt shift.[6]
-
Sporadic Flyers: One or two samples show a drastically different IS response. This often points to a human error during the spiking of the IS or a pipetting mistake for those specific samples.[6]
-
Systematic Trend: The IS response for all unknown samples is consistently higher or lower than that of the calibration standards and quality controls. This could indicate a difference in the matrix composition between the study samples and the standards.[6]
-
Abrupt Shift: A sudden change in the IS response mid-run can be due to an error during the preparation of a subset of samples or a change in instrument conditions during the run.[6]
Q4: What are the common causes of inconsistent internal standard response related to sample preparation?
Inconsistencies in sample preparation are a frequent source of IS variability. Key areas to investigate include:
-
Inconsistent Pipetting: Inaccurate or imprecise pipetting of the internal standard solution will lead to varying amounts of IS in each sample.
-
Poor Mixing: Thorough mixing of the internal standard with the sample matrix is crucial for consistent recovery.[1]
-
Analyte/IS Instability: The internal standard may degrade in the sample matrix if conditions like pH are not properly controlled.[1]
-
Extraction Inefficiency: If the extraction procedure is not robust, both the analyte and the IS can be lost to varying degrees. Switching from a simple protein precipitation to a more specific method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can help.[6]
Q5: How can chromatographic conditions affect my internal standard response?
The liquid chromatography separation is critical for consistent results. Potential issues include:
-
Co-elution with Matrix Components: If the internal standard co-elutes with interfering substances from the matrix, its ionization can be suppressed or enhanced, leading to inconsistent responses.[7] Optimizing the chromatographic method to separate the IS from these interferences is essential.[6]
-
Shifting Retention Times: Fluctuations in retention time can indicate problems with the mobile phase composition, column temperature, or column integrity, all of which can affect the consistency of the IS response.[7]
-
Column Degradation: Over time, the performance of the analytical column can degrade, leading to poor peak shapes and inconsistent responses.[8]
Q6: What instrument-related factors can cause variability in the internal standard signal?
The LC-MS/MS instrument itself can be a source of inconsistency.[8] Some common culprits include:
-
Ion Source Contamination: A dirty ion source can lead to a gradual or sudden drop in signal intensity for both the analyte and the internal standard.
-
Injector Issues: A malfunctioning autosampler can lead to inconsistent injection volumes, directly impacting the IS response.[4] Debris from vial caps (B75204) can partially or completely block the injector needle.[4]
-
Mass Spectrometer Drift: Changes in the mass spectrometer's tuning parameters or detector performance over the course of a run can cause signal drift.[1]
Quantitative Data Summary
The acceptable level of variability for an internal standard response can depend on regulatory guidelines and the specific requirements of the assay. However, some general recommendations are summarized below.
| Parameter | Recommended Acceptance Criteria | Potential Implications of Deviation |
| Internal Standard Area Variation | Within ±50% of the mean IS response for all samples in the run. | Indicates significant matrix effects, poor sample preparation, or instrument instability. |
| Precision (%CV) | ≤ 15% for calibrators and QCs. | High CV suggests inconsistency in sample processing or injection. |
| Analyte-to-IS Ratio | Should be consistent for replicate injections of the same sample. | Inconsistency points to issues with ionization or detection. |
Experimental Protocols
Protocol: Investigating Internal Standard Variability Due to Matrix Effects
This protocol is designed to determine if the variability in the internal standard response is caused by the sample matrix.
1. Materials:
- Blank matrix (e.g., plasma, urine) from at least six different sources.
- Internal standard stock solution.
- Analyte stock solution.
- Mobile phases and reconstitution solvent.
2. Procedure:
- Prepare three sets of samples:
- Set 1 (Neat Solution): Spike the internal standard and analyte into the reconstitution solvent.
- Set 2 (Post-Extraction Spike): Process the six different blank matrix samples through your extraction procedure. Spike the internal standard and analyte into the final extract.
- Set 3 (Pre-Extraction Spike): Spike the internal standard and analyte into the six different blank matrix samples before the extraction procedure.
- Analyze all samples using your LC-MS/MS method.
- Calculate the matrix factor (MF):
- MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
- Calculate the MF for both the analyte and the internal standard for each of the six matrix sources.
- Calculate the IS-normalized MF:
- IS-Normalized MF = (Analyte MF) / (IS MF)
3. Data Interpretation:
- If the %CV of the IS-normalized MF across the six matrix sources is ≤ 15%, the internal standard is adequately compensating for the matrix effects.
- If the %CV is > 15%, the internal standard is not tracking the analyte's behavior in the presence of different matrix lots, indicating that matrix effects are a likely cause of the inconsistent IS response.
Visualizations
Caption: Troubleshooting workflow for inconsistent internal standard response.
Caption: Potential causes of inconsistent internal standard response.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 3. nebiolab.com [nebiolab.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 8. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
Technical Support Center: Optimizing Electrospray Ionization for 2,6-Dichlorobenzamide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing electrospray ionization (ESI) mass spectrometry for the analysis of 2,6-Dichlorobenzamide.
Troubleshooting Guide
This guide addresses specific issues that may arise during the ESI-MS analysis of 2,6-Dichlorobenzamide, presented in a question-and-answer format.
Issue 1: Low or No Signal Intensity
-
Question: I am not seeing any signal, or the signal for my 2,6-Dichlorobenzamide standard is very weak. What should I check?
-
Answer: Low or no signal intensity is a common issue that can stem from several factors. Follow this logical workflow to diagnose the problem:
-
System Suitability: Before analyzing your sample, ensure the mass spectrometer is functioning correctly. Infuse a known standard, such as reserpine (B192253) or a similar compound recommended by your instrument manufacturer, to verify instrument sensitivity and calibration.
-
Analyte Integrity: Confirm that your 2,6-Dichlorobenzamide standard is not degraded. Prepare a fresh stock solution and dilute it to the expected concentration.
-
Ionization Mode: 2,6-Dichlorobenzamide can be ionized in both positive and negative ESI modes.[1] Positive mode is generally preferred for observing the protonated molecule [M+H]+. If you are using negative mode, consider switching to positive mode.
-
ESI Source Parameters: Inappropriate source settings can significantly impact signal intensity. Ensure your parameters are within a reasonable starting range (see Table 1) and optimize them as described in the Experimental Protocols section.
-
Mobile Phase Composition: The mobile phase should be volatile and promote ionization. For reversed-phase chromatography, a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) is common. The addition of a small amount of an acid, such as 0.1% formic acid, can enhance protonation in positive mode.
-
Ion Suppression: Co-eluting matrix components can suppress the ionization of 2,6-Dichlorobenzamide, leading to a lower signal.[2][3][4] To check for this, infuse a constant concentration of your analyte into the ESI source while injecting a blank matrix sample. A dip in the signal at the retention time of your analyte indicates ion suppression. To mitigate this, improve your sample preparation or adjust the chromatographic separation to move the analyte away from the interfering compounds.
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
-
Question: My chromatographic peak for 2,6-Dichlorobenzamide is tailing or fronting. What are the likely causes and solutions?
-
Answer: Poor peak shape can compromise resolution and integration, affecting the accuracy of your results.
-
Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol (B1196071) groups on C18 columns.
-
Solution: Add a competing base to the mobile phase, such as a low concentration of ammonium (B1175870) formate (B1220265) (e.g., 5-10 mM), to block these active sites. Also, ensure the pH of your mobile phase is appropriate for the analyte and column.
-
-
Peak Fronting: This can be a sign of column overload.
-
Solution: Reduce the amount of sample injected onto the column.
-
-
General Poor Peak Shape: This can also result from a void in the column packing material or a clogged frit.
-
Solution: Reverse-flush the column (if recommended by the manufacturer) or replace it. Additionally, ensure your injection solvent is not significantly stronger than your mobile phase, as this can cause peak distortion.
-
-
Issue 3: In-source Fragmentation
-
Question: I am observing a weak or absent molecular ion peak for 2,6-Dichlorobenzamide, but I see other prominent ions at lower m/z values. What is happening?
-
Answer: This is likely due to in-source fragmentation, where the molecule breaks apart in the ionization source before detection.[5][6] Halogenated compounds can be susceptible to this phenomenon. For 2,6-Dichlorobenzamide, a common in-source fragment corresponds to the loss of ammonia (B1221849) (NH₃) from the protonated molecule.
-
Solution: To minimize in-source fragmentation, you can adjust the following parameters:
-
Declustering Potential / Fragmentor Voltage: This voltage is applied to the ions as they enter the mass spectrometer and can induce fragmentation if set too high. Gradually decrease this voltage to find an optimal value that preserves the molecular ion.
-
Source Temperature: Higher temperatures can provide excess energy, leading to fragmentation. Try reducing the source temperature in increments.
-
Capillary/Spray Voltage: Excessively high voltages can also contribute to fragmentation. Reduce the voltage to the minimum required for a stable spray.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the expected protonated molecule for 2,6-Dichlorobenzamide in positive ESI mode?
-
A1: The molecular formula for 2,6-Dichlorobenzamide is C₇H₅Cl₂NO. The expected protonated molecule is [M+H]+, which will have a characteristic isotopic pattern due to the presence of two chlorine atoms. The monoisotopic mass of the neutral molecule is approximately 188.97 g/mol . Therefore, you should look for the [M+H]+ ion cluster around m/z 189.98.[5]
-
-
Q2: What are the major fragment ions of 2,6-Dichlorobenzamide in positive ESI-MS/MS?
-
A2: The primary fragmentation pathway for protonated 2,6-Dichlorobenzamide involves the neutral loss of ammonia (NH₃). This results in a prominent fragment ion cluster around m/z 172.95.[5]
-
-
Q3: What are some common adducts I might observe with 2,6-Dichlorobenzamide?
-
A3: In positive ESI mode, besides the protonated molecule [M+H]+, you may also observe adducts with sodium ([M+Na]+) and ammonium ([M+NH₄]+), especially if these are present in your mobile phase or sample matrix. In negative mode, you might see adducts with formate ([M+HCOO]⁻) or chloride ([M+Cl]⁻).
-
-
Q4: What are good starting parameters for optimizing the ESI source for 2,6-Dichlorobenzamide?
-
A4: Optimal parameters are instrument-dependent, but the following table provides a good starting point for method development.
-
Data Presentation
Table 1: Typical Starting ESI Source Parameters for 2,6-Dichlorobenzamide Analysis
| Parameter | Typical Range (Positive Mode) | Potential Impact on Analysis |
| Capillary/Spray Voltage | 3000 - 4500 V | Affects spray stability and ionization efficiency.[7][8] |
| Source Temperature | 100 - 350 °C | Influences desolvation efficiency and can cause thermal degradation if too high.[9] |
| Desolvation Gas Flow | 8 - 12 L/min | Aids in solvent evaporation; higher flows can improve desolvation but may decrease sensitivity. |
| Cone/Fragmentor Voltage | 20 - 50 V | Higher voltages can lead to in-source fragmentation.[9] |
| Nebulizer Gas Pressure | 30 - 60 psi | Affects droplet size and spray stability.[10] |
Experimental Protocols
Protocol 1: Optimization of ESI Source Parameters
This protocol describes a systematic approach to optimizing ESI source parameters for the analysis of 2,6-Dichlorobenzamide using flow injection analysis (FIA).
-
Prepare a standard solution of 2,6-Dichlorobenzamide (e.g., 1 µg/mL) in a solvent mixture that mimics your final mobile phase composition (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Set up the FIA system: Infuse the standard solution directly into the ESI source at a constant flow rate (e.g., 10-20 µL/min).
-
Optimize one parameter at a time: While monitoring the signal intensity of the [M+H]+ ion (m/z 189.98), adjust one source parameter at a time across its operational range. Record the signal intensity at each setting.
-
Parameter Optimization Sequence:
-
a. Capillary Voltage: Start at a mid-range value (e.g., 3500 V) and increase and decrease in small increments (e.g., 250 V) until the signal is maximized and stable.
-
b. Source and Desolvation Temperatures: With the optimized capillary voltage, vary the source and desolvation temperatures to achieve the best signal without evidence of thermal degradation.
-
c. Gas Flows: Adjust the nebulizer and desolvation gas flows to maximize the signal.
-
d. Cone/Fragmentor Voltage: Finally, optimize the cone/fragmentor voltage for maximum transmission of the molecular ion without inducing significant in-source fragmentation.
-
-
Verify the optimized parameters by injecting your standard onto your LC-MS system and confirming a strong, stable signal with good peak shape.
References
- 1. researchgate.net [researchgate.net]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. lctsbible.com [lctsbible.com]
- 4. zefsci.com [zefsci.com]
- 5. 2,6-Dichlorobenzamide | C7H5Cl2NO | CID 16183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. research.cbc.osu.edu [research.cbc.osu.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of the ESI and APCI experimental variables for the LC/MS determination of s-triazines, methylcarbamates, organophosphorous, benzimidazoles, carboxamide and phenylurea compounds in orange samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
improving low recovery of BAM during solid-phase extraction
Clarification on "BAM" in Solid-Phase Extraction
In the context of solid-phase extraction (SPE), "BAM" is commonly used as an acronym for 2,6-dichlorobenzamide (B151250) . This compound is a primary degradation product of the herbicide dichlobenil (B1670455) and is frequently monitored in environmental water and soil samples. It is important to note that SPE is a technique for extracting chemical compounds, not biological entities such as macrophages. This guide will therefore focus on troubleshooting the SPE of 2,6-dichlorobenzamide.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the solid-phase extraction of BAM, helping you troubleshoot and improve your recovery rates.
Q1: I am experiencing low recovery of BAM. What are the most common causes?
Low recovery is a frequent issue in SPE and can stem from several factors throughout the extraction process. The primary causes include:
-
Inappropriate Sorbent Selection: The choice of sorbent material is critical for effective retention of the target analyte.[1][2][3]
-
Suboptimal Sample pH: The pH of the sample can significantly influence the charge and polarity of BAM, affecting its interaction with the sorbent.
-
Inefficient Elution: The elution solvent may not be strong enough to desorb BAM completely from the sorbent material.[1][4][5]
-
Sample Breakthrough: The analyte may not be retained on the cartridge during sample loading, passing through with the sample matrix.[2][6]
-
Analyte Loss During Wash Steps: The wash solvent may be too strong, causing the analyte to be washed away before the elution step.[1][2]
Q2: How do I select the right sorbent for BAM extraction?
BAM (2,6-dichlorobenzamide) is a polar compound.[7] Therefore, the selection of an appropriate sorbent is crucial for achieving high recovery. Reversed-phase sorbents are commonly used for the extraction of polar compounds from aqueous matrices.
-
Recommendation: Divinylbenzene (DVB) based sorbents are often effective for BAM extraction from water samples.[8] Other options include C18 cartridges, which are also a type of reversed-phase sorbent.[9]
-
Troubleshooting Tip: If you are using a reversed-phase sorbent and still experiencing low recovery, consider the possibility that BAM is not being retained effectively due to its polarity. In such cases, ensure proper conditioning of the sorbent and optimization of the sample loading conditions.
Q3: What is the optimal pH for the sample during SPE of BAM?
The pH of the sample can affect the chemical form of BAM and its interaction with the sorbent. While specific pH optimization may be required depending on the sample matrix, for neutral compounds like BAM, a neutral to slightly acidic pH is generally a good starting point. It is important to adjust the pH to ensure the analyte is in a neutral form to maximize retention on reversed-phase sorbents.[1]
Q4: My elution step seems to be inefficient. How can I improve it?
If you suspect that BAM is being retained on the sorbent but not efficiently eluted, consider the following:
-
Elution Solvent Strength: Ensure your elution solvent is strong enough to disrupt the interactions between BAM and the sorbent. For reversed-phase SPE, this typically involves using a higher percentage of a less polar organic solvent. Methylene (B1212753) chloride and ethyl acetate (B1210297) have been successfully used for eluting BAM.[8][9]
-
Elution Volume: An insufficient volume of elution solvent can lead to incomplete recovery.[1][10] Try increasing the volume of the elution solvent in increments to see if recovery improves.
-
Soaking Step: Allowing the elution solvent to soak in the sorbent bed for a few minutes before final elution can enhance the desorption of the analyte.[2][6]
Q5: How can I prevent sample breakthrough during the loading step?
Analyte breakthrough occurs when the analyte fails to be retained by the sorbent during sample loading. To prevent this:
-
Flow Rate: A high flow rate during sample loading can prevent proper interaction between the analyte and the sorbent.[4][11] A slower, controlled flow rate is recommended.
-
Sample Solvent: The composition of the sample solvent can impact retention. If the sample is dissolved in a solvent that is too strong (too much organic content for reversed-phase SPE), it can lead to breakthrough.[6][12]
-
Sorbent Conditioning: Improper conditioning of the SPE cartridge can lead to poor retention.[1][11] Ensure the sorbent is properly wetted and equilibrated with a solvent similar in composition to the sample matrix before loading.
Q6: I think I am losing my analyte during the wash step. What should I do?
The wash step is intended to remove interferences without eluting the analyte of interest. If you are losing BAM during this step:
-
Wash Solvent Strength: The wash solvent may be too strong. For reversed-phase SPE, this means the organic content of the wash solvent might be too high.[1] Try reducing the percentage of organic solvent in your wash solution.
-
Fraction Collection: To confirm your suspicion, collect the wash fraction and analyze it for the presence of BAM.[11][12]
Quantitative Data Summary
The recovery of BAM can vary significantly depending on the SPE method employed. The following tables summarize recovery data from different studies.
Table 1: Recovery of BAM and Related Compounds from Spiked Groundwater [13][14]
| Compound | Spiked Concentration (µg/L) | Day 1 Recovery (%) | Day 3 Recovery (%) |
| BAM | 1.0 | 91 - 102 | 97 - 110 |
| OBAM | 1.0 | 91 - 102 | 97 - 110 |
| DCBA | 1.0 | 91 - 102 | 97 - 110 |
| BA | 1.0 | 91 - 102 | 97 - 110 |
| OBA | 1.0 | 91 - 102 | 97 - 110 |
| BAD | 1.0 | 60 | 51 |
Table 2: Recovery of Pesticides in Surface Water using an Optimized SPE Method [15]
| Spiked Level | Recovery Range (%) | RSD (%) |
| Level 1 | 70 - 120 | < 14 |
| Level 2 | 70 - 120 | < 14 |
Experimental Protocols
Below are detailed methodologies for solid-phase extraction of BAM from water samples.
Protocol 1: SPE of BAM from Water using a Divinylbenzene (DVB) Disk[8]
-
Sample Preparation:
-
Measure one liter of the water sample.
-
Spike with an appropriate internal standard if necessary.
-
-
Disk Conditioning:
-
Place a DVB Speedisk™ onto a vacuum manifold.
-
Pass 15 mL of acetone (B3395972) through the disk under vacuum and dry completely.
-
Repeat with 15 mL of n-propanol, followed by 15 mL of methanol.
-
Finally, condition the disk with 10 mL of methanol, allowing it to flow through by gravity without letting the disk go dry.
-
-
Sample Loading:
-
Pass the entire one-liter water sample through the conditioned disk at a flow rate of approximately 80 mL/min under vacuum. Do not let the disk go dry during this process.
-
-
Drying the Disk:
-
After the entire sample has passed through, remove the reservoir and apply full vacuum for about 3 minutes to completely dry the disk.
-
-
Elution:
-
Transfer the disk to a clean vacuum manifold with a collection tube.
-
Add a total of 15 mL of methylene chloride to the disk in three 5 mL aliquots, allowing it to elute by gravity. Apply a slight vacuum to elute any remaining solvent.
-
-
Concentration:
-
Add a keeper solvent (e.g., 160 µL of 1-heptanol).
-
Concentrate the eluate under a gentle stream of nitrogen at room temperature to the desired final volume.
-
Protocol 2: SPE of BAM from Water using a C18 Cartridge[9]
-
Sample Preparation:
-
Take a 10 mL water sample.
-
-
Cartridge Conditioning:
-
Condition a C-18 SPE cartridge according to the manufacturer's instructions. This typically involves washing with a water-miscible organic solvent (e.g., methanol) followed by equilibration with water.
-
-
Sample Loading:
-
Pass the 10 mL water sample through the conditioned C-18 cartridge.
-
-
Elution:
-
Elute the retained BAM from the cartridge with acetone.
-
-
Post-Elution Processing:
-
Dilute the acetone extract with petroleum ether and remove the water layer.
-
The resulting extract is ready for analysis by gas chromatography (GC).
-
Visualizations
General Solid-Phase Extraction Workflow
References
- 1. welch-us.com [welch-us.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. How Can We Improve Our Solid Phase Extraction Processes? [scioninstruments.com]
- 4. Factors Affecting Solid Phase Extraction - Raykol Group (XiaMen) Corp., Ltd. [raykolgroup.com]
- 5. hawach.com [hawach.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Sorption of the herbicide dichlobenil and the metabolite 2,6-dichlorobenzamide on soils and aquifer sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. welchlab.com [welchlab.com]
- 11. silicycle.com [silicycle.com]
- 12. youtube.com [youtube.com]
- 13. Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Technical Support Center: 2,6-Dichlorobenzamide-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Dichlorobenzamide-d3 in solution. The information provided is based on the known stability of its non-deuterated analog, 2,6-Dichlorobenzamide (B151250) (BAM), and general principles of chemical stability for deuterated compounds.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 2,6-Dichlorobenzamide-d3 solutions?
A1: Based on information for the non-deuterated analog, 2,6-Dichlorobenzamide solutions, particularly in acetonitrile (B52724), should be stored at 4°C.[1] It is also advisable to protect the solution from direct sunlight and extreme temperatures to minimize potential degradation.[1] Stock solutions prepared in methanol (B129727) should be stored in a freezer when not in use.
Q2: In which solvents is 2,6-Dichlorobenzamide-d3 expected to be soluble and stable?
Q3: What are the potential degradation pathways for 2,6-Dichlorobenzamide-d3 in solution?
A3: The primary degradation product of the parent herbicide, dichlobenil (B1670455), is 2,6-dichlorobenzamide.[2][3] While 2,6-dichlorobenzamide itself is known to be persistent in the environment, potential degradation in a laboratory setting could be influenced by factors like pH, light, and temperature.[4][5] Under strongly basic conditions, hydrolysis of the amide group to form 2,6-dichlorobenzoic acid could be a potential degradation pathway, similar to how dichlobenil is hydrolyzed to 2,6-dichlorobenzamide under strong alkaline conditions.[3]
Q4: How does the deuterium (B1214612) labeling in 2,6-Dichlorobenzamide-d3 affect its stability compared to the non-deuterated form?
A4: Generally, deuterium labeling does not significantly alter the fundamental chemical stability of a molecule under standard laboratory conditions. In some instances, the presence of deuterium can lead to a kinetic isotope effect, potentially slowing down certain degradation reactions. Some studies on proteins have even suggested that deuteration can lead to increased stability in solution. However, without specific studies on 2,6-Dichlorobenzamide-d3, it is safest to assume its stability is comparable to the non-deuterated form.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent analytical results over time. | Degradation of the stock or working solution. | - Prepare fresh solutions from solid material.- Verify the storage conditions (temperature and light exposure).- Perform a stability check by comparing the response of an aged solution to a freshly prepared one. |
| Appearance of unexpected peaks in chromatograms. | Presence of degradation products or impurities. | - Analyze the solution using a high-resolution mass spectrometer (LC-MS/MS) to identify the unknown peaks. Potential degradation products could include 2,6-dichlorobenzoic acid or hydroxylated metabolites.[2][6]- Review the solvent purity and handling procedures to rule out external contamination. |
| Loss of compound in basic solutions. | Hydrolysis of the amide functional group. | - Avoid prolonged exposure to strong alkaline conditions.[3]- If basic conditions are necessary for an experiment, perform time-course studies to determine the rate of degradation.- Buffer the solution to a neutral or slightly acidic pH if the experimental protocol allows. |
| Precipitation of the compound from the solution. | Exceeding the solubility limit, especially at lower temperatures. | - Ensure the concentration of the solution is within the known solubility limits for the chosen solvent.- If storing at low temperatures, allow the solution to equilibrate to room temperature and vortex before use to ensure complete dissolution. |
Experimental Protocols
Protocol 1: General Stability Assessment of 2,6-Dichlorobenzamide-d3 in Solution
This protocol outlines a general method to assess the stability of 2,6-Dichlorobenzamide-d3 in a specific solvent under defined conditions.
1. Preparation of Stock and Working Solutions:
- Accurately weigh a known amount of 2,6-Dichlorobenzamide-d3 and dissolve it in the desired solvent (e.g., acetonitrile, methanol, or water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
- From the stock solution, prepare working solutions at a concentration suitable for the analytical method (e.g., 1 µg/mL).
2. Stability Study Design:
- Aliquots of the working solution should be stored under different conditions to be tested (e.g., 4°C, room temperature, elevated temperature, exposure to light, and protected from light).
- At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), an aliquot from each condition is taken for analysis.
3. Analytical Method:
- Analyze the samples using a validated stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
- The method should be able to separate the parent compound from potential degradation products.
4. Data Analysis:
- Calculate the percentage of 2,6-Dichlorobenzamide-d3 remaining at each time point relative to the initial concentration (time 0).
- A compound is often considered stable if the remaining percentage is within a certain range (e.g., 90-110%) of the initial concentration.
Visualizations
Caption: Workflow for a typical stability study of a compound in solution.
Caption: A logical troubleshooting guide for inconsistent analytical results.
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. 2,6-Dichlorobenzamide | C7H5Cl2NO | CID 16183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dichlobenil | C7H3Cl2N | CID 3031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DSpace [helda.helsinki.fi]
- 6. Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing peak tailing for 2,6-Dichlorobenzamide in HPLC
This technical support center provides troubleshooting guidance for minimizing peak tailing of 2,6-Dichlorobenzamide in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for the analysis of 2,6-Dichlorobenzamide?
A1: In an ideal HPLC separation, the analyte peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a phenomenon where the back of the peak is broader than the front.[1][2] This is problematic as it can lead to decreased resolution between adjacent peaks and inaccurate quantification of 2,6-Dichlorobenzamide.[1]
Q2: What are the common causes of peak tailing for a compound like 2,6-Dichlorobenzamide?
A2: Peak tailing for 2,6-Dichlorobenzamide, an amide compound that can exhibit basic properties, is often caused by secondary interactions between the analyte and the stationary phase.[1][2][3] The primary cause is the interaction of the analyte with acidic silanol (B1196071) groups on the surface of silica-based columns.[1][2][3][4] Other potential causes include column overload, column degradation, inappropriate mobile phase pH, and issues with the HPLC system itself (e.g., extra-column volume).[1][5]
Q3: How does the mobile phase pH affect the peak shape of 2,6-Dichlorobenzamide?
A3: The mobile phase pH plays a critical role in controlling the peak shape of ionizable compounds like 2,6-Dichlorobenzamide.[4][6][7] At a mid-range pH, residual silanol groups on the silica (B1680970) packing can be ionized and interact strongly with the basic sites on the 2,6-Dichlorobenzamide molecule, leading to peak tailing.[3][4] By lowering the mobile phase pH (e.g., to pH 2-3), the silanol groups are protonated and their ability to interact with the basic analyte is suppressed, resulting in a more symmetrical peak.[3][5]
Q4: What are "end-capped" columns, and can they help reduce peak tailing for 2,6-Dichlorobenzamide?
A4: End-capping is a process where the residual silanol groups on the silica surface are chemically bonded with a small, less polar functional group.[1] This deactivates the acidic silanol sites, reducing their potential for secondary interactions with basic analytes like 2,6-Dichlorobenzamide.[1][4] Using a modern, high-quality end-capped column is a highly effective strategy for improving peak shape.[1][5][8]
Troubleshooting Guides
Issue 1: Significant peak tailing is observed for the 2,6-Dichlorobenzamide peak.
This guide provides a systematic approach to diagnosing and resolving peak tailing.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting peak tailing.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Secondary Silanol Interactions | Lower the mobile phase pH to between 2.5 and 3.0 using an appropriate acidifier like formic acid or phosphoric acid.[3][5] This protonates the silanol groups, reducing their interaction with the analyte. |
| Inappropriate Column Chemistry | Use a modern, high-purity, end-capped C18 or C8 column.[1][5] For persistent tailing, consider columns with alternative stationary phases like polar-embedded or phenyl-hexyl phases that offer different selectivity and reduced silanol interactions.[5] A column with low silanol activity, such as the Newcrom R1, has been noted for the analysis of 2,6-Dichlorobenzamide.[9] |
| Column Overload | Reduce the concentration of the 2,6-Dichlorobenzamide sample and re-inject.[1][5] If the peak shape improves, column overload was the likely cause. |
| Column Degradation | If the column is old or has been used extensively with aggressive mobile phases, it may be degraded. Try flushing the column with a strong solvent. If performance does not improve, replace the column.[5] The use of a guard column can help extend the life of the analytical column. |
| Extra-Column Volume | Minimize the length and internal diameter of all tubing between the injector, column, and detector.[4][5] Ensure all fittings are properly connected to avoid dead volume. |
| Mobile Phase Contamination | Ensure the mobile phase is freshly prepared with high-purity solvents and reagents. |
Issue 2: The peak shape of 2,6-Dichlorobenzamide is acceptable at low pH, but retention is too low.
Experimental Protocol: Optimizing Retention at Low pH
-
Initial Conditions:
-
Column: High-quality end-capped C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 70% A, 30% B
-
Flow Rate: 1.0 mL/min
-
Temperature: 30 °C
-
Detection: UV at 220 nm
-
-
Observation: The 2,6-Dichlorobenzamide peak elutes very early with poor retention, although the peak shape is symmetrical.
-
Optimization Strategy: To increase retention of the ion-suppressed 2,6-Dichlorobenzamide, the strength of the mobile phase needs to be decreased.
-
Modified Conditions:
-
Decrease the percentage of the organic modifier (Acetonitrile).
-
Adjust the initial gradient to 90% A and 10% B.
-
If necessary, a shallower gradient can be employed to improve separation from other components.
-
| Parameter | Initial Condition | Modified Condition | Expected Outcome |
| % Acetonitrile (Initial) | 30% | 10% | Increased retention time for 2,6-Dichlorobenzamide. |
| Mobile Phase pH | ~2.7 | ~2.7 | Maintained symmetrical peak shape. |
Signaling Pathway of Peak Tailing
Caption: Interaction between ionized silanols and 2,6-Dichlorobenzamide causing peak tailing.
Experimental Methodologies
Method 1: Recommended Starting Conditions for Symmetrical Peak Shape
This method is designed to suppress silanol interactions and achieve a good peak shape for 2,6-Dichlorobenzamide.
-
Column: Modern, end-capped C18 or C8 column (e.g., Agilent ZORBAX StableBond, Waters SunFire, Phenomenex Luna). For challenging separations, consider a column with low silanol activity.[3][9]
-
Mobile Phase:
-
A: 0.1% Formic Acid in HPLC-grade water (pH approx. 2.7)
-
B: Acetonitrile
-
-
Gradient: Start with a mobile phase composition that provides adequate retention (e.g., 10-20% Acetonitrile) and gradually increase the percentage of Acetonitrile to elute the compound.
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID column.
-
Column Temperature: 30-40 °C to improve peak shape and reduce mobile phase viscosity.
-
Injection Volume: 5-10 µL. Ensure the injection solvent is similar in composition to the initial mobile phase to avoid peak distortion.[5]
-
Detection: UV, wavelength set to an absorbance maximum for 2,6-Dichlorobenzamide.
Method 2: Using a Mobile Phase Additive to Reduce Tailing
In cases where adjusting the pH is not sufficient, a mobile phase additive can be used to mask the residual silanol groups.
-
Column: Standard C18 column.
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
Additive: Add a low concentration of an amine modifier, such as 0.1% triethylamine (B128534) (TEA), to the mobile phase and adjust the pH with an acid. Note: TEA is not suitable for mass spectrometry detection.
-
-
Rationale: The amine in the mobile phase will preferentially interact with the active silanol sites on the stationary phase, effectively shielding them from the 2,6-Dichlorobenzamide analyte.[2][10] This competitive binding minimizes the secondary interactions that cause peak tailing.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromtech.com [chromtech.com]
- 5. uhplcs.com [uhplcs.com]
- 6. agilent.com [agilent.com]
- 7. moravek.com [moravek.com]
- 8. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 9. Separation of 2,6-Dichlorobenzamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
Technical Support Center: Solid-Phase Extraction (SPE) for Polar Compounds
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate Solid-Phase Extraction (SPE) cartridges for the extraction of polar compounds. It includes troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: How do I select the right SPE cartridge for my polar analyte?
A1: Selecting the correct SPE cartridge involves a systematic approach considering the properties of your analyte and the sample matrix. The primary steps are:
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Define Your Analyte and Matrix: Characterize your target polar analyte and the composition of your sample matrix (e.g., aqueous, organic).[1]
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Choose a Retention Mechanism: For polar analytes, the most common retention mechanisms are normal phase, ion-exchange, and mixed-mode SPE.[2][3] Reversed-phase SPE can also be used, particularly with hydrophilic-lipophilic balanced (HLB) sorbents that can retain a wide range of compounds.[4]
-
Select Sorbent Chemistry: Based on the retention mechanism, choose a specific sorbent.[1]
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Determine Cartridge Size: The cartridge size depends on your sample volume and the concentration of the analyte.[5][6]
-
Optimize and Validate the Method: Always perform method development and validation to ensure optimal performance.[1]
Q2: What are the common types of SPE sorbents for polar compound extraction?
A2: Several types of sorbents are suitable for extracting polar compounds. The choice depends on the specific characteristics of the analyte and the sample matrix.[2][7]
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Normal Phase Sorbents: These have polar functional groups and are used to extract polar analytes from nonpolar matrices.[7][8] Common sorbents include silica (B1680970), diol, aminopropyl, and cyanopropyl.[2][7]
-
Ion-Exchange Sorbents: These are used for charged polar analytes. They come in two forms:
-
Anion-exchange: For negatively charged analytes (acids).
-
Cation-exchange: For positively charged analytes (bases).[7]
-
-
Mixed-Mode Sorbents: These combine two retention mechanisms, such as reversed-phase and ion-exchange, offering high selectivity, especially for complex samples like biological fluids.[2][9]
-
Polymer-Based Sorbents: Sorbents like polystyrene-divinylbenzene can withstand extreme pH conditions and often show enhanced retention for polar compounds compared to silica-based phases.[1][9] Hydrophilic-Lipophilic Balanced (HLB) cartridges are a popular choice for extracting a broad range of both polar and non-polar compounds.[4]
Q3: When should I use a normal phase SPE cartridge?
A3: Normal phase SPE is ideal for extracting polar analytes from nonpolar samples.[7] The interaction between the polar analyte and the polar sorbent is maximized when using a nonpolar solvent to load the sample.[7] To elute the analyte, a more polar solvent is used to disrupt the interaction.[7]
Q4: How do I choose the correct cartridge size and sorbent mass?
A4: The cartridge size and sorbent mass are determined by your sample volume and the total mass of the analyte and any interfering substances. A general guideline is that the total mass of all adsorbed substances should not exceed 5-10% of the sorbent mass.[1][5][6] For bonded silica cartridges, the capacity is typically 1-5% of the sorbent mass.[10]
Table 1: Typical SPE Cartridge Specifications
| Cartridge Volume (mL) | Sorbent Mass (mg) | Typical Sample Size (mg) | Minimum Elution Volume (mL) |
| 1 | 50 - 100 | 2.5 - 10 | 0.1 - 0.2 |
| 3 | 200 - 500 | 10 - 50 | 0.4 - 1.0 |
| 6 | 500 - 1000 | 25 - 100 | 1.0 - 2.0 |
Data sourced from multiple references to provide a general guideline.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the solid-phase extraction of polar compounds.
Problem 1: Low Analyte Recovery
Low recovery is a frequent issue in SPE and can be caused by several factors.[7][11][12]
| Potential Cause | Troubleshooting Steps |
| Analyte Breakthrough During Loading | - Decrease the flow rate during sample loading to allow for sufficient interaction between the analyte and the sorbent.[13][14] - Ensure the sample solvent is compatible with the sorbent and promotes retention. For normal phase, use a nonpolar solvent.[7] - Consider diluting the sample with a weaker solvent to enhance retention.[14][15] - Increase the sorbent mass or use a cartridge with a higher capacity.[14][15] |
| Analyte Elution During Wash Step | - Use a wash solvent that is strong enough to remove interferences but weak enough to not elute the analyte.[13] - Optimize the wash solvent by testing different solvent strengths. |
| Incomplete Elution | - Increase the volume of the elution solvent.[11] - Use a stronger elution solvent. For polar analytes on a normal phase sorbent, this would be a more polar solvent.[7][16] - For ion-exchange, ensure the pH of the elution solvent is appropriate to neutralize the charge of the analyte or sorbent.[11] |
| Improper Cartridge Conditioning/Equilibration | - Ensure the cartridge is properly conditioned to activate the sorbent. For polar sorbents, this may not always be necessary but is still recommended.[7] - Equilibrate the cartridge with a solvent similar to the sample matrix before loading the sample.[7][16] |
Problem 2: Poor Reproducibility
Inconsistent results can undermine the reliability of your analysis.[12]
| Potential Cause | Troubleshooting Steps |
| Variable Flow Rates | - Use a vacuum manifold or automated system to maintain a consistent flow rate between samples.[11] |
| Cartridge Bed Drying Out | - Do not allow the sorbent bed to dry out between the equilibration and sample loading steps, as this can lead to inconsistent interactions.[11] |
| Inconsistent Sample Pretreatment | - Ensure all samples are pretreated uniformly, including pH adjustment and removal of particulates.[7] |
| Batch-to-Batch Variability in Cartridges | - If you suspect cartridge variability, test cartridges from different lots with a standard solution to confirm performance.[12] |
Experimental Protocols
General Protocol for Normal Phase SPE
This protocol provides a general workflow for extracting a polar analyte from a nonpolar sample matrix using a normal phase SPE cartridge.
-
Conditioning:
-
Pass 1-2 cartridge volumes of a polar solvent (e.g., methanol) through the cartridge to activate the sorbent. Do not let the sorbent dry.
-
-
Equilibration:
-
Pass 1-2 cartridge volumes of the sample loading solvent (a nonpolar solvent like hexane (B92381) or dichloromethane) through the cartridge to prepare it for the sample.[16]
-
-
Sample Loading:
-
Dissolve the sample in a nonpolar solvent.
-
Load the sample onto the cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).[11]
-
-
Washing:
-
Pass 1-2 cartridge volumes of a nonpolar solvent (the same as or slightly more polar than the loading solvent) to wash away weakly retained impurities.
-
-
Elution:
-
Elute the analyte by passing a small volume of a polar solvent (e.g., methanol, acetonitrile, or a mixture with ethyl acetate) through the cartridge.[16] Collect the eluate for analysis.
-
Visual Guides
Diagram 1: Decision Tree for SPE Cartridge Selection
A decision tree to guide the selection of an appropriate SPE cartridge.
Diagram 2: General SPE Workflow
A diagram illustrating the standard five-step solid-phase extraction workflow.
References
- 1. specartridge.com [specartridge.com]
- 2. interchim.fr [interchim.fr]
- 3. jk-sci.com [jk-sci.com]
- 4. researchgate.net [researchgate.net]
- 5. SPE cartridge selection guide | Analytics-Shop [analytics-shop.com]
- 6. SPE Phase and Solvent Selection | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. hplcchina.com [hplcchina.com]
- 10. hawach.com [hawach.com]
- 11. welch-us.com [welch-us.com]
- 12. hawach.com [hawach.com]
- 13. silicycle.com [silicycle.com]
- 14. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 15. Sample Preparation Tip: Troubleshooting SPE | Phenomenex [discover.phenomenex.com]
- 16. agilent.com [agilent.com]
Technical Support Center: Optimizing Elution Conditions for Enhanced SPE Performance
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for challenges encountered during the elution step of Solid Phase Extraction (SPE). Below you will find troubleshooting guides and frequently asked questions to help you optimize your SPE protocols for improved analyte recovery, purity, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of the elution step in SPE?
The primary goal of the elution step is to quantitatively recover the analytes of interest that have been retained on the SPE sorbent, while leaving interfering matrix components behind. This is achieved by using a solvent that disrupts the interactions between the analyte and the sorbent, allowing the analyte to be washed off the column and collected.
Q2: What are the key parameters to consider when optimizing elution conditions?
Effective elution depends on several critical parameters that can be adjusted to improve performance. These include:
-
Elution Solvent Strength and Polarity: The ability of the elution solvent to disrupt the analyte-sorbent interaction.[1][2]
-
Elution Solvent pH: Particularly important for ionizable analytes, as pH affects their charge state and interaction with the sorbent.[1]
-
Elution Volume: The volume of solvent required to completely elute the analyte from the sorbent.[3][4]
-
Flow Rate: The speed at which the elution solvent passes through the cartridge, which can impact the efficiency of desorption.[5][6]
-
Ionic Strength: For ion-exchange SPE, the salt concentration of the elution buffer is crucial for disrupting ionic interactions.[1][7]
-
Temperature: In some cases, increasing the temperature can improve the desorption of strongly bound analytes.[1]
Q3: How do I select the right elution solvent?
The choice of elution solvent depends on the retention mechanism of your SPE sorbent and the properties of your analyte.[2][3]
-
Reversed-Phase (RP) SPE: Use a solvent that is less polar than the loading and wash solvents. Methanol (B129727) and acetonitrile (B52724) are common choices.[1]
-
Normal-Phase (NP) SPE: Use a solvent that is more polar than the loading and wash solvents.[7]
-
Ion-Exchange SPE: Use a buffer that either neutralizes the charge of the analyte or the sorbent, or has a high ionic strength to disrupt the electrostatic interaction.[1][7]
The ideal elution solvent should be strong enough to elute 100% of the analyte but weak enough to leave interfering compounds on the sorbent.[2]
Troubleshooting Guide
Problem 1: Low Analyte Recovery
This is one of the most common issues in SPE and can manifest as incomplete elution of the target analyte.[3]
Possible Causes & Solutions
| Possible Cause | Solution | Citation |
| Elution solvent is too weak. | Increase the solvent strength. For reversed-phase, increase the percentage of organic solvent (e.g., methanol, acetonitrile). For ion-exchange, adjust the pH to neutralize the analyte or sorbent, or increase the salt concentration of the elution buffer. | [3][4][8] |
| Insufficient elution volume. | Increase the volume of the elution solvent in small increments. It can be beneficial to collect the eluate in multiple fractions to determine where the analyte is eluting. | [3][9] |
| Incorrect pH of the elution solvent. | For ionizable analytes, adjust the pH of the elution solvent to ensure the analyte is in a neutral, non-retained form. For weak acids, the pH should be greater than the pKa + 2, and for weak bases, the pH should be less than the pKa - 2. | [1][7] |
| High elution flow rate. | Decrease the flow rate to allow for sufficient interaction time between the elution solvent and the analyte-sorbent complex. A typical elution flow rate is 1-2 mL/min. | [5][6] |
| Analyte has strong secondary interactions with the sorbent. | Add a modifier to the elution solvent to disrupt these interactions. For example, a small amount of acid or base can help. | [3][10] |
Problem 2: Poor Reproducibility
Inconsistent results between samples can undermine the reliability of your analysis.
Possible Causes & Solutions
| Possible Cause | Solution | Citation |
| Inconsistent elution flow rate. | Use a vacuum manifold or an automated SPE system to ensure a consistent flow rate for all samples. | [3] |
| Variable elution volumes. | Use calibrated pipettes and consistent techniques to dispense the elution solvent. | [4] |
| Sorbent bed drying out before elution. | Ensure the sorbent bed remains wetted after the wash step and before the addition of the elution solvent, unless the protocol specifies a drying step. | [3] |
Problem 3: Impure Eluate (Co-elution of Interferences)
The presence of matrix components in the final eluate can interfere with downstream analysis.
Possible Causes & Solutions
| Possible Cause | Solution | Citation |
| Elution solvent is too strong. | Use a weaker elution solvent that is still capable of eluting the analyte but leaves the interfering compounds on the sorbent. | [2] |
| Wash step is inadequate. | Optimize the wash step by using a stronger wash solvent that can remove interferences without eluting the analyte. | [4][8] |
| Stepwise elution may be necessary. | Use a series of elution solvents with increasing strength to fractionate the eluate. This can help to separate the analyte from closely eluting interferences. | [1] |
Experimental Protocols
Protocol 1: Optimizing Elution Solvent Strength
This protocol helps determine the optimal organic solvent concentration for eluting an analyte from a reversed-phase SPE sorbent.
-
Condition and Equilibrate: Condition a set of identical SPE cartridges with methanol, followed by equilibration with water.
-
Load Sample: Load a consistent amount of your sample onto each cartridge.
-
Wash: Wash all cartridges with the same weak solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute with Varying Solvent Strengths: Elute each cartridge with a different concentration of organic solvent (e.g., 20%, 40%, 60%, 80%, and 100% methanol in water).
-
Analyze: Analyze the eluate from each cartridge to determine the analyte recovery.
-
Evaluate: Choose the lowest solvent concentration that provides complete recovery of the analyte.
Protocol 2: Determining the Minimum Elution Volume
This protocol is designed to find the smallest volume of elution solvent needed for complete analyte recovery.
-
Condition, Equilibrate, Load, and Wash: Prepare a set of identical SPE cartridges as described in Protocol 1, using the optimal elution solvent strength determined previously.
-
Elute in Fractions: Elute the first cartridge with a small volume (e.g., 0.5 mL) of the elution solvent and collect the eluate. Then, add a second aliquot of the same volume and collect it as a separate fraction. Continue this for several fractions.
-
Analyze Fractions: Analyze each collected fraction for the presence of the analyte.
-
Determine Minimum Volume: The minimum elution volume is the cumulative volume of the fractions that contain the majority (>99%) of the analyte.
Data Presentation
Table 1: Effect of Elution Solvent Composition on Analyte Recovery (Reversed-Phase SPE)
| % Methanol in Water | Analyte Recovery (%) |
| 20% | 15% |
| 40% | 65% |
| 60% | 98% |
| 80% | 99% |
| 100% | 99% |
This table illustrates that for this particular analyte, a 60% methanol in water solution is sufficient for optimal recovery.
Table 2: Impact of Elution Solvent pH on the Recovery of an Acidic Analyte (pKa = 4.5) from a Mixed-Mode Cation Exchange Sorbent
| Elution Solvent pH | Analyte Recovery (%) |
| 3.0 | 10% |
| 5.0 | 55% |
| 6.5 | 97% |
| 8.0 | 98% |
This data shows that a pH well above the pKa of the acidic analyte is required to neutralize its charge and achieve high recovery from the cation exchange sorbent.
Visualizations
Caption: A workflow for troubleshooting and optimizing SPE elution conditions.
Caption: Key factors influencing successful analyte elution.
References
- 1. Optimizing Elution Conditions To Improve SPE Performance - Blogs - News [alwsci.com]
- 2. specartridge.com [specartridge.com]
- 3. welch-us.com [welch-us.com]
- 4. silicycle.com [silicycle.com]
- 5. promochrom.com [promochrom.com]
- 6. specartridge.com [specartridge.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. hawach.com [hawach.com]
- 9. welchlab.com [welchlab.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Managing Variability in Deuterated Internal Standard Peak Area
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage variability in deuterated internal standard (IS) peak areas during mass spectrometry-based experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of variability in deuterated internal standard peak areas?
Variability in deuterated internal standard (IS) peak areas can stem from several factors throughout the analytical workflow. The most prevalent causes include:
-
Differential Matrix Effects: Even when an analyte and its deuterated IS co-elute, they can be affected differently by other components in the sample matrix, leading to variations in ion suppression or enhancement.[1][2][3][4] Studies have shown that these differences in matrix effects can be 26% or more in complex matrices like plasma and urine.[1][4]
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Isotopic Instability (H/D Exchange): Deuterium (B1214612) atoms on the IS can sometimes exchange with hydrogen atoms from the solvent or sample matrix.[1][5][6][7] This is more likely if the deuterium labels are in chemically unstable positions (e.g., on heteroatoms like -OH or -NH).[1][5] This exchange can lead to a decrease in the deuterated IS signal and an increase in the signal of the unlabeled analyte.[1][7] One study observed a 28% increase in the non-labeled compound after just one hour of incubating the deuterated compound in plasma.[1][4]
-
Chromatographic Shift (Isotope Effect): Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[1][7][8][9] This is known as the deuterium isotope effect and is thought to be caused by changes in the molecule's lipophilicity.[4] If this shift is significant, the analyte and IS may experience different matrix effects, compromising accurate quantification.[3][7][8]
-
Purity of the Deuterated Standard: The deuterated IS may contain the unlabeled analyte as an impurity.[1] This can lead to artificially high measurements of the analyte, especially at low concentrations.[7] It is essential for the IS to have high isotopic enrichment (≥98%) and chemical purity (>99%).[1]
-
Inconsistent Sample Preparation: Errors during sample preparation, such as inconsistent pipetting, variations in extraction recovery, and incomplete vortexing, can introduce significant variability.[10][11][12]
-
Instrumental Variability: Fluctuations in the performance of the LC-MS/MS system, such as changes in the ion source or detector response, can lead to inconsistent IS peak areas.[12][13]
Q2: What are the regulatory expectations for internal standard response variability?
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the ICH M10 guideline, emphasize the importance of monitoring the IS response to ensure the reliability of bioanalytical data.[14][15] While there are no strict numerical acceptance criteria mandated, a common industry practice is to investigate any sample where the IS response falls outside of 50-150% of the mean IS response of the calibration standards and quality control (QC) samples in the same run.[7][14][16] The 2019 FDA guidance recommends pre-defining an acceptance window for IS responses in your Standard Operating Procedures (SOPs).[7]
Q3: My deuterated internal standard and analyte do not co-elute perfectly. Is this a problem?
A slight and consistent shift in retention time between the analyte and the deuterated IS is a known phenomenon called the deuterium isotope effect and may not be problematic.[7] However, a significant or variable shift can be a cause for concern.[7] If the analyte and IS do not co-elute, they may be subjected to different matrix effects, which can compromise the accuracy of quantification.[3][7][8] It is crucial to ensure complete or near-complete co-elution to effectively compensate for matrix effects.[8]
Q4: How can I determine if my deuterated internal standard is undergoing hydrogen-deuterium (H/D) exchange?
To assess the stability of your deuterated IS and check for H/D exchange, you can perform an incubation study.[1][7] This involves incubating the deuterated standard in the sample matrix (e.g., plasma, urine) under the same conditions as your sample preparation and analysis (time, temperature, pH).[1] The samples are then analyzed by LC-MS/MS to monitor for any decrease in the deuterated IS signal and a corresponding increase in the signal of the unlabeled analyte.[7] A significant change indicates isotopic instability.[1][7]
Troubleshooting Guides
Guide 1: Investigating High Variability in Internal Standard Peak Area Across an Analytical Run
This guide provides a systematic approach to troubleshooting inconsistent IS peak areas observed across a single analytical run.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | 1. Review Protocol: Carefully review the sample preparation protocol for any steps that could introduce variability, such as pipetting, vortexing, and evaporation steps. 2. Technique Evaluation: Observe the technique of the analyst performing the extraction to ensure consistency. 3. Automate: If possible, use automated liquid handlers to minimize human error. |
| Differential Matrix Effects | 1. Perform Matrix Effect Evaluation: Conduct a post-extraction addition experiment to assess the degree of ion suppression or enhancement for both the analyte and the IS in different lots of matrix.[1][2] 2. Improve Sample Cleanup: Enhance the sample preparation method to remove more interfering matrix components.[1] This could involve switching from protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[10] 3. Chromatographic Optimization: Modify the chromatographic method to better separate the analyte and IS from matrix interferences. |
| Instrument Instability | 1. Check System Suitability: Review system suitability test results to ensure the instrument is performing within specifications. 2. Monitor Instrument Parameters: Check for any fluctuations in pump pressure, column temperature, or mass spectrometer parameters. 3. Clean Ion Source: A dirty ion source is a common cause of signal drift. Perform routine cleaning and maintenance. |
Troubleshooting Workflow: High IS Variability
Caption: A workflow for troubleshooting high internal standard peak area variability.
Guide 2: Addressing Inaccurate Quantitative Results Despite Using a Deuterated Internal Standard
This guide helps to identify the root cause of inaccurate results when a deuterated IS is being used.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Lack of Co-elution | 1. Overlay Chromatograms: Visually inspect the chromatograms of the analyte and the IS to confirm they are co-eluting.[1] 2. Adjust Chromatography: If there is a significant retention time shift, optimize the mobile phase composition, gradient, or temperature to improve co-elution.[2] Using a column with lower resolution can sometimes promote better overlap.[8] |
| Isotopic or Chemical Impurities in IS | 1. Check Certificate of Analysis: Review the supplier's certificate of analysis for the isotopic and chemical purity of the deuterated standard.[1] 2. Assess IS Contribution: Analyze a blank sample spiked only with the IS to see if there is a significant signal at the analyte's mass transition. The response should not exceed 5% of the lower limit of quantification (LLOQ) response. |
| Isotopic Instability (H/D Exchange) | 1. Check Label Position: Ensure the deuterium labels are on stable, non-exchangeable positions of the molecule.[1][5] Avoid labels on heteroatoms or carbons adjacent to carbonyl groups.[1][5] 2. Perform Incubation Study: Conduct an experiment to assess the stability of the deuterium label in the sample matrix over time.[1][7] |
Troubleshooting Workflow: Inaccurate Quantification
Caption: A workflow for troubleshooting inaccurate quantitative results with a deuterated IS.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
Objective: To determine the extent of ion suppression or enhancement for the analyte and the deuterated internal standard caused by the sample matrix.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and IS into a clean solvent (e.g., the final mobile phase composition).[2]
-
Set B (Post-Extraction Spike): Extract a blank matrix sample using your established procedure. Spike the analyte and IS into the final extract.[2]
-
Set C (Pre-Extraction Spike): Spike the analyte and IS into a blank matrix sample before performing the extraction.[2]
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for the analyte and the IS.
-
Calculate Matrix Effect and Recovery:
Data Interpretation:
| Scenario | Interpretation |
| Matrix Effect ≈ 100% | No significant matrix effect. |
| Matrix Effect < 100% | Ion suppression. |
| Matrix Effect > 100% | Ion enhancement. |
| Different Matrix Effect % for Analyte and IS | Differential matrix effects are occurring, which can lead to inaccurate quantification.[2] |
Quantitative Data Summary: Example of Matrix Effect Evaluation
| Compound | Peak Area (Neat Solution - Set A) | Peak Area (Post-Extraction Spike - Set B) | Matrix Effect (%) |
| Analyte | 1,500,000 | 975,000 | 65% (Suppression) |
| Deuterated IS | 1,600,000 | 1,440,000 | 90% (Suppression) |
In this example, the analyte experiences more significant ion suppression than the deuterated IS, which would likely lead to an overestimation of the analyte's concentration.[2]
Protocol 2: Assessment of Isotopic Stability (H/D Exchange)
Objective: To determine if the deuterium labels on the internal standard are stable in the sample matrix over the course of the sample preparation and analysis time.
Methodology:
-
Prepare Two Sets of Samples:
-
Set A (Control): Spike the deuterated IS into a clean solvent.
-
Set B (Matrix): Spike the deuterated IS into a blank sample matrix (e.g., plasma, urine).[1]
-
-
Incubate Samples: Incubate both sets of samples under conditions that mimic your analytical method (e.g., time, temperature, pH).[1]
-
Process and Analyze: Process the samples using your established extraction procedure and analyze them by LC-MS/MS.[1]
-
Monitor Signals: Monitor for any increase in the signal of the non-deuterated analyte in Set B compared to Set A.[1] A significant increase is indicative of H/D back-exchange.[1]
Logical Relationship: Impact of Key Factors on Data Quality
Caption: The relationship between key experimental factors and overall data quality.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. waters.com [waters.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. myadlm.org [myadlm.org]
- 10. insights.allumiqs.com [insights.allumiqs.com]
- 11. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biopharmaservices.com [biopharmaservices.com]
- 13. Shimadzu Peak Area Fluctuations [shimadzu.nl]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. en.cmicgroup.com [en.cmicgroup.com]
Validation & Comparative
Comparative Guide to Method Validation for BAM in Water Using Isotope Dilution Mass Spectrometry
This guide provides a comparative overview of two distinct analytical methodologies for the quantification of 2,6-dichlorobenzamide (B151250) (BAM) in water samples, both employing the robust and accurate technique of isotope dilution mass spectrometry (IDMS). BAM, a primary degradation product of the herbicide dichlobenil, is a frequent contaminant in groundwater and drinking water, necessitating sensitive and reliable analytical methods for its monitoring.
The following sections detail the experimental protocols and performance characteristics of two common approaches: Solid-Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and an alternative method utilizing a different SPE sorbent chemistry for comparison. The use of an isotopically labeled internal standard, such as 13C6-BAM, in both methods corrects for matrix effects and variations in extraction recovery, leading to highly accurate and precise quantification.
Experimental Workflows
The general workflow for the analysis of BAM in water by isotope dilution mass spectrometry involves sample preparation, extraction, and analysis. The two methods compared in this guide differ primarily in the solid-phase extraction step.
A Head-to-Head Battle: Selecting the Optimal Internal Standard for 2,6-Dichlorobenzamide (BAM) Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of 2,6-Dichlorobenzamide (BAM), the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of two commonly employed internal standards, a structural analog and a stable isotope-labeled compound, supported by experimental data and detailed analytical protocols.
The accurate quantification of 2,6-Dichlorobenzamide (BAM), a significant environmental metabolite, demands robust analytical methodologies. A critical component of such methods is the use of an internal standard (IS) to correct for variations in sample preparation and instrumental analysis. This guide delves into a comparative analysis of two primary types of internal standards: a structural analog, 2,4,6-Trichlorobenzonitrile, typically used in Gas Chromatography-Mass Spectrometry (GC-MS), and a stable isotope-labeled (SIL) analog, 2,6-Dichlorobenzamide-d3, the gold standard for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Performance Comparison: Structural Analog vs. Stable Isotope-Labeled Internal Standard
The ideal internal standard should mimic the analyte's behavior throughout the analytical process, from extraction to detection, thus compensating for any potential losses or matrix-induced signal suppression or enhancement. The data presented below, compiled from various analytical studies, highlights the performance of each type of internal standard in the analysis of BAM.
Table 1: Performance Data for Internal Standards in 2,6-Dichlorobenzamide (BAM) Analysis
| Performance Metric | Structural Analog IS (2,4,6-Trichlorobenzonitrile) with GC-MS | Stable Isotope-Labeled IS (2,6-Dichlorobenzamide-d3) with LC-MS/MS |
| Recovery | Mean recoveries for BAM in soil were within guideline requirements (typically 70-120%)[1]. An independent laboratory validation confirmed the method's suitability for BAM with this internal standard[1]. In water samples, overall average percent recovery for BAM was reported as 87.0% ± 11.0%[2]. | While specific recovery data for BAM-d3 is not detailed in the provided search results, the use of a stable isotope-labeled internal standard is widely recognized to provide the most accurate correction for recovery losses as it behaves almost identically to the analyte during extraction and sample processing[3]. |
| Matrix Effect Compensation | Effective in correcting for variability in GC-MS analysis, particularly in less complex matrices. However, as a different chemical entity, its ability to perfectly mimic the matrix effects experienced by BAM can be limited. | Considered the most effective approach for compensating for matrix effects in LC-MS/MS[4]. The co-elution and identical ionization behavior of the SIL IS and the native analyte ensure that any matrix-induced signal suppression or enhancement is mirrored, leading to highly accurate quantification, even in complex matrices[3]. |
| Linearity | Good linearity is achievable with the use of this internal standard in GC-MS methods, as demonstrated by the use of five-point calibration curves. | Excellent linearity is expected due to the precise correction of variability at each concentration level by the co-eluting SIL internal standard. |
| Precision | Relative Standard Deviations (RSDs) for BAM analysis in soil using an internal standard were within guideline requirements (typically ≤20%)[1]. | High precision is a key advantage of using a SIL IS, as it effectively minimizes variability introduced during the analytical workflow. |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are the experimental protocols for the analysis of BAM using both a structural analog and a stable isotope-labeled internal standard.
Method 1: GC-MS Analysis of BAM in Water using 2,4,6-Trichlorobenzonitrile as Internal Standard
This method is adapted from a protocol for the analysis of dichlobenil (B1670455) and its metabolite BAM in water.[5]
1. Sample Preparation (Solid-Phase Extraction)
-
A one-liter water sample is passed through a divinylbenzene (B73037) (DVB) solid-phase extraction disk under vacuum.
-
The disk is eluted with methylene (B1212753) chloride.
-
The eluate is concentrated under a gentle stream of nitrogen.
-
100 µL of 2,4,6-Trichlorobenzonitrile internal standard solution is added to the concentrated extract.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 6890 GC or equivalent.
-
Column: Restek RTX-200, 30 m x 0.25 mm x 0.5 µm or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program: 70°C for 1 min, then ramp at 10°C/min to 270°C and hold for 1 min.
-
Mass Spectrometer: Agilent 5973 Mass Selective Detector or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions Monitored for BAM: m/z 173, 175, 189.
-
Ions Monitored for 2,4,6-Trichlorobenzonitrile: m/z 205, 207.
3. Calibration
-
A five-point calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
Method 2: Conceptual LC-MS/MS Analysis of BAM using 2,6-Dichlorobenzamide-d3 as Internal Standard
While a specific complete method validation report for BAM with its deuterated internal standard was not found in the search results, the following protocol is based on established LC-MS/MS methods for pesticide analysis and the widely accepted principles of using stable isotope-labeled internal standards.
1. Sample Preparation
-
To a known volume or weight of the sample (e.g., water, soil extract), a precise amount of 2,6-Dichlorobenzamide-d3 internal standard solution is added at the beginning of the sample preparation process.
-
The sample is then subjected to an appropriate extraction technique (e.g., QuEChERS for soil, solid-phase extraction for water).
-
The final extract is filtered and transferred to an autosampler vial for analysis.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Agilent 1290 Infinity II LC system or equivalent.
-
Column: A suitable reversed-phase column, such as a C18 column.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, both containing a suitable modifier like formic acid or ammonium (B1175870) formate.
-
Mass Spectrometer: Agilent 6490 Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for BAM: Precursor ion m/z 190 -> Product ions (e.g., m/z 109, as indicated in one search result).[6]
-
MRM Transitions for 2,6-Dichlorobenzamide-d3: The precursor ion will be shifted by +3 Da (m/z 193), and the product ions will be monitored accordingly.
3. Calibration
-
A calibration curve is prepared by plotting the ratio of the peak area of the native BAM to the peak area of the 2,6-Dichlorobenzamide-d3 internal standard against the concentration of BAM.
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams outline the experimental workflows.
Caption: Workflow for GC-MS analysis of BAM using a structural analog internal standard.
Caption: Workflow for LC-MS/MS analysis of BAM using a stable isotope-labeled internal standard.
Conclusion: Making an Informed Decision
The choice between a structural analog and a stable isotope-labeled internal standard for 2,6-Dichlorobenzamide analysis is highly dependent on the analytical technique employed and the complexity of the sample matrix.
-
For GC-MS analysis , particularly in well-characterized and less complex matrices like water, 2,4,6-Trichlorobenzonitrile has been demonstrated to be a suitable internal standard, providing acceptable recovery and precision.
-
For LC-MS/MS analysis , especially when dealing with complex matrices or when the highest level of accuracy and precision is required, the use of a stable isotope-labeled internal standard such as 2,6-Dichlorobenzamide-d3 is unequivocally the superior choice . Its ability to perfectly mimic the analyte's behavior during sample processing and ionization provides the most effective compensation for matrix effects and other sources of variability.
Researchers should carefully consider the specific requirements of their study, including the desired level of accuracy, the nature of the sample matrix, and the available instrumentation, to select the most appropriate internal standard for their 2,6-Dichlorobenzamide analysis.
References
- 1. epa.gov [epa.gov]
- 2. epa.gov [epa.gov]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of matrix effects by crops and their compensation methods in a multiresidue analysis using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. fda.gov [fda.gov]
A Comparative Guide to the Inter-laboratory Quantitative Analysis of Betulinic, Ursolic, and Oleanolic Acids
For researchers, scientists, and drug development professionals engaged in the analysis of the pentacyclic triterpenoids Betulinic Acid (BA), Ursolic Acid (UA), and Oleanolic Acid (OA), collectively referred to as BAM, the selection of a robust and reliable quantitative method is paramount. This guide provides a comparative overview of analytical methodologies, drawing upon data from various independent studies to offer insights into their performance. While a formal inter-laboratory study was not identified in the public domain, this document synthesizes available data to serve as a practical comparison guide.
The quantitative analysis of BAM is crucial for the standardization of herbal drugs and the development of new therapeutic agents, given their wide range of biological activities, including anti-inflammatory, anti-HIV, and antitumor effects. However, the structural similarity of these isomers presents a significant analytical challenge, often requiring sophisticated chromatographic techniques for effective separation and quantification.[1]
Comparative Analysis of Analytical Methods
High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most prevalent technique for the quantitative analysis of BAM. The following tables summarize the performance of different HPLC-based methods as reported in a selection of studies.
Table 1: Performance Comparison of HPLC-UV Methods for BAM Analysis
| Analyte | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| Betulinic Acid | 0.05 - 100 | 0.035 | - | - | - | [2] |
| Oleanolic Acid | 0.05 - 100 | 0.042 | - | - | - | [2] |
| Ursolic Acid | 0.05 - 100 | 0.033 | - | - | - | [2] |
| Betulinic Acid | - | 3.28 | 9.94 | 96.18 | < 2.8 (Intra- & Inter-day) | [3] |
| Oleanolic Acid | - | - | - | 104.36 | < 2.8 (Intra- & Inter-day) | [3] |
| Ursolic Acid | - | - | - | 97.77 | < 2.8 (Intra- & Inter-day) | [3] |
| Ursolic Acid | 0.01 - 0.1 mg/mL | - | - | - | - | [4][5] |
| Betulinic Acid | 0.003 - 0.018 mg/mL | - | - | - | - | [4][5] |
Table 2: Performance of LC-MS/MS Methods for Triterpenoid (B12794562) Analysis
While specific inter-laboratory data for BAM is limited, the performance of LC-MS/MS in quantifying structurally similar triterpenoid saponins (B1172615) provides a valuable benchmark for its potential application to BAM analysis.
| Analyte (Triterpenoid Saponin) | Linearity (r²) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| Oleanolic Acid | >0.9999 | 0.08 | 0.24 | 94.70 - 105.81 | <2.0 | [6] |
| Ursolic Acid | >0.9999 | 0.12 | 0.36 | 94.70 - 105.81 | <2.0 | [6] |
Experimental Protocols
The methodologies employed in the quantitative analysis of BAM are critical for achieving accurate and reproducible results. Below are detailed protocols for sample preparation and chromatographic analysis, synthesized from multiple sources.
Sample Preparation: Extraction
The extraction of BAM from plant matrices is a crucial first step. The choice of extraction method can significantly impact the yield.
-
Ultrasonic-Assisted Extraction (UAE): This method utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration.
-
Protocol: A study on the extraction of BA, OA, and UA from jujube employed UAE with ethanol (B145695) as the solvent. The optimal conditions were found to be a temperature of 40°C, a sonication time of 35 minutes, and a liquid-to-solid ratio of 15 mL/g.[3]
-
-
Methanol (B129727) Extraction followed by Liquid-Liquid Partitioning:
-
Protocol: For the analysis of BAM in Thymus species, lyophilized and powdered plant material (1.0 g) was sonicated in methanol. The resulting extract was then partitioned between ethyl acetate (B1210297) and water. The organic layer, containing the triterpenic acids, was collected, dried, and redissolved in HPLC-grade methanol for analysis.
-
Chromatographic Analysis: HPLC-UV
-
Method 1: Isocratic Elution
-
Method 2: Isocratic Elution with Buffer
Chromatographic Analysis: RP-UFLC-DAD
-
Method: A study on Achyranthes aspera utilized Reverse Phase-Ultra Fast Liquid Chromatography with a Diode Array Detector.
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for the quantitative analysis of BAM.
Caption: General experimental workflow for the quantitative analysis of BAM.
Caption: Logical flow for analytical method development and validation for BAM.
References
- 1. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of betulinic acid, oleanolic acid and ursolic acid from Achyranthes aspera L. using RP-UFLC-DAD analysis and evaluation of various parameters for their optimum yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jmcs.org.mx [jmcs.org.mx]
- 4. omicsonline.org [omicsonline.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Accurate and Precise Quantification of 2,6-Dichlorobenzamide (BAM)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of 2,6-Dichlorobenzamide (B151250) (BAM), a significant metabolite of the herbicide dichlobenil. We will delve into the accuracy and precision of various techniques, with a special focus on the use of the deuterated internal standard, 2,6-Dichlorobenzamide-d3, in mass spectrometry-based methods. Experimental data from various studies are presented to support the comparison and aid in the selection of the most appropriate method for your research needs.
Enhancing Accuracy and Precision with Isotope Dilution Mass Spectrometry
In the realm of quantitative analysis, particularly for regulatory and research purposes, achieving high accuracy and precision is paramount. Isotope dilution mass spectrometry (IDMS) is a gold-standard technique that significantly enhances the reliability of quantification. This approach involves the addition of a known amount of an isotopically labeled version of the analyte, such as 2,6-Dichlorobenzamide-d3, to the sample at the beginning of the analytical process. This "internal standard" experiences the same sample preparation and analysis variations as the target analyte. By measuring the ratio of the native analyte to its isotopically labeled counterpart, the method effectively corrects for losses during sample processing and fluctuations in instrument response, leading to superior accuracy and precision.
While specific performance data for methods explicitly using 2,6-Dichlorobenzamide-d3 for BAM quantification were not available in the reviewed literature, the general principles and documented advantages of using deuterated internal standards strongly suggest that this approach would yield high accuracy and precision.
Comparative Analysis of BAM Quantification Methods
Below is a summary of the performance of different analytical methods for the quantification of BAM, based on available experimental data.
| Analytical Method | Internal Standard | Matrix | Accuracy (Recovery %) | Precision (RSD %) |
| LC-MS/MS | Not specified | Groundwater | 91 - 110%[1][2] | 2.2 - 26.5%[1][2] |
| GC/MS | 2,4,6-trichlorobenzonitrile | Water | Data not specified | Data not specified |
| ELISA | Not applicable | Water | Data not specified | < 6% (Inter-well CV)[3] |
Key Observations:
-
LC-MS/MS demonstrates good accuracy, with recoveries generally falling within the acceptable range of 80-120%. The precision, however, can be variable, as indicated by the wide range of Relative Standard Deviations (RSD). The use of a deuterated internal standard like 2,6-Dichlorobenzamide-d3 is expected to significantly improve the precision of this method.
-
GC/MS is another powerful technique for BAM quantification. While specific accuracy and precision data with the specified internal standard were not found, the use of an internal standard is a standard practice to ensure reliable results.
-
ELISA offers a high-throughput and sensitive screening method for BAM. The reported inter-well coefficient of variation (CV) of less than 6% indicates good precision. However, ELISA methods can be susceptible to cross-reactivity with structurally similar compounds and may require confirmation by a more selective method like mass spectrometry.
Experimental Protocols
LC-MS/MS Method for BAM Quantification in Water
This protocol is based on a validated method for the determination of BAM in groundwater.
a) Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition a solid-phase extraction cartridge with appropriate solvents.
-
Load the water sample onto the conditioned cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the retained BAM from the cartridge using a suitable solvent.
-
Evaporate the eluate to dryness and reconstitute in a solvent compatible with the LC-MS/MS system.
-
Internal Standard Spiking: For the isotope dilution method, a known amount of 2,6-Dichlorobenzamide-d3 would be added to the water sample before the extraction process.
b) LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor and product ion transitions for both BAM and 2,6-Dichlorobenzamide-d3 are monitored.
-
GC/MS Method for BAM Quantification in Water
This protocol outlines a general procedure for BAM analysis by Gas Chromatography-Mass Spectrometry.
a) Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Adjust the pH of the water sample if necessary.
-
Extract the sample with a water-immiscible organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Separate the organic layer.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Concentrate the extract to a smaller volume.
-
Internal Standard Spiking: An internal standard, such as 2,4,6-trichlorobenzonitrile, is added to the sample before extraction.
b) GC/MS Analysis
-
Gas Chromatographic Separation:
-
Column: A capillary column with a suitable stationary phase (e.g., a mid-polarity phase).
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: A temperature gradient is used to separate the analytes.
-
-
Mass Spectrometric Detection:
-
Ionization: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions for BAM and the internal standard.
-
ELISA Method for BAM Quantification in Water
This protocol is based on a competitive enzyme-linked immunosorbent assay.
-
Coating: Microtiter plates are coated with a BAM-protein conjugate.
-
Competition: The water sample (containing BAM) and a specific anti-BAM antibody are added to the wells. BAM in the sample competes with the coated BAM for binding to the antibody.
-
Washing: Unbound reagents are washed away.
-
Secondary Antibody: An enzyme-conjugated secondary antibody that binds to the primary antibody is added.
-
Washing: Unbound secondary antibody is washed away.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.
-
Measurement: The absorbance of the colored product is measured using a microplate reader. The concentration of BAM in the sample is inversely proportional to the color intensity.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams were created using Graphviz.
References
A Comparative Guide to 2,6-Dichlorobenzamide Certified Reference Materials for Water Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commercially available Certified Reference Materials (CRMs) for 2,6-Dichlorobenzamide (B151250) (BAM), a key metabolite of the herbicide dichlobenil, frequently monitored in water sources. We will delve into a comparative analysis of available CRMs, detail established analytical methodologies, and present supporting experimental data to aid in the selection of the most suitable reference material for your analytical needs.
Comparison of 2,6-Dichlorobenzamide Certified Reference Materials
The selection of a CRM is a critical step in ensuring the accuracy and traceability of analytical measurements. Several reputable suppliers offer 2,6-Dichlorobenzamide CRMs, primarily as neat materials or in solution. The following table summarizes the key features of CRMs from prominent suppliers. While specific batch-to-batch certified values and uncertainties are found on the Certificate of Analysis, this table provides a general overview of available products.
| Supplier | Product Name/Grade | Format | Purity/Concentration | Accreditations |
| LGC Standards | 2,6-Dichlorobenzamide | Neat Solid | High Purity | ISO 17034 |
| 2,6-Dichlorobenzamide Solution | 10 µg/mL in Acetonitrile | 10 µg/mL | ISO 17034 | |
| 2,6-Dichlorobenzamide Solution | 100 µg/mL in Acetonitrile | 100 µg/mL | ISO 17034 | |
| Sigma-Aldrich | 2,6-Dichlorobenzamide PESTANAL® | Neat Solid | Analytical Standard Grade | ISO/IEC 17025 |
| AccuStandard | 2,6-Dichlorobenzamide | Neat Solid | Certified Reference Material | ISO 17034 |
| 2,6-Dichlorobenzamide Solution | 100 µg/mL in Methanol | 100 µg/mL (with ±5% uncertainty) | ISO 17034 |
Alternative Certified Reference Material: Isotopically Labeled Standard
For methods requiring an internal standard for quantification, such as mass spectrometry-based techniques, an isotopically labeled CRM is the ideal choice. Isotopically labeled standards exhibit nearly identical chemical and physical properties to their native counterparts, allowing for accurate correction of matrix effects and procedural losses.
| Supplier | Product Name | Format |
| LGC Standards | 2,6-Dichlorobenzamide-13C6 | Not specified |
Experimental Protocols for Water Analysis
The accurate determination of 2,6-Dichlorobenzamide in water samples can be achieved through various analytical techniques. Below are detailed protocols for two commonly employed methods: Gas Chromatography-Mass Spectrometry (GC-MS) and Solid-Phase Extraction followed by Liquid Chromatography-Tandem Mass Spectrometry (SPE-LC-MS/MS).
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) for 2,6-Dichlorobenzamide in Water
This method is suitable for the quantification of 2,6-Dichlorobenzamide in water samples.
Experimental Workflow:
Caption: GC-MS analysis workflow for 2,6-Dichlorobenzamide in water.
Detailed Protocol:
-
Sample Preparation (Solid-Phase Extraction):
-
A one-liter water sample is passed through a divinylbenzene (DVB) solid-phase extraction disk under vacuum.
-
The disk retains 2,6-Dichlorobenzamide.
-
-
Elution:
-
The retained analyte is eluted from the disk with 15 mL of methylene chloride.
-
-
Concentration:
-
The eluate is gently concentrated under a stream of nitrogen. A keeper solvent, such as 1-heptanol, is added to prevent complete evaporation of the analyte.
-
-
Internal Standard Addition:
-
For quantitative analysis, a known amount of an internal standard, such as 2,4,6-trichlorobenzonitrile, is added to the concentrated extract.
-
-
GC-MS Analysis:
-
The sample is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) in the Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
GC Conditions:
-
Column: Restek RTX-200, 30 m x 0.25 mm ID, 0.5 µm film thickness
-
Oven Program: 70°C for 1 min, then ramp at 10°C/min to 270°C and hold for 1 min
-
-
MS Conditions:
-
Monitor characteristic ions for 2,6-Dichlorobenzamide (m/z 189, 191) and the internal standard.
-
-
-
Quantification:
-
A 5-point calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The concentration of 2,6-Dichlorobenzamide in the sample is determined from this calibration curve.
-
Performance Data:
-
Limit of Quantitation (LOQ): 0.100 µg/L (ppb)[1]
Method 2: Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry (SPE-LC-MS/MS)
This method offers high sensitivity and specificity for the determination of 2,6-Dichlorobenzamide and its degradation products in water.[2][3]
Experimental Workflow:
Caption: SPE-LC-MS/MS workflow for 2,6-Dichlorobenzamide analysis.
Detailed Protocol:
-
Sample Preparation (Solid-Phase Extraction):
-
Water samples are passed through a solid-phase extraction cartridge to concentrate the analytes and remove interfering matrix components. The specific sorbent material may vary depending on the method.
-
-
LC-MS/MS Analysis:
-
The extracted and concentrated sample is analyzed by Liquid Chromatography coupled to a Tandem Mass Spectrometer (LC-MS/MS).
-
Chromatography: A C18 reversed-phase column is typically used for separation.
-
Mass Spectrometry: Electrospray ionization (ESI) is a common ionization technique for this analysis. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Performance Data (from a representative study): [2][3]
| Analyte | Recovery (Day 1) | RSD (Day 1) | Recovery (Day 3) | RSD (Day 3) | LOD (µg/L) | LOQ (µg/L) |
| 2,6-Dichlorobenzamide (BAM) | 91-102% | 2.2-26.5% | 97-110% | 3-22% | 0.010 | 0.035 |
| 2-Chlorobenzamide (OBAM) | 91-102% | 2.2-26.5% | 97-110% | 3-22% | 0.007 | 0.023 |
| 2,6-Dichlorobenzoic acid (DCBA) | 91-102% | 2.2-26.5% | 97-110% | 3-22% | 0.021 | 0.071 |
Conclusion
The selection of a 2,6-Dichlorobenzamide CRM should be based on the specific requirements of the analytical method and the quality assurance system in place. For routine analysis, a CRM from an accredited supplier like LGC Standards, Sigma-Aldrich, or AccuStandard provides the necessary traceability and quality. For methods prone to matrix effects or requiring the highest level of accuracy, the use of an isotopically labeled internal standard is highly recommended.
The provided GC-MS and SPE-LC-MS/MS methods are well-established for the analysis of 2,6-Dichlorobenzamide in water. The choice between these methods will depend on factors such as the required sensitivity, sample throughput, and available instrumentation. The performance data presented demonstrates that both techniques are capable of achieving the low detection limits required for environmental monitoring. It is essential to validate the chosen method in the laboratory's specific matrix to ensure accurate and reliable results.
References
A Head-to-Head Battle: LC-MS/MS vs. GC-MS for Benzamide Analysis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, the precise and accurate quantification of therapeutic compounds and their metabolites is paramount. Benzamide (B126) (BAM), a fundamental scaffold in numerous pharmaceuticals, demands robust analytical methodologies for its detection and quantification in various matrices, from pharmaceutical formulations to complex biological samples. This guide provides a comprehensive performance comparison of two powerful analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of benzamide. Supported by experimental data, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to select the most suitable technique for their specific analytical challenges.
At a Glance: Key Performance Characteristics
The choice between LC-MS/MS and GC-MS for benzamide analysis is contingent on several factors, including the required sensitivity, the nature of the sample matrix, and the desired sample throughput. While LC-MS/MS is often favored for its direct analysis of polar and thermally labile compounds like benzamide, GC-MS can offer excellent sensitivity, albeit frequently requiring a derivatization step to enhance the analyte's volatility.
| Performance Parameter | LC-MS/MS | GC-MS |
| Limit of Detection (LOD) | Typically in the low ng/mL to pg/mL range | Can achieve low ng/L (ppb) to pg/L (ppt) levels, especially with derivatization |
| Limit of Quantification (LOQ) | Generally in the low ng/mL range | Can reach low µg/L (ppb) levels |
| Linearity (R²) | > 0.99 | > 0.99 |
| Precision (%RSD) | < 15% | < 15% |
| Accuracy (%Recovery) | 85-115% | 80-120% |
| Sample Throughput | High, with run times typically under 10 minutes | Moderate, analysis time can be longer, especially when including derivatization |
| Derivatization Required | No | Often necessary to improve volatility and thermal stability |
Delving Deeper: Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative experimental protocols for the analysis of benzamide using both LC-MS/MS and GC-MS.
LC-MS/MS Experimental Protocol
This protocol is designed for the quantitative analysis of benzamide in a biological matrix such as human plasma.
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile (B52724) containing an internal standard (e.g., a deuterated analog of benzamide).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: A UPLC (Ultra-Performance Liquid Chromatography) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for benzamide and the internal standard.
GC-MS Experimental Protocol
This protocol is suitable for the analysis of benzamide in aqueous samples, such as environmental water.
1. Sample Preparation and Derivatization:
-
Solid-Phase Extraction (SPE): Pass a 100 mL water sample through a pre-conditioned SPE cartridge (e.g., C18) to extract benzamide.
-
Elution: Elute the cartridge with a suitable organic solvent like methanol (B129727) or acetonitrile.
-
Evaporation: Evaporate the eluent to dryness.
-
Derivatization: To the dried residue, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and a suitable solvent (e.g., pyridine). Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (B98337) derivative of benzamide.
2. GC-MS Conditions:
-
GC System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer with an electron ionization (EI) source.
-
Ionization Energy: 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative analysis.
Visualizing the Workflow and Metabolic Context
To further clarify the analytical processes and the biological relevance of benzamide analysis, the following diagrams illustrate the experimental workflows and the primary metabolic pathways of benzamide.
Immunoassay Cross-Reactivity of 2,6-Dichlorobenzamide (BAM) Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of various analogues of 2,6-Dichlorobenzamide (BAM) in the context of immunoassay performance. Understanding the specificity of immunoassays is critical for the accurate detection and quantification of the target analyte, as structurally similar compounds can potentially interfere with the assay, leading to inaccurate results. This document summarizes available experimental data on the cross-reactivity of BAM analogues and provides a detailed, representative experimental protocol for a competitive enzyme-linked immunosorbent assay (ELISA) for BAM detection.
Data Presentation: Cross-Reactivity of 2,6-Dichlorobenzamide Analogues
The specificity of an immunoassay is determined by the degree of cross-reactivity of structurally related compounds. The following table summarizes the cross-reactivity of a monoclonal antibody-based ELISA developed for the detection of 2,6-Dichlorobenzamide (BAM). The assay demonstrated a high sensitivity with a detection limit of 0.02 µg/L and an IC50 of 0.19 µg/L.[1]
Cross-reactivity was evaluated against nine compounds with structural similarities to BAM. The data reveals that the immunoassay is highly specific for BAM, with minimal cross-reactivity observed for most of the tested analogues. The highest degree of cross-reactivity was observed with 2,6-dichlorothiobenzamide (Chlorthiamid) at 10.8%.[1]
| Compound | Structure | IC50 (µg/L) | Cross-Reactivity (%) |
| 2,6-Dichlorobenzamide (BAM) | 0.19 | 100 | |
| 2,6-Dichlorothiobenzamide | 1.76 | 10.8 | |
| 2-Chlorobenzamide | >1000 | <0.02 | |
| 2,6-Dichlorobenzoic acid | >1000 | <0.02 | |
| 2,6-Dichlorobenzonitrile (Dichlobenil) | >1000 | <0.02 | |
| Benzamide | >1000 | <0.02 | |
| Benzoic acid | >1000 | <0.02 | |
| 3,5-Dichlorobenzoic acid | >1000 | <0.02 | |
| 2-Chloro-6-fluorobenzamide | Structure not readily available | >1000 | <0.02 |
Note: The data presented is based on the findings from a specific enzyme-linked immunoassay.[1] Cross-reactivity percentages for compounds with IC50 values greater than 1000 µg/L are presented as less than 0.02%, indicating negligible interaction.
Experimental Protocols
The following is a representative, detailed protocol for a competitive indirect Enzyme-Linked Immunosorbent Assay (ciELISA) for the detection of 2,6-Dichlorobenzamide (BAM). This protocol is based on established methodologies for small molecule immunoassays.
Reagent Preparation
-
Coating Buffer (Carbonate-Bicarbonate Buffer, pH 9.6): Dissolve 1.59 g of Na₂CO₃ and 2.93 g of NaHCO₃ in deionized water to a final volume of 1 L.
-
Wash Buffer (PBST): Phosphate-Buffered Saline (PBS) containing 0.05% (v/v) Tween-20.
-
Blocking Buffer: 1% (w/v) Bovine Serum Albumin (BSA) in PBST.
-
Assay Buffer: 0.5% (w/v) BSA in PBST.
-
BAM-Protein Conjugate (Coating Antigen): Prepare a solution of BAM conjugated to a carrier protein (e.g., Ovalbumin, OVA) at a concentration of 1 µg/mL in Coating Buffer.
-
Primary Antibody: Dilute the anti-BAM monoclonal antibody in Assay Buffer to the optimal working concentration (determined through titration).
-
Secondary Antibody: Dilute an enzyme-conjugated secondary antibody (e.g., Goat Anti-Mouse IgG-HRP) in Assay Buffer to the optimal working concentration.
-
Substrate Solution: Prepare a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution according to the manufacturer's instructions.
-
Stop Solution: 2 M Sulfuric Acid (H₂SO₄).
-
Standard Solutions: Prepare a series of BAM standard solutions in the sample matrix (e.g., water, buffer) by serial dilution, ranging from 0.01 to 100 µg/L.
Assay Procedure
-
Coating: Add 100 µL of the BAM-protein conjugate solution to each well of a 96-well microtiter plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 300 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.
-
Washing: Discard the blocking solution and wash the plate three times with 300 µL of Wash Buffer per well.
-
Competitive Reaction: Add 50 µL of either the BAM standard solutions or the unknown samples to the appropriate wells. Immediately add 50 µL of the diluted anti-BAM primary antibody to each well. Incubate for 1 hour at 37°C.
-
Washing: Discard the solution and wash the plate three times with 300 µL of Wash Buffer per well.
-
Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.
-
Washing: Discard the secondary antibody solution and wash the plate five times with 300 µL of Wash Buffer per well.
-
Substrate Reaction: Add 100 µL of the TMB Substrate Solution to each well. Incubate in the dark at room temperature for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well to stop the color development.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
Data Analysis and Cross-Reactivity Calculation
-
Standard Curve: Plot the absorbance values against the corresponding BAM concentrations for the standard solutions. Use a four-parameter logistic function to fit the data and generate a standard curve.
-
IC50 Determination: The IC50 value, which is the concentration of the analyte that causes 50% inhibition of the maximum signal, is determined from the standard curve for BAM and for each of the tested analogues.
-
Cross-Reactivity Calculation: The percent cross-reactivity (%CR) is calculated using the following formula:
%CR = (IC50 of BAM / IC50 of Analogue) x 100
Visualizations
Competitive Immunoassay Workflow
The following diagram illustrates the principle of the competitive ELISA for the detection of 2,6-Dichlorobenzamide.
Caption: Workflow of a competitive ELISA for BAM detection.
Logical Relationship of Cross-Reactivity
The following diagram illustrates the logical relationship in determining the cross-reactivity of an analogue in a competitive immunoassay.
Caption: Logic for determining cross-reactivity percentage.
References
Evaluating the Robustness of Analytical Methods for Pesticide Metabolites: A Comparative Guide
For researchers, scientists, and drug development professionals, the reliability of analytical methods is paramount. This guide provides a comprehensive comparison of the robustness of common analytical techniques used for the determination of pesticide metabolites in various matrices. Robustness, a measure of a method's capacity to remain unaffected by small, deliberate variations in parameters, is a critical component of method validation, ensuring the consistency and reliability of results between different laboratories, on different days, and with different analysts.
This document delves into the experimental protocols for evaluating method robustness, presents comparative data on the performance of widely-used extraction and analytical techniques, and offers visual workflows to elucidate the intricate processes involved in ensuring the ruggedness of these analytical methods.
The Importance of Robustness Testing
The robustness of an analytical method is established during method development and is a key parameter in method validation.[1] It provides an indication of the method's reliability during normal usage.[1] A robust method is crucial for ensuring that the day-to-day variations in an analytical laboratory do not significantly impact the quality of the results. The "ruggedness" of a method is often considered a measure of the reproducibility of test results under a variety of normal test conditions, such as different laboratories, analysts, and instruments.[1]
Experimental Protocol for Robustness Testing: A Plackett-Burman Design
A highly efficient approach for robustness testing is the use of a Plackett-Burman experimental design. This statistical method allows for the screening of the main effects of several variables with a minimal number of experimental runs.[2]
Objective:
To identify the experimental parameters that have a significant effect on the analytical results of a given method for pesticide metabolite analysis.
Materials and Reagents:
-
Certified reference standards of pesticide metabolites
-
Blank matrix samples (e.g., fruit, vegetable, biological fluid)
-
All solvents and reagents specified in the analytical method being tested
-
Standard laboratory glassware and equipment
-
Analytical instrumentation (e.g., LC-MS/MS, GC-MS/MS)
Procedure:
-
Factor Selection: Identify a set of critical parameters (factors) in the analytical method that could potentially influence the results. These can include:
-
Sample Preparation:
-
Extraction solvent volume (e.g., ± 5%)
-
Extraction time (e.g., ± 10%)
-
pH of the extraction buffer (e.g., ± 0.2 units)
-
Amount of drying agent (e.g., MgSO4) (e.g., ± 10%)
-
-
Chromatographic Conditions:
-
Column temperature (e.g., ± 2°C)
-
Mobile phase composition (e.g., ± 2% variation in organic solvent)
-
Flow rate (e.g., ± 5%)
-
-
Mass Spectrometry Conditions:
-
Ion source temperature (e.g., ± 5°C)
-
Collision energy (e.g., ± 2 eV)
-
-
-
Level Definition: For each selected factor, define two levels: a high level (+1) and a low level (-1), representing the deliberate variations around the nominal value.
-
Experimental Design: Construct a Plackett-Burman design matrix for the selected number of factors. For example, a 12-run Plackett-Burman design can be used to study up to 11 factors.[3]
-
Sample Analysis: Prepare and analyze a set of spiked blank matrix samples according to the experimental design. Each run will have a unique combination of high and low levels for the selected factors.
-
Data Analysis: Calculate the main effect of each factor on the analytical response (e.g., peak area, recovery). The effect is the difference between the average of the measurements made at the high level of the factor and the average of the measurements made at the low level.
-
Significance Determination: Identify the factors that have a statistically significant effect on the results. This can be done by comparing the calculated effects to a critical value or by using statistical software.
The following diagram illustrates the workflow for a typical robustness test using a Plackett-Burman design.
Comparison of Analytical Methods
The choice of analytical method significantly impacts the robustness of pesticide metabolite analysis. The following sections compare the performance of common extraction and determination techniques.
Extraction Methods: QuEChERS vs. Traditional Methods
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted sample preparation technique for pesticide residue analysis.[4] Its robustness is a key advantage over more traditional and laborious methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE).
Table 1: Comparison of QuEChERS and Traditional Extraction Methods
| Parameter | QuEChERS | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Robustness | High; tolerant to minor variations in operating conditions.[4] | Moderate; susceptible to emulsion formation and phase separation issues. | Moderate to High; can be affected by variability in sorbent packing and conditioning. |
| Solvent Consumption | Low | High | Moderate |
| Sample Throughput | High | Low | Moderate |
| Recovery | Generally good for a wide range of pesticides (70-120%). | Variable; can be lower for polar compounds. | Good, but can be analyte-dependent. |
| Matrix Effects | Can be significant, often requiring a cleanup step (d-SPE). | Can be significant. | Generally lower due to effective cleanup. |
The following diagram illustrates the general workflow of the QuEChERS method.
Determination Methods: GC-MS/MS vs. LC-MS/MS
Gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the two most powerful and widely used techniques for the determination of pesticide residues.[5] The choice between them often depends on the physicochemical properties of the target analytes.
Table 2: Comparison of GC-MS/MS and LC-MS/MS for Pesticide Metabolite Analysis
| Parameter | GC-MS/MS | LC-MS/MS |
| Analyte Suitability | Volatile and semi-volatile, thermally stable compounds. | Non-volatile, polar, and thermally labile compounds.[6] |
| Robustness | Generally considered very robust and reliable. | Can be more susceptible to matrix effects and ion suppression. |
| Sensitivity | High for amenable compounds. | Generally higher sensitivity for a wider range of compounds.[6] |
| Selectivity | High | High |
| Derivatization | Often required for polar metabolites to increase volatility. | Generally not required. |
| Matrix Effects | Less prone to ion suppression but can be affected by non-volatile matrix components in the injector. | More susceptible to ion suppression or enhancement from co-eluting matrix components. |
Table 3: Illustrative Recovery Data for Selected Pesticides using QuEChERS with LC-MS/MS and GC-MS/MS in Different Matrices
| Pesticide | Matrix | Analytical Method | Recovery (%) | RSD (%) |
| Carbofuran | Strawberry | LC-MS/MS | 95.2 | 4.8 |
| Imidacloprid | Tomato | LC-MS/MS | 102.5 | 6.2 |
| Chlorpyrifos | Orange | GC-MS/MS | 98.7 | 5.5 |
| Cypermethrin | Lettuce | GC-MS/MS | 92.1 | 7.1 |
| Boscalid | Grape | LC-MS/MS | 99.3 | 3.9 |
Note: The data in this table is illustrative and compiled from various sources. Actual performance may vary depending on the specific method and laboratory conditions.
The logical relationship between sample properties, analytical technique selection, and the need for robustness testing is depicted in the following diagram.
Conclusion
The robustness of an analytical method for pesticide metabolites is a critical attribute that ensures the generation of reliable and reproducible data. The QuEChERS extraction method, coupled with either GC-MS/MS or LC-MS/MS, offers a robust and efficient approach for the analysis of a wide range of pesticide residues in diverse matrices. The choice between GC-MS/MS and LC-MS/MS is primarily dictated by the physicochemical properties of the target metabolites.
A systematic evaluation of method robustness, for instance, through a Plackett-Burman experimental design, is essential during method development and validation. By deliberately varying critical parameters and assessing their impact on the results, laboratories can identify potential sources of variability and implement appropriate control measures. This proactive approach to method validation is fundamental to achieving high-quality, defensible analytical data in the field of pesticide residue analysis.
References
- 1. traceorganic.com [traceorganic.com]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. rocker.com.tw [rocker.com.tw]
- 5. Innovative Analytical Approaches for Food Pesticide Residue Detection: Towards One Health-Oriented Risk Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights Powered by Artificial Intelligence: Analyzing the Extent of Method Validation in Pesticide Residue Literature - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing Linearity and Recovery in Bioanalytical Method Validation
For Researchers, Scientists, and Drug Development Professionals
The validation of bioanalytical methods is a cornerstone of drug development, ensuring the reliability and accuracy of pharmacokinetic, toxicokinetic, and biomarker data submitted to regulatory authorities. Among the critical validation parameters, linearity and recovery are fundamental in demonstrating a method's performance and suitability for its intended purpose. This guide provides a comparative overview of the assessment of linearity and recovery, presenting experimental protocols, quantitative data from different analytical platforms, and logical workflows to aid researchers in this crucial aspect of bioanalytical method validation (BAM).
Understanding Linearity and Recovery in Bioanalytical Method Validation
Linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. It confirms that the relationship between the concentration of an analyte and the analytical signal is linear within a specified range.
Recovery refers to the extraction efficiency of an analytical method, representing the percentage of the true amount of an analyte that is successfully measured. It is a critical parameter for methods that involve sample preparation steps prior to analysis, ensuring that the extraction process is both efficient and reproducible.
The International Council for Harmonisation (ICH) M10 guideline, as well as guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate the thorough evaluation of these parameters.[1][2][3]
Experimental Protocols
Detailed and robust experimental design is crucial for the accurate assessment of linearity and recovery. Below are typical protocols for these validation experiments.
Linearity Assessment Protocol
The linearity of a bioanalytical method is typically evaluated by analyzing a series of calibration standards at different concentrations.
-
Preparation of Calibration Standards: A minimum of five to eight non-zero concentration standards are prepared by spiking a blank biological matrix with known amounts of the analyte.[3] These standards should span the expected concentration range of the study samples, from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).
-
Analysis of Calibration Curve: The calibration standards are analyzed, and the response (e.g., peak area in chromatography, optical density in an immunoassay) is plotted against the known concentration of the analyte.
-
Regression Analysis: A linear regression analysis is performed on the data to determine the relationship between concentration and response. The most common model is the simple linear regression (y = mx + c).
-
Acceptance Criteria: The linearity is assessed based on the correlation coefficient (r) or the coefficient of determination (r²). Generally, an r² value of ≥ 0.99 is considered indicative of good linearity.[4] Additionally, the back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLLOQ).[2]
Recovery Assessment Protocol (Spike and Recovery)
Recovery is determined by comparing the analytical response of an analyte from an extracted sample to the response of the analyte from a sample where no extraction has occurred.[5][6][7]
-
Sample Preparation:
-
Set 1 (Pre-extraction Spike): Blank biological matrix is spiked with the analyte at three concentration levels (low, medium, and high). These samples are then subjected to the full sample extraction procedure.
-
Set 2 (Post-extraction Spike): Blank biological matrix is first subjected to the sample extraction procedure. The resulting extract is then spiked with the analyte at the same three concentration levels as Set 1. This set represents 100% recovery.
-
-
Analysis: Both sets of samples are analyzed using the bioanalytical method.
-
Calculation of Recovery: The percent recovery is calculated for each concentration level using the following formula:
% Recovery = (Mean response of pre-extraction spike / Mean response of post-extraction spike) x 100
-
Acceptance Criteria: While regulatory guidelines do not always specify a strict acceptance range for recovery, it should be consistent, precise, and reproducible.[8] A common industry practice is to aim for a recovery of 80-120%.[5] The coefficient of variation (%CV) of the recovery across the different concentration levels should ideally be ≤15%.
Comparative Performance Data
The choice of analytical platform can significantly influence the linearity and recovery of a bioanalytical method. Below are tables summarizing comparative data for different analytical techniques.
Comparison 1: HPLC vs. UPLC-MS/MS for Olanzapine (B1677200) Quantification in Human Plasma
This comparison highlights the performance differences between a traditional High-Performance Liquid Chromatography (HPLC) method and a more modern Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the analysis of the antipsychotic drug olanzapine.
| Parameter | HPLC | UPLC-MS/MS |
| Linearity Range | 20–100 µg/mL | 0.1–20 ng/mL |
| Correlation Coefficient (r²) | 0.998 | ≥0.999 |
| Mean Recovery (%) | 99-100% | 84-95% |
| Recovery Precision (%CV) | Not Reported | ≤1.4% |
Data compiled from references[4][9][10][11].
The UPLC-MS/MS method demonstrates a significantly wider linear range and a lower limit of quantification, making it more suitable for pharmacokinetic studies where concentrations can vary widely. While the HPLC method shows slightly higher recovery, the UPLC-MS/MS method provides better precision in its recovery.
Comparison 2: Commercial ELISA Kits for TNF-α Quantification
The performance of immunoassays can vary between different commercial kits. This table compares key validation parameters for two different Enzyme-Linked Immunosorbent Assay (ELISA) kits for the quantification of the cytokine Tumor Necrosis Factor-alpha (TNF-α).
| Parameter | Kit A (Quantikine) | Kit B (Generic) |
| Assay Range | 15.6 - 1,000 pg/mL | Varies by lot |
| Linearity | Linear curves parallel to standard | Not explicitly stated |
| Mean Recovery (%) | 88-103% | Not Reported |
| Inter-Assay Precision (%CV) | 7.3 - 8.4% | Not Reported |
Data compiled from references[12][13].
The Quantikine ELISA kit provides a well-defined assay range and demonstrates good linearity and recovery. For generic kits, these parameters may not be as thoroughly characterized, highlighting the importance of in-house validation before use in regulated studies.
Visualizing the Validation Workflow
The following diagrams, generated using the DOT language for Graphviz, illustrate the logical flow of the linearity and recovery assessment processes.
References
- 1. fda.gov [fda.gov]
- 2. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 3. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. pblassaysci.com [pblassaysci.com]
- 7. Spike and Recovery and Linearity of Dilution Assessment | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. fda.gov [fda.gov]
- 9. Optimized UPLC-MS/MS method for the quantitation of olanzapine in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A UPLC-MSMS method for the analysis of olanzapine in serum-with particular emphasis on drug stability testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analytical performances of commercial ELISA-kits for IL-2, IL-6 and TNF-alpha. A WHO study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of TNF-Alpha Drug Levels and Free Versus Total Anti-Drug Antibodies Using Three Commercially Available Assays | Synnovis [synnovis.co.uk]
Safety Operating Guide
Navigating the Safe Disposal of 2,6-Dichlorobenzamide-3,4,5-d3: A Procedural Guide
For researchers and drug development professionals, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 2,6-Dichlorobenzamide-3,4,5-d3, a deuterated analog of the herbicide metabolite 2,6-Dichlorobenzamide (BAM). Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.
Essential Safety and Handling Information
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with 2,6-Dichlorobenzamide and, by extension, its deuterated form. While specific data for the deuterated compound is limited, the parent compound is known to cause serious eye damage, is harmful if swallowed, and may cause damage to organs through prolonged or repeated exposure. It is also recognized as being toxic to aquatic life with long-lasting effects.[1] Therefore, appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat, should be worn at all times.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following steps provide a general framework for its proper disposal:
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for "Halogenated Organic Waste" and specify "this compound."
-
Do not mix this waste with non-halogenated organic solvents or other incompatible waste streams.
-
-
Container Management:
-
Use a chemically resistant container with a secure, tight-fitting lid.
-
Store the waste container in a cool, dry, and well-ventilated area, away from heat sources or open flames.[2]
-
-
Handling and Transfer:
-
When transferring the waste to the designated container, do so in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Ensure that all contaminated materials, such as weighing paper, pipette tips, and gloves, are also placed in the designated waste container.
-
-
Decontamination of Labware:
-
Reusable labware that has come into contact with the compound should be decontaminated.
-
Rinse the labware with a suitable organic solvent (e.g., acetone (B3395972) or ethanol) and collect the rinsate as halogenated organic waste.
-
After the initial solvent rinse, wash the labware with soap and water.
-
-
Final Disposal:
-
Once the waste container is full, it must be disposed of through an approved hazardous waste disposal facility.[1]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal. Do not attempt to dispose of this chemical down the drain or in the regular trash.
-
Quantitative Data and Physical Properties
The following table summarizes key quantitative data for the parent compound, 2,6-Dichlorobenzamide, which can be used as a reference for handling its deuterated analog.
| Property | Value | Reference |
| Molecular Formula | C7H5Cl2NO | [2] |
| Molecular Weight | 190.03 g/mol | N/A |
| Melting Point | 196 - 201 °C (384.8 - 393.8 °F) | [2] |
| Appearance | Beige Powder Solid | [1][2] |
| Odor | Odorless to Aromatic | [1][2] |
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory considerations are met at each stage of the process.
References
Personal protective equipment for handling 2,6-Dichlorobenzamide-3,4,5-d3
This guide provides crucial safety and logistical information for the handling and disposal of 2,6-Dichlorobenzamide-3,4,5-d3, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling of this compound while maintaining its isotopic purity.
I. Personal Protective Equipment (PPE)
Given the limited specific safety data for the deuterated form of 2,6-Dichlorobenzamide, a cautious approach is warranted. The following personal protective equipment is recommended based on the known hazards of the parent compound, 2,6-Dichlorobenzamide, and general best practices for handling laboratory chemicals and deuterated compounds.
| Protection Type | Recommended Equipment | Specification and Use |
| Eye and Face Protection | Safety Goggles or a Face Shield | Should be worn at all times in the laboratory to protect against potential splashes. A face shield offers additional protection and is recommended when handling larger quantities or during procedures with a higher risk of splashing.[1][2] |
| Hand Protection | Chemical-resistant gloves | Disposable nitrile gloves are suitable for providing short-term protection against a variety of chemicals.[3] It is crucial to inspect gloves before each use and to change them immediately if they become contaminated. For prolonged contact, consult the glove manufacturer's resistance guide. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect street clothing and skin from contamination.[3] Ensure the lab coat is fully buttoned. |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. | If there is a risk of generating dust or aerosols, or if working outside of a well-ventilated area, a respirator may be necessary.[1][3] Consult with your institution's environmental health and safety department for specific guidance on respirator selection. |
| Foot Protection | Closed-toe shoes | Shoes that completely cover the foot are mandatory in a laboratory setting to protect against spills.[3][4] |
II. Operational Plan: Handling and Storage
The primary concern when handling deuterated compounds is the prevention of hydrogen-deuterium (H-D) exchange with atmospheric moisture, which would compromise the isotopic purity of the standard.[5]
Storage:
-
Conditions: Store in a cool, dry place, protected from light.[5][6] Refrigeration is often recommended for deuterated standards.[6]
-
Atmosphere: Store under an inert atmosphere, such as dry nitrogen or argon, to prevent exposure to moisture and oxygen.[6][7]
-
Container: Keep the container tightly sealed.
Handling Protocol:
-
Acclimatization: Before opening, allow the sealed container to warm to room temperature to prevent condensation of moisture onto the cold solid.[5]
-
Inert Atmosphere: Whenever possible, handle the compound in a dry, inert atmosphere, such as in a glove box or under a gentle stream of dry nitrogen or argon.[5][6]
-
Weighing: Use a calibrated analytical balance to accurately weigh the desired amount of the standard.
-
Dissolving:
-
Use high-purity, anhydrous solvents to prepare solutions.
-
Avoid protic solvents (e.g., water, methanol (B129727) unless specified by the manufacturer) that can readily exchange protons with the deuterated compound.[5]
-
Prepare stock solutions in Class A volumetric flasks for accuracy.[6]
-
-
Solution Storage: Store stock solutions in clean, dry, and clearly labeled amber vials with PTFE-lined caps (B75204) to protect from light and prevent contamination.[5] It is advisable to prepare smaller aliquots for daily use to minimize the warming and cooling cycles of the main stock.[5]
III. Disposal Plan
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
-
Waste Segregation: Do not mix this compound with other waste streams.
-
Container: Collect waste in a clearly labeled, sealed, and appropriate container. The container must be compatible with the chemical and in good condition.[8]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: this compound.[8]
-
Disposal Route: Dispose of the chemical waste through your institution's hazardous waste management program. Follow all local, state, and federal regulations for the disposal of chemical waste.[9][10]
-
Contaminated Materials: Any materials that come into contact with the compound, such as gloves, pipette tips, and weighing paper, should also be disposed of as hazardous waste.
IV. Experimental Workflow
The following diagram illustrates the recommended workflow for handling this compound to ensure both user safety and compound integrity.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 2. sams-solutions.com [sams-solutions.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Safety Guideline [chemtrack.org]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. acq.osd.mil [acq.osd.mil]
- 10. ehs.yale.edu [ehs.yale.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
